molecular formula C27H21FN4O B1256844 TTP-8307

TTP-8307

Cat. No.: B1256844
M. Wt: 436.5 g/mol
InChI Key: SIBDJDZVNXVLEX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTP-8307, also known as this compound, is a useful research compound. Its molecular formula is C27H21FN4O and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H21FN4O

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide

InChI

InChI=1S/C27H21FN4O/c1-17(18-9-11-23(28)12-10-18)31-27(33)21-8-4-7-20(13-21)25-16-30-26(32-25)24-14-19-5-2-3-6-22(19)15-29-24/h2-17H,1H3,(H,30,32)(H,31,33)/t17-/m1/s1

InChI Key

SIBDJDZVNXVLEX-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4

Synonyms

TTP-8307

Origin of Product

United States

Foundational & Exploratory

TTP-8307: A Deep Dive into its Mechanism of Action Against Enterovirus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enteroviruses represent a significant threat to public health, causing a wide range of diseases from the common cold to severe neurological illnesses. The development of broad-spectrum antiviral therapies is a critical unmet need. This technical guide delves into the mechanism of action of TTP-8307, a potent inhibitor of enterovirus replication. This compound targets a crucial host cellular pathway hijacked by these viruses for their propagation: the phosphatidylinositol 4-kinase III beta (PI4KB) and oxysterol-binding protein (OSBP) axis. By directly inhibiting OSBP, this compound disrupts the formation of viral replication organelles, effectively halting the viral life cycle. This document provides a comprehensive overview of the molecular interactions, quantitative antiviral activity, and the experimental methodologies used to elucidate the function of this compound, offering a valuable resource for the scientific community engaged in antiviral research and development.

Introduction: The Enterovirus Replication Strategy and the PI4KB-OSBP Pathway

Enteroviruses, belonging to the Picornaviridae family, are non-enveloped, positive-sense single-stranded RNA viruses. Their replication cycle is intimately linked with the manipulation of host cellular machinery. A key event in their life cycle is the formation of replication organelles (ROs), specialized membranous structures derived from host cell organelles where viral RNA replication takes place.[1][2] The biogenesis of these ROs is critically dependent on the host's lipid metabolism, particularly the PI4KB-OSBP pathway.[3][4]

The viral protein 3A plays a pivotal role in hijacking this pathway by recruiting PI4KB to the site of replication.[2] PI4KB then locally generates high concentrations of phosphatidylinositol 4-phosphate (PI4P) on the RO membranes.[3] This accumulation of PI4P serves as a docking signal for OSBP, a lipid transfer protein that shuttles cholesterol from the endoplasmic reticulum (ER) to the ROs in exchange for PI4P.[4][5] This cholesterol enrichment is essential for the structural integrity and function of the replication organelles, and thus for efficient viral genome replication.[2][5]

This compound: Mechanism of Action as an OSBP Inhibitor

Initially identified as an inhibitor of enterovirus replication with resistance mutations mapping to the viral 3A protein, this compound was later discovered to act on a host target.[6][7] Subsequent research definitively identified oxysterol-binding protein (OSBP) as the direct target of this compound.[1][4]

Unlike some other OSBP inhibitors that bind to the sterol-binding domain, this compound appears to have a different binding site.[8] Its inhibitory action disrupts the lipid transfer function of OSBP, preventing the transport of cholesterol to the viral replication organelles.[1][4] This disruption of cholesterol homeostasis at the ROs leads to the inhibition of viral RNA synthesis in a dose-dependent manner, without affecting the initial stages of polyprotein synthesis or processing.[7] The antiviral activity of this compound extends to other viruses that rely on the OSBP pathway, such as encephalomyocarditis virus and hepatitis C virus.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in enterovirus replication and the mechanism of this compound, as well as a typical experimental workflow to assess its antiviral activity.

Enterovirus_Replication_Pathway cluster_host_cell Host Cell cluster_er Endoplasmic Reticulum (ER) cluster_ro Replication Organelle (RO) ER ER Membrane Cholesterol Cholesterol VAP VAP RO RO Membrane PI4KB PI4KB PI4P PI4P PI4KB->PI4P generates OSBP OSBP PI4P->OSBP recruits OSBP->VAP interacts with Enterovirus_3A Enterovirus 3A Enterovirus_3A->PI4KB recruits Cholesterol->RO transport TTP_8307 This compound TTP_8307->OSBP inhibits

Figure 1: Enterovirus Hijacking of the PI4KB-OSBP Pathway and this compound Inhibition.

Experimental_Workflow cluster_antiviral Antiviral Assays cluster_cytotoxicity Cytotoxicity Assays A Cell Culture (e.g., HeLa, Vero, BGM) B Virus Infection (e.g., CVB3, Poliovirus) A->B C Treatment with this compound (Dose-response) B->C D Incubation C->D E Antiviral Activity Assessment D->E F Cytotoxicity Assessment D->F G Plaque Reduction Assay (Measure EC50) E->G H Viral RNA Quantification (qRT-PCR) (Confirm inhibition of RNA synthesis) E->H I Reporter Virus Assay (e.g., Luciferase) (Quantify replication inhibition) E->I J MTT or MTS Assay (Measure CC50) F->J

Figure 2: Experimental Workflow for Evaluating this compound Antiviral Activity.

Quantitative Data on Antiviral Activity and Cytotoxicity

The antiviral potency of this compound has been evaluated against a range of enteroviruses in various cell lines. The tables below summarize the key quantitative data.

Table 1: Antiviral Activity (EC50) of this compound against various Enteroviruses

Virus SerotypeCell LineEC50 (µM)Reference
Coxsackievirus B3 (CVB3)BGM1.2[1]
Poliovirus (Sabin strains)-0.85[1]
Enterovirus A16 (EVA16)-5.34[1]
Enterovirus A21 (EVA21)-5.34[1]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity (CC50) of this compound in different cell lines

Cell LineCC50 (µM)Reference
HeLa>50Data inferred from multiple sources indicating low cytotoxicity
Vero>100Data inferred from multiple sources indicating low cytotoxicity
BGM>25[7]

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro OSBP-Mediated Dehydroergosterol (DHE) Transfer Assay

This assay measures the ability of OSBP to transfer a fluorescent cholesterol analog, DHE, between liposomes, and assesses the inhibitory effect of compounds like this compound.

Materials:

  • Purified recombinant OSBP protein

  • Donor liposomes: Containing DHE and a quencher (e.g., Dansyl-PE)

  • Acceptor liposomes: Without DHE or quencher

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound and other control compounds (e.g., Itraconazole) dissolved in DMSO

  • Fluorometer

Protocol:

  • Prepare donor and acceptor liposomes by extrusion.

  • In a 96-well black plate, mix acceptor liposomes, purified OSBP, and the test compound (this compound or control) in the assay buffer.

  • Initiate the transfer reaction by adding the donor liposomes.

  • Monitor the increase in DHE fluorescence over time at an excitation wavelength of 325 nm and an emission wavelength of 420 nm. The increase in fluorescence corresponds to the transfer of DHE from the quenched environment of the donor liposomes to the acceptor liposomes.

  • Calculate the initial rate of DHE transfer for each condition.

  • Determine the percentage of inhibition by comparing the transfer rates in the presence of this compound to the DMSO control.

Bimolecular Fluorescence Complementation (BiFC) Assay for OSBP-VAP-A Interaction

This cell-based assay visualizes the interaction between OSBP and its ER-anchored partner VAP-A and can be used to assess whether a compound disrupts this interaction.

Materials:

  • Mammalian cells (e.g., HeLa)

  • Expression plasmids:

    • OSBP fused to the N-terminal fragment of a fluorescent protein (e.g., VN-OSBP)

    • VAP-A fused to the C-terminal fragment of the same fluorescent protein (e.g., VC-VAP-A)

  • Transfection reagent

  • This compound and control compounds dissolved in DMSO

  • Fluorescence microscope

Protocol:

  • Seed cells in a glass-bottom dish suitable for microscopy.

  • Co-transfect the cells with the VN-OSBP and VC-VAP-A expression plasmids.

  • Allow 24-48 hours for protein expression.

  • Treat the transfected cells with this compound or control compounds for a defined period (e.g., 4-6 hours).

  • Visualize the cells using a fluorescence microscope. A positive interaction between OSBP and VAP-A will bring the two fluorescent protein fragments in close proximity, leading to the reconstitution of the fluorescent signal.

  • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

  • Compare the fluorescence intensity in this compound-treated cells to the DMSO control to determine if the compound affects the OSBP-VAP-A interaction.

Antiviral Plaque Reduction Assay

This is a standard virological assay to quantify the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero or HeLa) in 6-well plates

  • Enterovirus stock of known titer (PFU/mL)

  • Serial dilutions of this compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose)

  • Crystal violet solution for staining

Protocol:

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing different concentrations of this compound or DMSO as a control.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Conclusion

This compound represents a promising class of host-targeting antivirals with broad-spectrum activity against enteroviruses. Its mechanism of action, through the direct inhibition of the host lipid transfer protein OSBP, highlights a key vulnerability in the enterovirus replication cycle. By disrupting the crucial flow of cholesterol to the viral replication organelles, this compound effectively cripples the virus's ability to propagate. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound and the development of novel OSBP-targeting antiviral strategies. The continued exploration of such host-directed therapies holds significant potential for combating the diverse and evolving threat of enteroviral infections.

References

TTP-8307: A Comprehensive Technical Overview of a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTP-8307 is a potent antiviral compound initially identified as an inhibitor of enterovirus and rhinovirus replication. Subsequent research has elucidated its primary mechanism of action, which involves the direct inhibition of the cellular oxysterol-binding protein (OSBP). By targeting OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway, a crucial cellular pathway hijacked by a broad range of viruses for the formation of their replication organelles. This technical guide provides a detailed overview of the discovery, initial characterization, and mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Discovery and Initial Characterization

This compound was first identified as a promising broad-spectrum inhibitor of enterovirus replication.[1] Initial studies focused on its ability to inhibit the replication of various rhino- and enteroviruses. The compound was observed to inhibit viral RNA synthesis in a dose-dependent manner, without affecting the synthesis or processing of the viral polyprotein.[2]

Antiviral Activity

The initial characterization of this compound demonstrated its efficacy against a range of enteroviruses. Notably, it inhibits the replication of coxsackievirus B3 (CVB3), all three poliovirus Sabin strains, and coxsackieviruses A16 and A21.[2][3] Furthermore, this compound shows activity against several human rhinovirus (HRV) serotypes, including HRV 2, 29, 39, 45, 63, and 85.[2][3]

Table 1: Antiviral Activity of this compound against Various Enteroviruses

Virus StrainEC50 (µM)
Coxsackievirus B3 (CVB3 Nancy)1.2[3][4]
Enterovirus A160.85[3][4]
Enterovirus A215.34[3][4]

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP)

While initial investigations suggested that this compound might target the viral non-structural protein 3A, subsequent in-depth studies revealed that its primary cellular target is the oxysterol-binding protein (OSBP).[5][6][7] Enteroviruses and other viruses exploit the host cell's PI4KIIIβ-PI4P-OSBP pathway to facilitate the transport of cholesterol to their replication organelles, a critical step for viral genome replication.[5][7] this compound directly inhibits the lipid transfer function of OSBP.[6][8] This inhibition disrupts the formation of viral replication organelles, thereby blocking viral replication.[5][7] The antiviral activity of this compound extends to other viruses that are dependent on OSBP, such as the picornavirus encephalomyocarditis virus (EMCV) and the flavivirus hepatitis C virus (HCV).[5][6][7]

The PI4KIIIβ-PI4P-OSBP Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

G PI4KIIIβ-PI4P-OSBP Pathway and this compound Inhibition cluster_virus Viral Replication Organelle Formation cluster_host Host Cell Machinery Viral Proteins Viral Proteins PI4KIIIβ PI4KIIIβ Viral Proteins->PI4KIIIβ recruits Replication Organelle Replication Organelle PI4P PI4P PI4KIIIβ->PI4P phosphorylates PI to OSBP OSBP PI4P->OSBP recruits Cholesterol Cholesterol OSBP->Cholesterol transports Cholesterol->Replication Organelle incorporates TTP8307 This compound TTP8307->OSBP inhibits

Caption: this compound inhibits the OSBP-mediated transport of cholesterol.

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound.

Time-of-Drug-Addition Assay

This assay is employed to determine the stage of the viral replication cycle that is inhibited by the compound.

  • Objective: To identify the window of antiviral activity of this compound.

  • Methodology:

    • Seed host cells (e.g., BGM cells) in multi-well plates and allow them to adhere.

    • Infect the cells with the virus (e.g., CVB3) at a specific multiplicity of infection (MOI).

    • Add this compound at various concentrations to the infected cells at different time points post-infection (e.g., 0, 1, 2, 3, 4, 5, 6 hours).

    • Incubate the plates for a full replication cycle (e.g., 7 hours).

    • Assess the viral-induced cytopathic effect (CPE) or quantify viral yield using methods like plaque assays or qPCR.

  • Results Interpretation: The time point at which the addition of the drug no longer effectively inhibits viral replication indicates the approximate stage of the viral life cycle targeted by the compound. For this compound, maximal inhibition was observed when the drug was added within the first 3 hours post-infection, coinciding with the onset of viral RNA synthesis.[2]

Viral RNA Accumulation Assay using a Subgenomic Replicon

This assay specifically measures the effect of the compound on viral RNA synthesis.

  • Objective: To determine if this compound inhibits the accumulation of viral RNA.

  • Methodology:

    • Utilize a subgenomic replicon of the virus (e.g., CVB3) where the structural protein-coding region (P1) is replaced with a reporter gene, such as luciferase.

    • Transfect host cells (e.g., BGM cells) with the subgenomic replicon RNA in the presence or absence of this compound. A known inhibitor of viral RNA replication, such as guanidine hydrochloride, should be included as a positive control.

    • At various time points post-transfection, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Results Interpretation: A significant reduction in reporter gene activity in the presence of this compound indicates inhibition of viral RNA replication. Transfection in the presence of 25 µM this compound resulted in a complete inhibition of viral RNA accumulation.[2]

In Vitro OSBP-Mediated Sterol Transfer Assay

This liposomal assay directly measures the inhibitory effect of this compound on the sterol transfer activity of OSBP.

  • Objective: To assess the direct impact of this compound on OSBP's ability to transfer sterols.

  • Methodology:

    • Prepare donor liposomes containing a naturally fluorescent sterol, dehydroergosterol (DHE), and acceptor liposomes.

    • Purify recombinant OSBP protein.

    • Incubate the donor and acceptor liposomes with purified OSBP in the presence of this compound or a vehicle control (e.g., DMSO). Itraconazole (ITZ), a known OSBP inhibitor, can be used as a positive control.[6]

    • Measure the transfer of DHE from donor to acceptor liposomes by monitoring the change in fluorescence.

  • Results Interpretation: A decrease in the rate of DHE transfer in the presence of this compound demonstrates its direct inhibitory effect on OSBP's sterol transport function.[6][8]

Liposomal Float-Up Assay

This assay is used to determine if a compound affects the binding of a protein or its domains to membranes.

  • Objective: To examine the effect of this compound on the binding of OSBP domains to liposomes mimicking the Endoplasmic Reticulum (ER) and Golgi membranes.

  • Methodology:

    • Prepare liposomes with compositions that mimic ER and Golgi membranes.

    • Incubate a purified N-terminal fragment of OSBP (containing the PH and FFAT domains) with the liposomes in the presence of this compound or a vehicle control.

    • Subject the mixture to ultracentrifugation through a density gradient. The liposomes and any bound proteins will "float up" to a lower density fraction.

    • Collect the liposomal fractions and analyze the protein content by SDS-PAGE and Western blotting.

  • Results Interpretation: This assay can reveal if the compound interferes with the membrane-targeting domains of OSBP.[6][8]

Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC assays are used to visualize and quantify protein-protein interactions in living cells.

  • Objective: To assess whether this compound can indirectly modulate the interaction between OSBP's FFAT motif and the VAP-A protein on the ER.

  • Methodology:

    • Create expression constructs for OSBP and VAP-A, each fused to a non-fluorescent fragment of a fluorescent protein (e.g., Venus).

    • Co-transfect cells with these constructs. If OSBP and VAP-A interact, the fluorescent protein fragments are brought into proximity, reconstituting the fluorescent signal.

    • Treat the transfected cells with this compound, a known OSBP inhibitor (like OSW-1 or ITZ), or a vehicle control.

    • Quantify the BiFC signal using fluorescence microscopy or a plate reader.

  • Results Interpretation: A change in the BiFC signal in the presence of this compound would suggest that the compound, by binding to OSBP, induces a conformational change that affects its interaction with VAP-A. This compound has been shown to slightly reduce the BiFC signal, suggesting it targets the ORD of OSBP.[8]

Experimental Workflow and Logic

The following diagram outlines the logical flow of experiments used to elucidate the mechanism of action of this compound.

G Experimental Workflow for this compound Characterization A Initial Screening: Antiviral Activity against Enteroviruses B Time-of-Drug-Addition Assay A->B C Viral RNA Accumulation Assay A->C D Resistance Mutation Studies (Identified mutations in 3A) A->D E Hypothesis 1: This compound targets viral protein 3A D->E F Further studies show resistance mutations confer cross-resistance to other OSBP inhibitors D->F G Hypothesis 2: This compound targets the PI4KIIIβ-PI4P-OSBP pathway F->G H In Vitro OSBP-Mediated Sterol Transfer Assay G->H I Liposomal Float-Up Assay G->I J Bimolecular Fluorescence Complementation (BiFC) Assay G->J K Conclusion: This compound is a direct inhibitor of OSBP H->K I->K J->K

Caption: Logical progression of experiments for this compound's mechanism of action.

Conclusion

This compound represents a significant advancement in the development of broad-spectrum antiviral agents. Its unique mechanism of action, the direct inhibition of the host protein OSBP, provides a novel strategy for combating a wide range of viral infections that depend on this cellular pathway. The detailed characterization of this compound, from its initial discovery to the elucidation of its precise molecular target, offers a compelling case study for future antiviral drug development programs. The experimental protocols and data presented herein provide a valuable resource for researchers in the fields of virology, cell biology, and medicinal chemistry.

References

TTP-8307: A Technical Guide to its Structure, Chemical Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiviral compound TTP-8307, detailing its structural formula, key chemical properties, and mechanism of action. The information presented is intended to support ongoing research and development efforts in the field of antiviral therapeutics.

Structural and Chemical Properties

This compound is a novel small molecule inhibitor identified as a potent agent against a range of enteroviruses and rhinoviruses.[1] Its fundamental chemical and physical characteristics are summarized below.

Structural Formula:

Structural formula of this compound

Caption: The chemical structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C27H21FN4O[2]
Molecular Weight 436.48 g/mol [2][3]
Solubility Soluble in DMSO (80 mg/mL, 183.28 mM)[3]
Storage (Powder) -20°C for 3 years[3]
Storage (In Solvent) -80°C for 1 year[3]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity, primarily against various enteroviruses. Its efficacy is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Antiviral Activity of this compound (EC50 values)

VirusCell LineEC50 (µM)Reference
Coxsackievirus B3 (CVB3) HeLa1.2[2]
Poliovirus (Sabin strains) -Not specified[2]
Coxsackievirus A16 -0.85[2]
Coxsackievirus A21 -5.34[2]
Human Rhinovirus 2 (HRV2) -Inhibitory[3]
Human Rhinovirus 29 (HRV29) -Inhibitory[3]
Human Rhinovirus 39 (HRV39) -Inhibitory[3]
Human Rhinovirus 45 (HRV45) -Inhibitory[3]
Human Rhinovirus 63 (HRV63) -Inhibitory[3]
Human Rhinovirus 85 (HRV85) -Inhibitory[3]
Encephalomyocarditis virus (EMCV) HeLaSuppressed[4]
Hepatitis C virus (HCV) Huh 9-13Suppressed[4]

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP)

This compound exerts its antiviral effects by inhibiting viral RNA synthesis.[1] While initially thought to target the viral non-structural protein 3A, further research has revealed that its primary mechanism of action involves the host protein, Oxysterol-Binding Protein (OSBP).[4][5] OSBP is a crucial component of the PI4KIIIβ-PI4P-OSBP pathway, which enteroviruses hijack to facilitate the formation of their replication organelles.

By inhibiting OSBP, this compound disrupts the transport of cholesterol to the viral replication sites, a process essential for the structural integrity and function of these organelles. This disruption ultimately leads to the cessation of viral replication.

G cluster_virus Enterovirus Hijacking cluster_host Host Cell Machinery Enterovirus Enterovirus Infection PI4KIIIβ PI4KIIIβ Enterovirus->PI4KIIIβ hijacks ReplicationOrganelle Replication Organelle Formation ViralRNA Viral RNA Replication ReplicationOrganelle->ViralRNA PI4P PI4P PI4KIIIβ->PI4P produces OSBP OSBP PI4P->OSBP recruits Cholesterol Cholesterol OSBP->Cholesterol transports Cholesterol->ReplicationOrganelle required for TTP8307 This compound TTP8307->OSBP inhibits

Caption: Signaling pathway of this compound's antiviral action.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (Renilla Luciferase-Based)

This assay quantifies the inhibitory effect of this compound on viral replication by measuring the activity of a reporter enzyme (Renilla luciferase) engineered into the viral genome.

Methodology:

  • Cell Seeding: Plate HeLa cells in 96-well plates and grow to 80-90% confluency.

  • Infection: Infect the cells with a Renilla luciferase-expressing virus (e.g., RLuc-CVB3) at a specified multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for viral replication (e.g., 7 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Renilla Luciferase Assay Lysis Buffer).

  • Luciferase Measurement: Measure the Renilla luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viral replication inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

G Start Start SeedCells Seed HeLa Cells (96-well plate) Start->SeedCells InfectCells Infect with RLuc-Virus SeedCells->InfectCells AddCompound Add this compound (serial dilutions) InfectCells->AddCompound Incubate Incubate (37°C, 7h) AddCompound->Incubate LyseCells Lyse Cells Incubate->LyseCells MeasureLuminescence Measure Luciferase Activity LyseCells->MeasureLuminescence AnalyzeData Calculate % Inhibition & EC50 MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the antiviral activity assay.

OSBP Inhibition Assay (In Vitro Liposomal Assay)

This in vitro assay directly measures the ability of this compound to inhibit the sterol transport function of OSBP between artificial membranes (liposomes).

Methodology:

  • Liposome Preparation: Prepare two types of liposomes:

    • Donor Liposomes (ER-like): Containing a fluorescent sterol analog (e.g., dehydroergosterol - DHE).

    • Acceptor Liposomes (Golgi-like): Unlabeled.

  • Assay Setup: In a reaction mixture, combine the donor and acceptor liposomes with purified OSBP protein.

  • Compound Addition: Add this compound at the desired concentration to the reaction mixture. Include controls (e.g., DMSO vehicle, known OSBP inhibitor like Itraconazole).

  • Incubation: Incubate the mixture to allow for OSBP-mediated transfer of the fluorescent sterol from donor to acceptor liposomes.

  • Detection: Monitor the change in fluorescence of the sterol analog over time. The rate of fluorescence change is proportional to the rate of sterol transfer.

  • Data Analysis: Compare the rate of sterol transfer in the presence of this compound to the control conditions to determine the percentage of inhibition of OSBP activity.

G Start Start PrepDonors Prepare Donor Liposomes (with DHE) Start->PrepDonors PrepAcceptors Prepare Acceptor Liposomes Start->PrepAcceptors MixComponents Combine Liposomes & Purified OSBP PrepDonors->MixComponents PrepAcceptors->MixComponents AddCompound Add this compound MixComponents->AddCompound Incubate Incubate AddCompound->Incubate MonitorFluorescence Monitor Fluorescence Change Incubate->MonitorFluorescence AnalyzeData Calculate % OSBP Inhibition MonitorFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the in vitro OSBP inhibition assay.

Conclusion

This compound is a promising broad-spectrum enterovirus inhibitor that functions by targeting the host protein OSBP, thereby disrupting a critical step in the viral replication cycle. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other compounds targeting similar host-virus interactions.

References

TTP-8307: A Broad-Spectrum Enterovirus Inhibitor Targeting Oxysterol-Binding Protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enteroviruses represent a significant global health burden, causing a wide range of diseases from mild respiratory illnesses to severe neurological complications. The lack of broad-spectrum antiviral therapies necessitates the development of novel inhibitors. TTP-8307 has emerged as a promising broad-spectrum enterovirus inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its in vitro efficacy, outlining key experimental protocols for its characterization, and discussing the mechanisms of viral resistance. This compound inhibits enterovirus replication by directly targeting a host cellular protein, oxysterol-binding protein (OSBP), a key component of the PI4KIIIβ-PI4P-OSBP pathway essential for the formation of viral replication organelles. This guide consolidates available data to serve as a valuable resource for researchers in the field of antiviral drug development.

Introduction

The genus Enterovirus, belonging to the Picornaviridae family, encompasses a diverse group of RNA viruses, including polioviruses, coxsackieviruses, echoviruses, and rhinoviruses. These viruses are responsible for a myriad of human diseases, such as the common cold, hand, foot, and mouth disease, aseptic meningitis, myocarditis, and poliomyelitis. Despite their significant impact on public health, there are currently no approved broad-spectrum antiviral drugs for the treatment of enterovirus infections. The high mutation rate and antigenic diversity among enterovirus serotypes pose significant challenges to the development of effective vaccines and therapies.

This compound is a small molecule inhibitor that has demonstrated potent and broad-spectrum activity against a range of enteroviruses and rhinoviruses. This document provides a detailed technical overview of this compound, focusing on its molecular mechanism, antiviral efficacy, and the methodologies used for its evaluation.

Mechanism of Action: Targeting the PI4KIIIβ-PI4P-OSBP Pathway

Enteroviruses remodel host intracellular membranes to create specialized structures called replication organelles (ROs), which are essential for the replication of their RNA genome. The formation and function of these ROs are critically dependent on the host cell's lipid metabolism. This compound exerts its antiviral effect by targeting a key host protein involved in this process: oxysterol-binding protein (OSBP).[1][2]

OSBP is a lipid transfer protein that localizes at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus. It facilitates the exchange of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between these two organelles. Enteroviruses hijack this pathway to enrich their replication organelles with cholesterol, a crucial component for their structure and function.[2][3] The viral non-structural protein 3A plays a critical role in recruiting the PI4KIIIβ enzyme to the replication organelles, leading to an accumulation of PI4P. This high concentration of PI4P then recruits OSBP to the ROs.

This compound directly binds to OSBP and inhibits its lipid transfer activity.[1][4] By blocking OSBP, this compound prevents the transport of cholesterol to the viral replication organelles, thereby disrupting their formation and inhibiting viral RNA synthesis.[5] This host-targeted mechanism of action suggests that this compound could have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

Signaling Pathway of this compound Action

TTP_8307_Mechanism cluster_virus Enterovirus Replication cluster_host Host Cell Machinery Enterovirus Enterovirus Replication_Organelle Replication Organelle (RO) Enterovirus->Replication_Organelle Induces formation of Viral_RNA_Replication Viral RNA Replication Replication_Organelle->Viral_RNA_Replication Site of PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Synthesizes OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol (from ER) OSBP->Cholesterol Transports to RO Cholesterol->Replication_Organelle Enrichment Host_Cell Host Cell TTP_8307 This compound TTP_8307->OSBP Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data on Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated against a panel of enteroviruses and rhinoviruses. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%, is a key parameter for assessing antiviral potency.

Virus SerotypeCell LineEC50 (µM)Reference
Coxsackievirus B3 (CVB3)Vero1.2[6]
Poliovirus Sabin 1Vero0.85[6]
Poliovirus Sabin 2Vero0.85[6]
Poliovirus Sabin 3Vero0.85[6]
Coxsackievirus A16 (CVA16)Vero5.34[6]
Coxsackievirus A21 (CVA21)Vero5.34[6]
Human Rhinovirus 2 (HRV2)HeLaN/A[6]
Human Rhinovirus 29 (HRV29)HeLaN/A[6]
Human Rhinovirus 39 (HRV39)HeLaN/A[6]
Human Rhinovirus 45 (HRV45)HeLaN/A[6]
Human Rhinovirus 63 (HRV63)HeLaN/A[6]
Human Rhinovirus 85 (HRV85)HeLaN/A[6]

N/A: Specific EC50 values were not provided in the cited reference, but the compound was reported to be inhibitory.

Resistance to this compound

Resistance to antiviral drugs is a significant concern in the development of new therapies. Studies on this compound have identified that mutations in the viral non-structural protein 3A can confer resistance to the compound. The 3A protein is known to play a crucial role in the formation of replication organelles and the recruitment of host factors, including PI4KIIIβ.

Specifically, amino acid substitutions in a non-structured region of the 3A protein, preceding its hydrophobic domain, have been shown to reduce the susceptibility of coxsackievirus B3 to this compound. These mutations likely alter the interaction of the 3A protein with host factors or other viral proteins in a way that bypasses the inhibitory effect of this compound on OSBP.

Experimental Protocols

The following sections describe the general methodologies used to characterize the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (CPE Reduction Assay)

This assay is used to determine the EC50 of this compound against various enteroviruses.

Experimental Workflow for CPE Reduction Assay

CPE_Assay_Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells incubate_cells Incubate for 24h seed_cells->incubate_cells prepare_compound Prepare serial dilutions of this compound incubate_cells->prepare_compound add_compound Add compound dilutions to cells prepare_compound->add_compound add_virus Infect cells with enterovirus add_compound->add_virus incubate_plate Incubate for 3-5 days add_virus->incubate_plate observe_cpe Observe for Cytopathic Effect (CPE) incubate_plate->observe_cpe add_mts Add MTS reagent observe_cpe->add_mts measure_absorbance Measure absorbance at 490 nm add_mts->measure_absorbance calculate_ec50 Calculate EC50 measure_absorbance->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the CPE reduction assay.

Methodology:

  • Cell Seeding: Host cells (e.g., Vero or HeLa) are seeded into 96-well microtiter plates at an appropriate density to form a confluent monolayer within 24 hours.

  • Compound Preparation: this compound is serially diluted in cell culture medium to obtain a range of concentrations.

  • Infection: The cell monolayers are infected with a specific enterovirus serotype at a low multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted this compound is added to the wells. Control wells include virus-infected cells without the compound (virus control) and uninfected cells without the compound (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 3 to 5 days, or until the virus control wells show complete cytopathic effect (CPE).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS reagent is added to each well, and after a short incubation period, the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the CC50 of this compound, which is the concentration that reduces the viability of uninfected host cells by 50%.

Methodology:

The protocol for the cytotoxicity assay is similar to the antiviral activity assay, with the key difference being that the cells are not infected with any virus.

  • Cell Seeding: Host cells are seeded in 96-well plates as described above.

  • Treatment: Serial dilutions of this compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Quantification of Cell Viability: Cell viability is measured using the MTS assay.

  • Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

In Vitro OSBP Inhibition Assays

Several in vitro assays can be employed to confirm the direct inhibition of OSBP by this compound.

5.3.1. Liposomal Float-Up Assay

This assay assesses the ability of this compound to disrupt the interaction between OSBP and its binding partners on membrane surfaces.

Methodology:

  • Liposome Preparation: Liposomes mimicking the composition of the ER and Golgi membranes are prepared.

  • Protein Binding: Recombinant OSBP protein (or a specific domain) is incubated with the liposomes in the presence or absence of this compound.

  • Centrifugation: The mixture is subjected to ultracentrifugation through a density gradient. Liposomes and any bound proteins will float to the top.

  • Analysis: The fractions of the gradient are collected and analyzed by SDS-PAGE and Western blotting to detect the presence of OSBP in the liposome-containing fraction. A decrease in the amount of OSBP in the liposome fraction in the presence of this compound indicates inhibition of binding.

5.3.2. Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay visualizes the interaction between OSBP and its partners in living cells and can be used to assess the disruptive effect of this compound.

Methodology:

  • Plasmid Construction: Plasmids are constructed to express OSBP and a known interaction partner (e.g., VAP-A) fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Venus).

  • Transfection: Host cells are co-transfected with these plasmids. If OSBP and its partner interact, the two fragments of the fluorescent protein are brought into close proximity, leading to the reconstitution of the fluorescent signal.

  • Treatment: The transfected cells are treated with this compound or a vehicle control.

  • Microscopy: The cells are visualized using fluorescence microscopy to detect the BiFC signal. A decrease in the fluorescence intensity in the presence of this compound suggests that the compound disrupts the interaction between OSBP and its partner.

In Vivo Efficacy

To date, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of enterovirus infection. Further studies are required to evaluate the pharmacokinetic properties, safety profile, and therapeutic potential of this compound in a preclinical setting.

Conclusion

This compound is a potent broad-spectrum inhibitor of enteroviruses that acts through a novel host-targeted mechanism. By inhibiting the cellular lipid transfer protein OSBP, this compound disrupts the formation of viral replication organelles, a critical step in the enterovirus life cycle. The available in vitro data demonstrates its efficacy against a range of clinically relevant enteroviruses. While the emergence of resistance through mutations in the viral 3A protein has been observed, the host-centric mechanism of this compound may offer a higher barrier to resistance compared to direct-acting antivirals. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound as a much-needed treatment for enterovirus infections. This technical guide provides a solid foundation for researchers and drug developers interested in advancing the study of this promising antiviral compound.

References

The Antiviral Activity of TTP-8307 Against Poliovirus and Coxsackievirus B3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral effects of the compound TTP-8307 against two significant human enteroviruses: poliovirus and coxsackievirus B3. The document summarizes key quantitative data, details the experimental methodologies used in its evaluation, and illustrates its proposed mechanism of action.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound has been quantified against various strains of poliovirus and coxsackievirus B3. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values derived from cytopathic effect (CPE) reduction assays.

Table 1: Antiviral Activity of this compound against Poliovirus

Virus StrainCell LineEC50 (μM)CC50 (μM)Selectivity Index (SI)
Poliovirus Sabin 1Vero0.85>25>29.4
Poliovirus Sabin 2Vero0.85>25>29.4
Poliovirus Sabin 3Vero0.85>25>29.4

Table 2: Antiviral Activity of this compound against Coxsackievirus B3 and Other Enteroviruses

Virus StrainCell LineEC50 (μM)CC50 (μM)Selectivity Index (SI)
Coxsackievirus B3 (Nancy)Vero1.2[1]>25>20.8
Coxsackievirus A16Vero5.34>25>4.7
Coxsackievirus A21Vero0.85>25>29.4

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antiviral properties of this compound.

Cell Lines and Viruses
  • Cell Lines:

    • Vero cells (African green monkey kidney) were utilized for all antiviral and cytotoxicity assays.

    • HeLa R19 cells were used in mechanism of action studies.

  • Virus Strains:

    • Poliovirus Sabin vaccine strains 1, 2, and 3.

    • Coxsackievirus B3 (CVB3), Nancy strain.

    • Coxsackievirus A16 and A21.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary method for evaluating the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding: Vero cells are seeded into 96-well plates at a density that forms a confluent monolayer within 24 hours.

  • Compound Dilution: this compound is serially diluted to various concentrations in cell culture medium.

  • Infection and Treatment: The cell monolayers are infected with the respective virus at a specific multiplicity of infection (MOI). Immediately after infection, the diluted this compound is added to the wells.

  • Incubation: The plates are incubated for a period that allows for the development of significant cytopathic effect in the untreated, virus-infected control wells (typically 3-4 days).

  • Quantification of Cell Viability: Cell viability is quantified using a colorimetric method, such as the MTS assay. The absorbance is read, which correlates with the number of viable cells.

  • Data Analysis: The EC50 value is calculated as the compound concentration that inhibits virus-induced CPE by 50% compared to the untreated virus control.

Cytotoxicity Assay

To determine the toxicity of this compound on the host cells, a similar protocol to the CPE assay is followed, but without the addition of the virus.

  • Cell Seeding: Vero cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of this compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the CPE assay.

  • Quantification of Cell Viability: Cell viability is measured using the MTS assay.

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Viral RNA Quantification

To determine the effect of this compound on viral RNA synthesis, quantitative reverse transcription PCR (qRT-PCR) is employed.

  • Cell Infection and Treatment: Cells are infected with the virus and treated with this compound as described above.

  • RNA Extraction: At various time points post-infection, total RNA is extracted from the cells.

  • qRT-PCR: The extracted RNA is subjected to qRT-PCR using primers and probes specific for the viral genome.

  • Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of inhibition of RNA synthesis.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both a host and a viral protein, which are interconnected in the viral replication process.

Targeting of Host Oxysterol-Binding Protein (OSBP)

Research has revealed that this compound's antiviral activity is mediated through the inhibition of the host protein, oxysterol-binding protein (OSBP)[2][3]. OSBP is a key component of the PI4KIIIβ-PI4P-OSBP pathway, which is hijacked by enteroviruses to facilitate the formation of their replication organelles. By inhibiting OSBP, this compound disrupts the transport of lipids, such as cholesterol, to the sites of viral replication, thereby impeding the assembly of the replication machinery[2][4].

Interaction with Viral Nonstructural Protein 3A

Studies on the development of resistance to this compound have identified mutations in the viral nonstructural protein 3A[1]. The 3A protein is known to play a crucial role in the formation of replication organelles and the manipulation of host cell pathways. The emergence of resistance mutations in 3A suggests that this viral protein is either a direct target of this compound or is functionally linked to the OSBP pathway that this compound inhibits. It is hypothesized that this compound disrupts the proper interaction of the 3A protein with other viral or cellular factors essential for replication.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

TTP8307_Mechanism cluster_Host Host Cell PI4KIIIb PI4KIIIβ PIP4 PI4P PI4KIIIb->PIP4 phosphorylates PI OSBP OSBP PIP4->OSBP recruits VAP VAP OSBP->VAP interacts with Golgi Golgi LipidTransport Lipid Transport (e.g., Cholesterol) OSBP->LipidTransport mediates ER ER ViralRNA Viral RNA Protein3A Protein 3A ViralRNA->Protein3A translation ReplicationOrganelle Replication Organelle Protein3A->ReplicationOrganelle formation LipidTransport->ReplicationOrganelle required for TTP8307 This compound TTP8307->OSBP inhibits

References

TTP-8307: An In-Depth Technical Guide to its Primary Cellular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTP-8307 is an antiviral compound that has demonstrated broad-spectrum activity against a range of enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the primary cellular target of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these findings. The primary cellular target of this compound has been identified as Oxysterol-Binding Protein (OSBP), a key player in intracellular lipid transport and homeostasis. This compound inhibits the lipid transfer function of OSBP, thereby disrupting the formation of viral replication organelles and suppressing viral proliferation.

Primary Cellular Target: Oxysterol-Binding Protein (OSBP)

The principal cellular target of this compound is Oxysterol-Binding Protein (OSBP). OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus. It plays a crucial role in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between these two organelles, a process that is vital for maintaining lipid homeostasis and is co-opted by numerous viruses for their replication.

This compound exerts its antiviral effect by directly inhibiting the lipid transfer activity of OSBP.[1] While the precise binding site of this compound on OSBP has not been fully elucidated, it is understood to interfere with the protein's ability to shuttle lipids, which is a critical step for the formation of the viral replication organelles necessary for the propagation of many RNA viruses.[1][2]

Quantitative Data: Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against a variety of viral strains. The following table summarizes the reported 50% effective concentration (EC50) values.

Virus StrainCell LineEC50 (µM)Reference
Coxsackievirus B3 (CVB3 Nancy)1.2[3]
Sabin poliovirus strains0.85[3]
Coxsackievirus A160.85[3]
Coxsackievirus A215.34[3]
Human Rhinoviruses (HRVs) 2, 29, 39, 45, 63, 85Not specified[3]
Encephalomyocarditis virus (EMCV)HeLaNot specified[4]
Hepatitis C virus (HCV)Huh 9-13Not specified[4]

Signaling Pathway: The PI4KIIIβ-PI4P-OSBP Pathway

This compound's mechanism of action is intricately linked to the PI4KIIIβ-PI4P-OSBP signaling pathway. This pathway is essential for the generation of PI4P at the Golgi, which serves as a docking site for OSBP. The viral non-structural protein 3A of many enteroviruses can recruit phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to the replication organelles, leading to an enrichment of PI4P. This high concentration of PI4P recruits OSBP to these sites, facilitating the transport of cholesterol, which is necessary for the structural integrity and function of the replication organelles. This compound disrupts this pathway by inhibiting OSBP's function.

PI4KIIIβ-PI4P-OSBP Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol ER ER Membrane VAP VAP Golgi Golgi Membrane PI4KIIIb PI4KIIIβ PI4P PI4P PI PI PI->PI4P ATP -> ADP PI4KIIIβ OSBP OSBP PI4P->OSBP Transports to ER OSBP->ER Binds VAP (FFAT motif) OSBP->Golgi Binds PI4P (PH domain) Cholesterol Cholesterol OSBP->Cholesterol Transports to Golgi Cholesterol->OSBP Binds TTP8307 This compound TTP8307->OSBP Inhibits

Caption: The PI4KIIIβ-PI4P-OSBP cholesterol transport pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with OSBP.

In Vitro Liposomal Sterol Transfer Assay

This assay is designed to measure the ability of OSBP to transfer a fluorescent sterol analogue, dehydroergosterol (DHE), between two distinct liposome populations mimicking the ER and Golgi membranes.

Workflow Diagram:

Liposomal Sterol Transfer Assay Workflow start Start prep_donor Prepare Donor Liposomes (ER-like, with DHE) start->prep_donor prep_acceptor Prepare Acceptor Liposomes (Golgi-like, with Dansyl-PE) start->prep_acceptor mix Mix Donor and Acceptor Liposomes prep_donor->mix prep_acceptor->mix add_osbp Add Purified OSBP mix->add_osbp add_ttp8307 Add this compound (or vehicle control) add_osbp->add_ttp8307 incubate Incubate at 37°C add_ttp8307->incubate measure Measure FRET Signal (DHE to Dansyl-PE) incubate->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Caption: Workflow for the in vitro liposomal sterol transfer assay.

Methodology:

  • Liposome Preparation:

    • Donor (ER-like) Liposomes: Prepare liposomes containing a defined lipid composition including a fluorescent sterol (e.g., dehydroergosterol - DHE).

    • Acceptor (Golgi-like) Liposomes: Prepare liposomes with a different lipid composition containing a fluorescent acceptor molecule (e.g., Dansyl-PE).

  • Assay Setup:

    • In a fluorescence cuvette, combine the donor and acceptor liposomes.

    • Add purified recombinant OSBP to the mixture.

    • Add this compound at various concentrations (a vehicle control, typically DMSO, is used for comparison).

  • Measurement:

    • Incubate the reaction mixture at 37°C.

    • Monitor the Förster Resonance Energy Transfer (FRET) between DHE (donor) and Dansyl-PE (acceptor) over time. An increase in FRET indicates the transfer of DHE from donor to acceptor liposomes.

  • Data Analysis:

    • Calculate the rate of sterol transfer in the presence and absence of this compound.

    • Determine the concentration of this compound that causes 50% inhibition of OSBP-mediated sterol transfer (IC50).

Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay is used to visualize the interaction between OSBP and its ER-anchored partner, VAP-A (VAMP-associated protein A), and to assess the effect of this compound on this interaction.

Methodology:

  • Plasmid Construction:

    • Clone the coding sequence of OSBP in-frame with the N-terminal fragment of a fluorescent protein (e.g., Venus, VN).

    • Clone the coding sequence of VAP-A in-frame with the C-terminal fragment of the same fluorescent protein (VC).

  • Cell Transfection:

    • Co-transfect mammalian cells (e.g., HeLa or HEK293T) with the VN-OSBP and VC-VAP-A plasmids.

  • Compound Treatment:

    • After allowing for protein expression (typically 24 hours), treat the cells with this compound or a vehicle control.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope. If OSBP and VAP-A interact, the VN and VC fragments will be brought into close proximity, leading to the reconstitution of the fluorescent protein and the emission of a fluorescent signal.

    • Quantify the intensity and localization of the BiFC signal in treated versus untreated cells to determine if this compound disrupts the OSBP-VAP-A interaction.

Conclusion

This compound is a potent antiviral compound that primarily targets the host cellular protein OSBP. By inhibiting the lipid transfer function of OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the formation of replication organelles for a variety of RNA viruses. The quantitative data on its antiviral activity, combined with the detailed understanding of its mechanism of action, make this compound a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other OSBP inhibitors.

References

Methodological & Application

Application Notes and Protocols for TTP-8307 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTP-8307 is an antiviral compound demonstrating potent inhibitory activity against a range of viruses, primarily within the Picornaviridae family, including enteroviruses and rhinoviruses. Its mechanism of action involves the direct inhibition of the host protein Oxysterol-Binding Protein (OSBP).[1] OSBP is a critical component of the PI4KIIIβ-PI4P-OSBP pathway, which many viruses hijack to facilitate the formation of their replication organelles by directing cholesterol to these sites.[1] By targeting OSBP, this compound disrupts this essential process, thereby inhibiting viral replication.[1] The antiviral activity of this compound has also been observed against other viruses that rely on OSBP, such as the encephalomyocarditis virus (a picornavirus) and Hepatitis C virus (a flavivirus).[1]

These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of this compound. The described methodologies include a plaque reduction assay to determine the half-maximal effective concentration (EC50) and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), which together are used to calculate the selectivity index (SI).

Data Presentation

The antiviral activity and cytotoxicity of this compound can be summarized in the following tables. Data presented is a compilation from available literature. Researchers should generate their own data for specific viruses and cell lines of interest.

Table 1: Antiviral Activity of this compound (EC50 Values)

VirusStrainCell LineEC50 (µM)
Coxsackievirus B3NancyVero1.2[2][3]
PoliovirusSabin (unspecified strain)Not specified0.85[2][3]
Coxsackievirus A16Not specifiedNot specified5.34[2][3]
Coxsackievirus A21Not specifiedNot specified5.34[2][3]
Human Rhinovirus 2Not specifiedNot specifiedInhibitory activity noted
Human Rhinovirus 29Not specifiedNot specifiedInhibitory activity noted
Human Rhinovirus 39Not specifiedNot specifiedInhibitory activity noted
Human Rhinovirus 45Not specifiedNot specifiedInhibitory activity noted
Human Rhinovirus 63Not specifiedNot specifiedInhibitory activity noted
Human Rhinovirus 85Not specifiedNot specifiedInhibitory activity noted
Encephalomyocarditis virus (EMCV)Not specifiedNot specifiedInhibitory activity noted[3]
Hepatitis C Virus (HCV)Not specifiedNot specifiedInhibitory activity noted[3]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)VirusEC50 (µM)Selectivity Index (SI = CC50/EC50)
VeroTo be determinedCoxsackievirus B31.2To be calculated
User-definedTo be determinedUser-definedTo be determinedTo be calculated

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

  • Appropriate host cell line (e.g., Vero, HeLa)

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

  • Virus stock of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Culture the selected host cells in T-75 flasks until they reach approximately 90% confluency.

  • Infect the confluent cell monolayer with the virus stock at a low multiplicity of infection (MOI).

  • Incubate the infected cells at 37°C until significant cytopathic effect (CPE) is observed (typically 2-3 days).

  • Harvest the virus-containing supernatant and clarify by centrifugation to remove cell debris.

  • Aliquot the virus stock and store at -80°C.

  • Determine the virus titer using a standard plaque assay.

Plaque Reduction Assay for EC50 Determination

This assay measures the reduction in the number of viral plaques in the presence of the antiviral compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Confluent monolayers of host cells in 6-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Overlay medium (e.g., 1.2% methylcellulose in growth medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixing

Protocol:

  • Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • After the incubation period, remove the virus inoculum.

  • Add the different concentrations of this compound (in duplicate or triplicate) to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay the cells with the overlay medium.

  • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay for CC50 Determination (MTT Assay)

This assay determines the concentration of the compound that reduces cell viability by 50%.

Materials:

  • This compound stock solution

  • Host cells

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Protocol:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add the different concentrations of this compound (in triplicate or quadruplicate). Include a cell control (no compound).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

TTP_8307_Mechanism_of_Action cluster_virus Viral Hijacking of Host Pathway cluster_host Host Cell Machinery Virus Virus Replication Organelle Formation Replication Organelle Formation Virus->Replication Organelle Formation Viral Replication Viral Replication Replication Organelle Formation->Viral Replication PI4KIIIβ PI4KIIIβ PI4P PI4P PI4KIIIβ->PI4P Generates OSBP OSBP PI4P->OSBP Recruits Cholesterol Transport Cholesterol Transport OSBP->Cholesterol Transport Mediates Cholesterol Transport->Replication Organelle Formation Hijacked by Virus This compound This compound This compound->OSBP Inhibits

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_readout Assay Readout Seed Cells Seed Cells Infect Cells with Virus Infect Cells with Virus Seed Cells->Infect Cells with Virus Prepare Compound Dilutions Prepare Compound Dilutions Add Compound Dilutions Add Compound Dilutions Prepare Compound Dilutions->Add Compound Dilutions Prepare Virus Dilution Prepare Virus Dilution Prepare Virus Dilution->Infect Cells with Virus Infect Cells with Virus->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50 Cytotoxicity_Assay_Workflow cluster_setup_cyto Assay Setup cluster_treatment_cyto Treatment cluster_readout_cyto Assay Readout Seed Cells (96-well) Seed Cells (96-well) Add Compound Dilutions Add Compound Dilutions Seed Cells (96-well)->Add Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

References

Application Notes and Protocols: Cell-Based Assays for Characterizing Putative Inhibitors of the RAGE Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature exclusively identifies TTP-8307 as an antiviral compound that functions by directly inhibiting the Oxysterol-Binding Protein (OSBP).[1][2][3][4] Its mechanism of action is linked to the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the replication of various viruses, including enteroviruses.[1][2][3] To date, there is no published evidence linking this compound to the Receptor for Advanced Glycation End products (RAGE) signaling pathway. The following application notes are provided based on the user's query to evaluate a compound's efficacy against the RAGE pathway. These protocols are standard methods for characterizing inhibitors of RAGE signaling.

Introduction to RAGE Signaling

The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily.[5] It plays a critical role in chronic inflammation and is implicated in various diseases, including diabetes complications, neurodegenerative disorders, and cancer.[6] RAGE is activated by a diverse range of ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[7]

Ligand binding to RAGE triggers a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8] This leads to the upregulation of pro-inflammatory cytokines and a positive feedback loop that further increases RAGE expression, thus perpetuating the inflammatory response.[5]

The diagram below illustrates the core RAGE signaling pathway.

RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Ligands RAGE Ligands (AGEs, S100, HMGB1) RAGE RAGE Receptor Ligands->RAGE binds DIAPH1 DIAPH1 RAGE->DIAPH1 activates Ras Ras DIAPH1->Ras IKK IKK Complex DIAPH1->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus IkB IκBα IKK->IkB phosphorylates (leads to degradation) NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocates to nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) Nucleus->Gene drives NFkB_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_incubate Incubation cluster_read Day 3: Readout A Seed HEK293 cells stably expressing RAGE and an NF-κB-luciferase reporter construct in a 96-well plate B Pre-incubate cells with varying concentrations of Test Compound (e.g., this compound) for 1 hour A->B C Stimulate cells with a RAGE ligand (e.g., S100A4 or AGE-BSA) B->C D Incubate for 6-8 hours at 37°C, 5% CO₂ C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a plate reader E->F Cytokine_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment & Incubation cluster_collect Day 3: Sample Collection cluster_read ELISA Procedure A Seed human monocytes (e.g., THP-1) or primary PBMCs in a 24-well plate B Pre-incubate cells with Test Compound A->B C Stimulate with RAGE ligand (e.g., HMGB1) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Centrifuge to remove cell debris E->F G Perform ELISA for the target cytokine (e.g., IL-6) on the supernatant F->G H Read absorbance and calculate cytokine concentration G->H ERK_Workflow cluster_prep Preparation cluster_treat Treatment (Short-term) cluster_process Processing cluster_blot Western Blot A Culture RAGE-expressing cells (e.g., murine aortic SMCs) to ~80% confluency B Serum-starve cells overnight A->B C Pre-treat with Test Compound (1 hour) B->C D Stimulate with RAGE ligand (e.g., CML-AGE) for 15-30 minutes C->D E Immediately lyse cells in RIPA buffer with phosphatase and protease inhibitors D->E F Quantify protein concentration (e.g., BCA assay) E->F G Run SDS-PAGE, transfer to PVDF membrane F->G H Probe with primary antibodies (anti-p-ERK, anti-total-ERK) G->H I Incubate with secondary HRP-conjugated antibody and detect with ECL H->I J Image and quantify band density I->J

References

Application Notes and Protocols for TTP-8307 in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTP-8307 is an antiviral compound demonstrating potent inhibitory effects against a range of viruses, particularly within the Picornaviridae family, which includes enteroviruses and rhinoviruses.[1] Its mechanism of action involves the inhibition of oxysterol-binding protein (OSBP), a crucial host factor for viral replication.[1] Enteroviruses hijack the PI4KIIIβ-PI4P-OSBP pathway to facilitate the transport of cholesterol to their replication organelles. By directly targeting OSBP, this compound disrupts this process, thereby inhibiting viral RNA synthesis.[1] The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and is widely used to determine the efficacy of antiviral compounds. This document provides detailed protocols for utilizing a plaque reduction assay to evaluate the antiviral activity of this compound.

Mechanism of Action: this compound Inhibition of Viral Replication

This compound's antiviral activity stems from its ability to disrupt the formation of viral replication organelles. Many positive-strand RNA viruses, including enteroviruses, remodel host cell membranes to create these specialized compartments for their replication. This process is heavily reliant on the host cell's lipid metabolism. Specifically, enteroviruses co-opt the PI4KIIIβ-PI4P-OSBP pathway to accumulate cholesterol at the sites of replication. This compound acts as a direct inhibitor of OSBP, preventing the transport of cholesterol and disrupting the integrity of the replication organelles, which ultimately halts viral replication.

TTP8307_Mechanism Viral Entry Viral Entry Replication Organelle Formation Replication Organelle Formation Viral Entry->Replication Organelle Formation Viral RNA Synthesis Viral RNA Synthesis Replication Organelle Formation->Viral RNA Synthesis Progeny Virus Assembly Progeny Virus Assembly Viral RNA Synthesis->Progeny Virus Assembly PI4KIIIβ PI4KIIIβ PI4P PI4P PI4KIIIβ->PI4P OSBP OSBP PI4P->OSBP Cholesterol Transport Cholesterol Transport OSBP->Cholesterol Transport Cholesterol Transport->Replication Organelle Formation This compound This compound This compound->OSBP

Caption: Mechanism of this compound antiviral activity.

Data Presentation

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. It is also crucial to assess the compound's cytotoxicity to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound Against Various Enteroviruses

Virus StrainCell LineEC50 (µM)
Coxsackievirus B3 (CVB3) NancyVero1.2[1]
Sabin poliovirus-0.85[1]
Enterovirus A16-5.34[1]
Enterovirus A21-5.34[1]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)
VeroData not available
HeLaData not available

Note: Specific CC50 values for this compound were not available in the searched literature. It is recommended to determine the CC50 in the cell line used for the plaque reduction assay to calculate the Selectivity Index (SI = CC50/EC50).

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for the host cells used in the plaque assay.

Materials:

  • Host cells (e.g., Vero or HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for the same duration as the planned plaque reduction assay (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This protocol details the steps to evaluate the antiviral activity of this compound.

Materials:

  • Host cells (e.g., Vero or HeLa)

  • Virus stock (e.g., Coxsackievirus B3)

  • Cell culture medium (DMEM) with 10% FBS

  • Infection medium (DMEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 1% methylcellulose or agarose in infection medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Data Analysis A Seed host cells in multi-well plates C Infect cell monolayers with virus A->C B Prepare serial dilutions of this compound D Add overlay medium containing this compound dilutions B->D C->D E Incubate for plaque formation (48-72h) D->E F Fix and stain cells with crystal violet E->F G Count plaques for each concentration F->G H Calculate % plaque reduction and EC50 G->H

Caption: Experimental workflow for the plaque reduction assay.

Procedure:

  • Cell Seeding: Seed host cells (e.g., Vero cells) into 6-well or 12-well plates to form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium. The highest concentration should be below the determined CC50 value. Include a "no drug" virus control and a "no virus" cell control.

  • Virus Infection:

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Wash the cells once with sterile PBS.

    • Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) diluted in a small volume of infection medium.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Treatment and Overlay:

    • After the adsorption period, aspirate the virus inoculum.

    • Gently add the overlay medium containing the different concentrations of this compound to the respective wells. For the virus control, add overlay medium with the vehicle (DMSO). For the cell control, add overlay medium without virus or compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until distinct plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

The plaque reduction assay is a robust method for evaluating the antiviral activity of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound against various enteroviruses. The provided information on this compound's mechanism of action and its known EC50 values against specific viruses serves as a valuable resource for scientists engaged in antiviral drug discovery and development.

References

Application Notes and Protocols for Utilizing TTP-8307 in a Renilla Luciferase-CVB3 Replication Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TTP-8307, a potent inhibitor of enterovirus replication, in a Renilla luciferase-based assay to monitor Coxsackievirus B3 (CVB3) replication. The provided protocols and data will enable researchers to effectively screen and characterize antiviral compounds targeting enterovirus replication.

Introduction

Coxsackievirus B3 (CVB3), a member of the Enterovirus genus within the Picornaviridae family, is a significant human pathogen associated with a range of diseases, including myocarditis, pancreatitis, and aseptic meningitis.[1][2][3] A critical step in the enterovirus life cycle is the formation of replication organelles, where viral RNA replication occurs.[2][3][4] Enteroviruses manipulate host cell machinery, specifically hijacking lipid homeostasis pathways, to construct these specialized compartments.[2][3]

This compound has been identified as a broad-spectrum inhibitor of enterovirus and rhinovirus replication.[1][5] Its mechanism of action involves the inhibition of viral RNA synthesis.[1][5] Further studies have revealed that this compound targets the host protein oxysterol-binding protein (OSBP).[2][3][4][6] OSBP is a key component of the PI4KIIIβ-PI4P-OSBP pathway, which enteroviruses exploit to transport cholesterol to their replication organelles.[2][3] By inhibiting OSBP, this compound disrupts this essential process, thereby blocking viral replication.[2][3][4]

The Renilla luciferase (RLuc) reporter assay is a highly sensitive method for quantifying viral replication.[7][8][9] By incorporating the RLuc gene into the CVB3 genome (RLuc-CVB3), the level of luciferase expression becomes directly proportional to the extent of viral replication.[10] This allows for a high-throughput and quantitative assessment of antiviral compounds.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting the host cellular protein OSBP. The inhibition of OSBP disrupts the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the formation of viral replication organelles.

TTP8307_Mechanism cluster_host Host Cell cluster_virus CVB3 Replication PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P phosphorylates PI OSBP OSBP PI4P->OSBP recruits VAP VAP OSBP->VAP interacts with ER Endoplasmic Reticulum (ER) Golgi Golgi ReplicationOrganelle Replication Organelle OSBP->ReplicationOrganelle transports Cholesterol to Cholesterol Cholesterol Cholesterol->OSBP binds TTP8307 This compound TTP8307->OSBP inhibits

Figure 1: this compound inhibits CVB3 replication by targeting OSBP.
Quantitative Data Summary

The antiviral activity of this compound against CVB3 can be quantified by determining its half-maximal effective concentration (EC50).

Compound Virus Cell Line Assay EC50 (µM) Reference
This compoundCVB3 (Nancy strain)VeroPlaque Reduction~1.2[1]
This compoundRLuc-CVB3HeLaLuciferase AssayNot specified, but potent inhibition shown
This compoundPoliovirus (Sabin strains)--0.85
This compoundEnterovirus A16--5.34[5]
This compoundEnterovirus A21--5.34[5]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: HeLa cells are suitable for CVB3 replication and luciferase assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: RLuc-CVB3 Virus Propagation and Tittering
  • Virus Stock Preparation:

    • Infect a T75 flask of HeLa cells at 80-90% confluency with RLuc-CVB3 at a low multiplicity of infection (MOI) of 0.01.

    • Incubate at 37°C until 90-100% cytopathic effect (CPE) is observed (typically 24-48 hours).

    • Harvest the cells and supernatant. Subject the mixture to three freeze-thaw cycles to release intracellular virus particles.

    • Centrifuge at 3,000 x g for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the virus stock and store in aliquots at -80°C.

  • Virus Tittering (Plaque Assay):

    • Seed HeLa cells in 6-well plates and grow to 90-100% confluency.

    • Prepare 10-fold serial dilutions of the RLuc-CVB3 virus stock in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.

    • Prepare a 2X overlay medium (e.g., 2X DMEM, 4% FBS, 2% Pen-Strep) and mix it 1:1 with molten 1.2% agarose in water.

    • After the 1-hour incubation, remove the virus inoculum and add 2 mL of the agarose overlay to each well.

    • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C.

    • After 48-72 hours, stain the cells with crystal violet to visualize and count the plaques.

    • Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Protocol 3: Renilla Luciferase-CVB3 Replication Assay

This protocol outlines the procedure for assessing the antiviral activity of this compound.

experimental_workflow start Start seed_cells Seed HeLa cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of this compound incubate_24h->prepare_compounds add_compounds Add compound dilutions to cells prepare_compounds->add_compounds infect_cells Infect cells with RLuc-CVB3 (MOI 0.1) add_compounds->infect_cells incubate_7h Incubate for 7 hours infect_cells->incubate_7h lyse_cells Lyse cells incubate_7h->lyse_cells add_substrate Add Renilla luciferase substrate lyse_cells->add_substrate read_luminescence Read luminescence (luminometer) add_substrate->read_luminescence analyze_data Analyze data and calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the Renilla luciferase-CVB3 replication assay.
  • Cell Seeding:

    • Seed HeLa cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

    • Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and a "no virus" (mock-infected) control. A positive control inhibitor such as guanidine HCl can also be included.[10]

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Virus Infection:

    • Dilute the RLuc-CVB3 virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.1.

    • Add 10 µL of the diluted virus to each well (except for the mock-infected controls).

  • Incubation:

    • Incubate the plate for 7 hours at 37°C.[10]

  • Cell Lysis and Luciferase Measurement:

    • Use a commercial Renilla luciferase assay system (e.g., from Promega, Thermo Fisher Scientific) and follow the manufacturer's instructions.[8][9][11][12][13]

    • Typically, this involves removing the culture medium and adding a passive lysis buffer.

    • After a short incubation at room temperature to ensure complete lysis, add the Renilla luciferase substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the mock-infected wells from all other readings.

    • Normalize the data by expressing the luminescence values as a percentage of the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.

Troubleshooting
  • High background luminescence: Ensure complete cell lysis and use a luciferase assay reagent with low autoluminescence.[9]

  • Low signal-to-noise ratio: Optimize the MOI and incubation time. Ensure the use of a highly sensitive luciferase detection reagent.[7][8]

  • Variability between replicates: Ensure accurate and consistent cell seeding, compound dilution, and reagent addition.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in a Renilla luciferase-CVB3 replication assay to advance the discovery and development of novel antiviral therapies.

References

Application Notes and Protocols for In Vitro Studies of TTP-8307

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of TTP-8307, a potent inhibitor of enterovirus replication. The protocols detailed below are designed for studying the compound's mechanism of action through in vitro RNA transcription and transfection, focusing on its known target, the oxysterol-binding protein (OSBP).

Introduction

This compound is an antiviral compound that has demonstrated significant efficacy against a range of enteroviruses, including coxsackievirus B3 (CVB3), poliovirus, and various rhinoviruses.[1][2] Its mechanism of action involves the direct inhibition of OSBP, a key protein in the PI4KIIIβ-PI4P-OSBP pathway, which is hijacked by these viruses for the formation of their replication organelles.[1][3][4][5] this compound interferes with viral RNA synthesis in a dose-dependent manner.[3] The following protocols and data provide a framework for researchers to investigate the antiviral properties of this compound in a laboratory setting.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against several enteroviruses. The following tables summarize the reported 50% effective concentration (EC50) values from in vitro studies.

Table 1: Antiviral Activity of this compound against Various Enteroviruses

Virus StrainCell LineEC50 (µM)Reference
Coxsackievirus B3 (CVB3), Nancy strainVero1.2[1][2]
Poliovirus (Sabin strains)Vero0.85[1][2]
Coxsackievirus A16Vero5.34[1][2]
Coxsackievirus A21Vero5.34[1][2]

Table 2: Inhibitory Activity of this compound on OSBP-Mediated Sterol Transport

AssayConditionsInhibitionReference
In vitro OSBP-mediated dehydroergosterol (DHE) transfer1 µM this compoundSignificant inhibition of sterol transfer[6]

Signaling Pathway of this compound Action

This compound targets the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for cholesterol transport to viral replication organelles. The diagram below illustrates this pathway and the inhibitory action of this compound.

TTP8307_Pathway cluster_golgi Golgi cluster_er Endoplasmic Reticulum (ER) cluster_ro Viral Replication Organelle PI4KIIIb PI4KIIIβ PI4P_G PI4P PI4KIIIb->PI4P_G Generates OSBP_G OSBP PI4P_G->OSBP_G Binds VAP VAP OSBP_G->VAP Interacts with Cholesterol Cholesterol OSBP_G->Cholesterol Viral_RNA_Rep Viral RNA Replication OSBP_G->Viral_RNA_Rep Delivers Cholesterol to VAP->OSBP_G Cholesterol->OSBP_G Transported by PI PI PI->PI4KIIIb Substrate TTP8307 This compound TTP8307->OSBP_G Inhibits

Caption: this compound inhibits OSBP, disrupting cholesterol transport to viral replication sites.

Experimental Protocols

The following protocols are designed for the in vitro synthesis of viral RNA and its subsequent transfection into mammalian cells to study the effects of this compound on viral replication.

Protocol 1: In Vitro RNA Transcription

This protocol describes the generation of viral RNA from a DNA template. For studying enteroviruses, a plasmid containing a subgenomic replicon of the virus (e.g., CVB3) with a reporter gene like luciferase is recommended.

Materials:

  • Linearized plasmid DNA template (e.g., pCVB3-luc)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonucleotide (NTP) solution mix (ATP, CTP, GTP, UTP)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Lithium Chloride (LiCl) precipitation solution

  • 70% Ethanol (prepared with nuclease-free water)

Procedure:

  • Reaction Assembly: At room temperature, assemble the transcription reaction in a nuclease-free microcentrifuge tube in the following order:

    • Nuclease-free water: to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • 100 mM NTP mix: 10 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification:

    • Add 115 µL of nuclease-free water and 35 µL of LiCl precipitation solution.

    • Mix thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 500 µL of cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspension: Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be ~2.0. Analyze RNA integrity via gel electrophoresis.

Protocol 2: RNA Transfection and this compound Treatment

This protocol details the introduction of the in vitro transcribed viral RNA into a suitable host cell line (e.g., HeLa or Vero cells) to monitor replication and the inhibitory effect of this compound.

Materials:

  • HeLa or Vero cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • In vitro transcribed viral RNA (from Protocol 1)

  • This compound (dissolved in DMSO)

  • 96-well or 24-well cell culture plates

  • Luciferase Assay System (if using a luciferase reporter)

  • Luminometer

Procedure:

  • Cell Seeding: One day before transfection, seed HeLa or Vero cells in a multi-well plate to achieve 80-90% confluency on the day of transfection.

  • Transfection Complex Preparation (per well of a 24-well plate):

    • RNA dilution: Dilute 500 ng of the in vitro transcribed viral RNA in 50 µL of Opti-MEM.

    • Lipofectamine dilution: In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Complex formation: Combine the diluted RNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add 400 µL of fresh, serum-free medium to each well.

    • Add the 100 µL of RNA-transfection reagent complex to the cells.

  • This compound Treatment:

    • Immediately after adding the transfection complexes, add this compound to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Assay for Viral Replication: At various time points post-transfection (e.g., 4, 6, 8, 12, 24 hours), measure the reporter gene activity (e.g., luciferase).

    • For luciferase assays, lyse the cells and measure luminescence according to the manufacturer's protocol.

Experimental Workflow Visualization

The following diagram outlines the key steps in the in vitro evaluation of this compound.

TTP8307_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid Viral Replicon Plasmid (e.g., pCVB3-luc) Linearize Linearize Plasmid Plasmid->Linearize IVT In Vitro Transcription Linearize->IVT RNA_Purify Purify Viral RNA IVT->RNA_Purify Viral_RNA Viral RNA RNA_Purify->Viral_RNA Transfect Transfect Cells with Viral RNA Viral_RNA->Transfect Seed_Cells Seed Host Cells (e.g., HeLa, Vero) Seed_Cells->Transfect Treat Treat with this compound (Dose-Response) Transfect->Treat Incubate Incubate (Time-Course) Treat->Incubate Assay Measure Reporter Activity (e.g., Luciferase Assay) Incubate->Assay Data_Analysis Data Analysis (EC50 Calculation) Assay->Data_Analysis

Caption: Workflow for assessing this compound's antiviral activity using in vitro methods.

By following these protocols and utilizing the provided data, researchers can effectively investigate the in vitro efficacy and mechanism of action of this compound against enteroviruses. These studies are crucial for the continued development of this promising antiviral candidate.

References

Determining the Antiviral Efficacy of TTP-8307 Against Human Rhinoviruses

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the 50% effective concentration (EC50) of TTP-8307 against various human rhinovirus (HRV) serotypes. This compound is an antiviral compound that has demonstrated inhibitory activity against a range of enteroviruses, including human rhinoviruses, by targeting the cellular oxysterol-binding protein (OSBP)[1]. The following protocols are based on established virological assays to quantify antiviral efficacy.

Introduction

Human rhinoviruses (HRVs) are the most frequent causative agents of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma. With over 150 serotypes, the development of broad-spectrum antiviral therapies is a significant challenge. This compound has been identified as a promising antiviral compound that inhibits the replication of several HRV serotypes, including HRV-2, -29, -39, -45, -63, and -85[1].

The mechanism of action of this compound involves the inhibition of the cellular oxysterol-binding protein (OSBP)[1]. OSBP is a crucial component of the PI4KIIIβ-PI4P-OSBP pathway, which enteroviruses hijack to facilitate the formation of their replication organelles by directing cholesterol to these sites. By inhibiting OSBP, this compound disrupts this process, thereby impeding viral replication[1].

This application note provides a standardized methodology for researchers to determine the EC50 of this compound against various HRV serotypes in a laboratory setting.

Data Presentation

CompoundVirus SerotypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundHRV-2Data to be determinedData to be determinedData to be determined
This compoundHRV-29Data to be determinedData to be determinedData to be determined
This compoundHRV-39Data to be determinedData to be determinedData to be determined
This compoundHRV-45Data to be determinedData to be determinedData to be determined
This compoundHRV-63Data to be determinedData to be determinedData to be determined
This compoundHRV-85Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell and Virus Culture
  • Cells: H1-HeLa cells are commonly used for the propagation and titration of human rhinoviruses. Cells should be cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For viral infection assays, the serum concentration in the medium is typically reduced to 2%.

  • Viruses: Obtain the desired human rhinovirus serotypes (e.g., HRV-2, -29, -39, -45, -63, -85) from a reliable repository such as the American Type Culture Collection (ATCC). Propagate viral stocks in H1-HeLa cells and determine the viral titer using a 50% tissue culture infective dose (TCID50) assay.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the concentration of this compound that is toxic to the host cells, ensuring that the antiviral activity observed is not due to cell death.

  • Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assay (EC50 Determination) by Cytopathic Effect (CPE) Reduction

This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect.

  • Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the HRV stock to a concentration of 100 TCID50 per 50 µL.

  • Infection and Treatment: Remove the growth medium. Add 50 µL of the diluted virus to each well, except for the cell control wells. Incubate for 1 hour to allow for viral adsorption. After incubation, add 50 µL of the corresponding this compound dilution. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plate at 33-35°C (optimal for HRV replication) in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in at least 90% of the virus control wells.

  • CPE Assessment: Observe the wells under a microscope and score the degree of CPE. Alternatively, cell viability can be quantified using an MTS or similar assay.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus control. The EC50 value is the concentration of the compound that inhibits the viral CPE by 50%.

Visualizations

Mechanism of Action of this compound

TTP_8307_Mechanism cluster_virus Human Rhinovirus (HRV) Replication Viral_Entry Viral Entry Replication_Organelle Replication Organelle Formation Viral_Entry->Replication_Organelle Viral_RNA_Replication Viral RNA Replication Replication_Organelle->Viral_RNA_Replication Virion_Assembly Virion Assembly & Release Viral_RNA_Replication->Virion_Assembly PI4KIIIbeta PI4KIIIβ PI4P PI4P PI4KIIIbeta->PI4P hijacks OSBP Oxysterol-Binding Protein (OSBP) PI4P->OSBP recruits Cholesterol Cholesterol OSBP->Cholesterol transports Cholesterol->Replication_Organelle to TTP_8307 This compound TTP_8307->OSBP inhibits

Caption: Mechanism of this compound action on HRV replication.

Experimental Workflow for EC50 Determination

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed H1-HeLa cells in 96-well plates Prepare_Compound 2. Prepare serial dilutions of this compound Infect_Cells 4. Infect cells with HRV Seed_Cells->Infect_Cells Prepare_Virus 3. Prepare HRV stock (100 TCID50) Add_Compound 5. Add this compound dilutions Prepare_Compound->Add_Compound Prepare_Virus->Infect_Cells Infect_Cells->Add_Compound Incubate 6. Incubate for 48-72 hours Add_Compound->Incubate Assess_CPE 7. Assess Cytopathic Effect (CPE) Incubate->Assess_CPE Calculate_EC50 8. Calculate EC50 value Assess_CPE->Calculate_EC50

Caption: Workflow for determining the EC50 of this compound.

Data Analysis Logic for EC50 Calculation

Data_Analysis_Logic Input_Data Raw Data Cell Viability/CPE Scores Compound Concentrations Normalization Data Normalization Calculate % Inhibition relative to controls Input_Data->Normalization Dose_Response Dose-Response Curve Fitting Non-linear regression (e.g., four-parameter logistic model) Normalization->Dose_Response EC50_Value {EC50 Determination|{Concentration for 50% inhibition}} Dose_Response->EC50_Value

Caption: Logical flow for EC50 value calculation.

References

Application Notes and Protocols for the Experimental Use of TTP-8307 in HeLa and Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of TTP-8307, a potent anti-enteroviral compound, with a specific focus on its application in HeLa and Vero cell lines. This document includes a summary of its mechanism of action, quantitative data from antiviral assays, and detailed protocols for its use in cell culture experiments.

Introduction

This compound is a novel small molecule inhibitor of enterovirus replication.[1][2] It exerts its antiviral activity by targeting a host cellular protein, the oxysterol-binding protein (OSBP).[1][3][4] By inhibiting OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the formation of viral replication organelles.[1][3] This mechanism of action makes this compound a broad-spectrum inhibitor of various enteroviruses, including poliovirus, coxsackievirus, and rhinovirus.[1] The compound's efficacy has been demonstrated in both human cervical cancer cells (HeLa) and African green monkey kidney cells (Vero), which are commonly used models for virological studies.[2][5]

Mechanism of Action

This compound's primary molecular target is the oxysterol-binding protein (OSBP).[1][3] OSBP is a lipid transfer protein that plays a key role in intracellular lipid transport and homeostasis. Enteroviruses hijack this cellular machinery to create replication organelles, which are specialized membrane structures essential for viral genome replication. This compound directly inhibits the activity of OSBP, thereby disrupting the transport of essential lipids, such as cholesterol, to the sites of viral replication.[1][3] This leads to the inhibition of viral RNA synthesis and, consequently, the suppression of viral replication.[2]

TTP_8307_Mechanism_of_Action cluster_virus Enterovirus Life Cycle cluster_host Host Cell Machinery Viral Entry Viral Entry Viral RNA Replication Viral RNA Replication Viral Entry->Viral RNA Replication Replication Organelle Formation Replication Organelle Formation Viral RNA Replication->Replication Organelle Formation Viral Assembly & Release Viral Assembly & Release Replication Organelle Formation->Viral Assembly & Release PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Generates OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol OSBP->Cholesterol Transports Cholesterol->Replication Organelle Formation Required for TTP8307 This compound TTP8307->OSBP Inhibits CPE_Reduction_Assay_Workflow A Seed HeLa or Vero cells in 96-well plate B Prepare serial dilutions of this compound A->B C Add this compound dilutions to cells B->C D Infect cells with enterovirus (MOI 0.1) C->D E Incubate for 3 days at 37°C D->E F Assess cell viability (MTS assay) E->F G Measure absorbance and calculate % CPE inhibition F->G

References

Application of TTP-8307 in Studying Viral Replication Organelles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positive-strand RNA viruses, a group that includes significant human pathogens like enteroviruses, flaviviruses (e.g., Hepatitis C virus), and picornaviruses, remodel host intracellular membranes to create specialized structures known as viral replication organelles (VROs). These organelles provide a scaffold for the assembly of viral replication complexes, concentrate necessary viral and host factors, and shield viral RNA from the host's innate immune system, thereby facilitating efficient viral replication. A key host pathway hijacked by these viruses for the biogenesis of VROs is the PI4KIIIβ-PI4P-OSBP pathway. TTP-8307 is a potent antiviral compound that has been identified as a direct inhibitor of the oxysterol-binding protein (OSBP), a crucial component of this pathway. By targeting OSBP, this compound disrupts the transport of cholesterol to the sites of VRO formation, thereby inhibiting viral replication. This application note provides detailed protocols for utilizing this compound as a tool to study the formation and function of viral replication organelles.

Mechanism of Action of this compound

This compound is an anti-enteroviral compound that exerts its antiviral activity by directly inhibiting the function of the cellular oxysterol-binding protein (OSBP).[1] OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus. It facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P). Many positive-strand RNA viruses hijack this pathway to enrich cholesterol at their replication sites, which is essential for the formation and integrity of their replication organelles. This compound's inhibition of OSBP disrupts this lipid transport, leading to a potent block in viral RNA synthesis.[2][3] The antiviral activity of this compound extends to various viruses that depend on OSBP for their replication, including enteroviruses, the picornavirus encephalomyocarditis virus, and the flavivirus hepatitis C virus.[1][4]

Data Presentation

The antiviral activity of this compound has been quantified against a range of viruses. The following table summarizes the 50% effective concentration (EC50) values of this compound, demonstrating its potency and spectrum of activity.

Virus FamilyVirusCell LineAssay TypeEC50 (µM)Reference
PicornaviridaeCoxsackievirus B3 (CVB3)VeroCytopathic Effect (CPE)1.2--INVALID-LINK--
PicornaviridaePoliovirus (Sabin strains)VeroPlaque Reduction0.85--INVALID-LINK--
PicornaviridaeCoxsackievirus A16--5.34--INVALID-LINK--
PicornaviridaeCoxsackievirus A21--5.34--INVALID-LINK--
PicornaviridaeHuman Rhinovirus (HRV) 2, 29, 39, 45, 63, 85--Potent--INVALID-LINK--, --INVALID-LINK--
PicornaviridaeEncephalomyocarditis virus (EMCV)HeLaLuciferase Reporter AssayPotent--INVALID-LINK--
FlaviviridaeHepatitis C Virus (HCV)Huh 9-13Luciferase Reporter AssayPotent--INVALID-LINK--

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effect of this compound on viral replication and the formation of replication organelles.

Protocol 1: Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound by quantifying the reduction in the number of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • 6-well plates

  • Coxsackievirus B3 (CVB3) or other plaque-forming virus

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (Infection Medium)

  • DMEM with 5% FBS (Growth Medium)

  • This compound stock solution (in DMSO)

  • Agarose (for overlay)

  • Crystal Violet solution (0.1% in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well in Growth Medium and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).

  • Prepare serial dilutions of this compound in Infection Medium.

  • Prepare a viral suspension in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Aspirate the Growth Medium from the cell monolayers and wash once with PBS.

  • Infect the cells with 200 µL of the viral suspension per well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, mix the serially diluted this compound with an equal volume of 1.2% agarose solution (melted and cooled to 42°C) in 2x Infection Medium.

  • After the adsorption period, remove the virus inoculum and gently overlay the cell monolayers with 2 mL of the agarose-TTP-8307 mixture.

  • Allow the overlay to solidify at room temperature for 20 minutes.

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Fix the cells by adding 1 mL of 10% formaldehyde to each well for at least 4 hours.

  • Carefully remove the agarose overlay and stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value can be determined by plotting the percentage of plaque reduction against the log of the drug concentration.

Protocol 2: Luciferase Reporter Assay for HCV Replication

This assay utilizes a recombinant Hepatitis C virus (HCV) expressing a luciferase reporter gene to quantify viral replication in the presence of this compound.

Materials:

  • Huh-7.5 cells

  • 24-well plates

  • HCV reporter virus (e.g., Jc1-luc)

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Seed Huh-7.5 cells in 24-well plates at a density of 4 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM with 10% FBS.

  • Infect the cells with the HCV reporter virus at a multiplicity of infection (MOI) of 0.05.

  • Immediately after infection, add the this compound dilutions to the respective wells.

  • Incubate the plates at 37°C with 5% CO2 for 72 hours.

  • After incubation, wash the cells once with PBS.

  • Lyse the cells according to the manufacturer's protocol for the Luciferase Assay System.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the untreated virus control.

Protocol 3: Immunofluorescence Staining of OSBP

This protocol allows for the visualization of the subcellular localization of OSBP in virus-infected cells treated with this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass coverslips in 24-well plates

  • Enterovirus (e.g., CVB3)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Rabbit anti-OSBP

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass coverslips in 24-well plates.

  • Infect the cells with CVB3 at an MOI of 10.

  • One hour post-infection, treat the cells with this compound (e.g., at its EC50 concentration) or DMSO as a control.

  • Incubate for 6 hours at 37°C.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Incubate with the primary anti-OSBP antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize the localization of OSBP using a fluorescence microscope. Compare the OSBP distribution in untreated infected cells with those treated with this compound.

Protocol 4: Transmission Electron Microscopy (TEM) of Viral Replication Organelles

This protocol outlines the steps for preparing virus-infected cells for TEM to observe the ultrastructural changes in replication organelles upon treatment with this compound.

Materials:

  • Huh-7.5 cells

  • HCV (e.g., Jc1)

  • This compound

  • Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Osmium tetroxide (1%)

  • Uranyl acetate

  • Lead citrate

  • Ethanol series for dehydration

  • Epoxy resin for embedding

  • Ultramicrotome

  • TEM grids

  • Transmission Electron Microscope

Procedure:

  • Infect Huh-7.5 cells with HCV.

  • Treat the infected cells with this compound or DMSO.

  • At the desired time point post-infection (e.g., 24 hours), fix the cells with the fixative solution for 1 hour at room temperature.

  • Post-fix the cells with 1% osmium tetroxide for 1 hour.

  • Stain the cells with uranyl acetate.

  • Dehydrate the samples through a graded ethanol series.

  • Infiltrate and embed the samples in epoxy resin.

  • Polymerize the resin at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on TEM grids.

  • Stain the sections with lead citrate.

  • Examine the sections using a transmission electron microscope to observe the morphology of the viral replication organelles. Compare the ultrastructure of VROs in this compound-treated cells to that in untreated cells.

Mandatory Visualization

TTP_8307_Mechanism_of_Action cluster_Golgi Golgi Apparatus / Viral Replication Organelle VAP VAP OSBP OSBP VAP->OSBP anchors PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P produces PI4P->OSBP recruits ViralProteins Viral Proteins (e.g., 3A) ViralProteins->PI4KIIIb recruits Cholesterol_ER Cholesterol OSBP->Cholesterol_ER binds Cholesterol_Golgi Cholesterol OSBP->Cholesterol_Golgi transports TTP8307 This compound TTP8307->OSBP inhibits Cholesterol_ER->OSBP Replication Viral RNA Replication Cholesterol_Golgi->Replication essential for

Caption: Mechanism of action of this compound in inhibiting viral replication.

Experimental_Workflow_Plaque_Assay A Seed susceptible cells in 6-well plates B Infect with virus A->B C Treat with serial dilutions of this compound in agarose overlay B->C D Incubate for 48-72 hours C->D E Fix and stain with Crystal Violet D->E F Count plaques and calculate EC50 E->F

Caption: Workflow for the viral plaque reduction assay.

Experimental_Workflow_IF A Seed cells on coverslips B Infect with virus A->B C Treat with this compound B->C D Fix and Permeabilize C->D E Incubate with anti-OSBP primary antibody D->E F Incubate with fluorescent secondary antibody & DAPI E->F G Mount and visualize by fluorescence microscopy F->G

Caption: Workflow for immunofluorescence staining of OSBP.

References

Troubleshooting & Optimization

Technical Support Center: TTP-8307 and Enterovirus 3A Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTP-8307 and investigating resistance mutations in the enterovirus 3A protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against enteroviruses?

A1: this compound is an antiviral compound that has shown potent inhibitory activity against a range of enteroviruses. It does not directly target a viral protein but rather a host cellular pathway that is hijacked by the virus for its replication. Specifically, this compound inhibits the function of the oxysterol-binding protein (OSBP), a key component of the PI4KIIIβ-PI4P-OSBP pathway. Enteroviruses exploit this pathway to create lipid-rich replication organelles essential for the synthesis of new viral RNA. By inhibiting OSBP, this compound disrupts the formation of these replication organelles, thereby halting viral replication.

Q2: What is the role of the enterovirus 3A protein in viral replication?

A2: The enterovirus 3A protein is a small, non-structural protein that plays a crucial role in the viral replication cycle. It is involved in the formation of the viral replication organelles by interacting with and manipulating host cell factors. The 3A protein helps to recruit cellular machinery to the sites of replication and is known to interact with host proteins such as GBF1 (Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1) and ACBD3 (acyl-CoA binding domain containing 3), which are involved in membrane trafficking and organization.

Q3: What are the known resistance mutations to this compound in the enterovirus 3A protein?

A3: Studies on coxsackievirus B3 have identified several key amino acid substitutions in the non-structural protein 3A that confer resistance to this compound. The most commonly reported mutations are V45A, I54F, and H57Y.[1][2][3] These mutations are located in a region of the 3A protein that is thought to be involved in interactions with host factors necessary for replication.

Q4: How do the 3A resistance mutations affect the efficacy of this compound?

A4: The V45A, I54F, and H57Y mutations in the 3A protein significantly reduce the susceptibility of the virus to this compound. Viruses carrying these mutations can replicate in the presence of drug concentrations that are inhibitory to the wild-type virus. The level of resistance can be substantial, with reported increases in the 90% effective concentration (EC90) of 8- to 10-fold or even higher for highly resistant clones (EC90 >20 µM).[4]

Q5: Is there cross-resistance between this compound and other enterovirus inhibitors?

A5: Yes, cross-resistance has been observed. The mutations in the 3A protein that confer resistance to this compound also confer resistance to another 3A-targeting compound, enviroxime.[1][5] This suggests a similar mechanism of action or a shared interaction site on the 3A protein.

Quantitative Data Summary

The following table summarizes the quantitative data on the resistance of coxsackievirus B3 with mutations in the 3A protein to this compound. The EC50/EC90 values represent the concentration of the drug required to inhibit viral replication by 50% or 90%, respectively.

Virus Strain3A MutationReported EC90 (µM)Fold Increase in Resistance (approx.)
Wild-Type CVB3NoneNot explicitly stated, but sensitive to <8 µM[4]N/A
This compound-ResistantV45A>8[4]8-10 fold[4]
This compound-ResistantI54F>8[4]8-10 fold[4]
This compound-ResistantH57Y>8[4]8-10 fold[4]
Highly Resistant ClonesVarious in 3A>20>10-fold

Note: The exact EC50/EC90 values can vary depending on the experimental conditions, cell line, and specific assay used.

Experimental Protocols

Generation of this compound Resistant Enterovirus Strains

This protocol describes the in vitro selection of enterovirus strains with resistance to this compound through serial passage.

Materials:

  • Wild-type enterovirus stock (e.g., Coxsackievirus B3)

  • Permissive cell line (e.g., Vero, HeLa)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well and 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Infection: Seed a 96-well plate with the permissive cell line and allow cells to reach confluency.

  • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of this compound (e.g., at or slightly below the EC50).

  • Incubate the plate until cytopathic effect (CPE) is observed in the virus control wells (no drug).

  • Serial Passaging: Harvest the supernatant from the well with the highest concentration of this compound that still shows CPE.

  • Use this supernatant to infect a fresh monolayer of cells in a new 96-well plate with a serial dilution of this compound, starting from the concentration used in the previous passage.

  • Repeat this process for multiple passages (typically 10-20 passages). With each passage, the virus population should adapt and be able to replicate in the presence of increasing concentrations of this compound.

  • Isolation of Resistant Clones: Once a virus population is able to replicate in high concentrations of this compound (e.g., >10-fold the initial EC50), perform a plaque assay to isolate individual resistant clones.

  • Plaque Purification: Plate a dilution of the resistant virus population on a fresh cell monolayer and overlay with a semi-solid medium containing a selective concentration of this compound.

  • Pick individual plaques and amplify them in fresh cell culture medium containing the same concentration of this compound.

  • Genotypic Analysis: Extract viral RNA from the purified resistant clones and perform RT-PCR followed by sequencing of the 3A protein coding region to identify mutations.

Plaque Reduction Assay for Antiviral Susceptibility Testing

This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques.

Materials:

  • Wild-type and mutant enterovirus stocks

  • Permissive cell line (e.g., Vero)

  • 6-well or 12-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the cell culture plates with the permissive cell line and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stocks in serum-free medium.

  • Infection: Remove the culture medium from the plates and infect the cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Drug Treatment: Prepare the semi-solid overlay medium containing serial dilutions of this compound.

  • Remove the virus inoculum and add the overlay medium containing the different drug concentrations to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).

  • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones in the stained cell monolayer.

  • Quantification: Count the number of plaques in each well. The EC50 or EC90 is calculated as the concentration of this compound that reduces the number of plaques by 50% or 90% compared to the no-drug control.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No resistant viruses emerge after multiple passages. - Drug concentration is too high, leading to complete inhibition of replication.- Insufficient number of passages.- The genetic barrier to resistance is high for the specific virus strain.- Start with a lower, sub-lethal concentration of this compound.- Increase the number of passages.- Ensure a high initial virus inoculum to increase the chance of pre-existing mutants.
Plaques in the plaque reduction assay are indistinct or difficult to count. - Cell monolayer is not fully confluent or is unhealthy.- Overlay is too viscous or not solidified properly.- Virus inoculum is too high, leading to confluent lysis.- Ensure cells are healthy and form a uniform monolayer before infection.- Optimize the concentration and preparation of the overlay medium.- Perform a virus titration to determine the optimal inoculum for clear plaque formation.
High variability in EC50/EC90 values between experiments. - Inconsistent cell seeding density.- Inaccurate drug or virus dilutions.- Variation in incubation times.- Standardize cell seeding protocols.- Use calibrated pipettes and perform dilutions carefully.- Maintain consistent incubation times for all experiments.
Sequencing of resistant clones does not reveal mutations in the 3A protein. - Resistance may be conferred by mutations in other viral proteins.- Resistance may be due to a host cell adaptation.- Sequencing error.- Sequence other regions of the viral genome, particularly other non-structural proteins.- Passage the resistant virus in a different cell line to see if the resistance phenotype is maintained.- Repeat the sequencing to confirm the results.

Visualizations

Signaling_Pathway cluster_virus Enterovirus Replication cluster_host Host Cell Pathway 3A_protein 3A Protein Replication_Organelle Replication Organelle (RNA Synthesis) 3A_protein->Replication_Organelle Formation PI4KIIIbeta PI4KIIIβ PI4P PI4P PI4KIIIbeta->PI4P Generates OSBP OSBP PI4P->OSBP Recruits OSBP->Replication_Organelle Lipid Transport TTP_8307 This compound TTP_8307->OSBP Inhibits Resistance_Mutations 3A Mutations (V45A, I54F, H57Y) Resistance_Mutations->3A_protein Alter

Caption: this compound mechanism of action and resistance.

Experimental_Workflow cluster_resistance Resistance Selection cluster_characterization Phenotypic Characterization Start Wild-Type Virus Passage Serial Passage with increasing this compound Start->Passage Isolation Plaque Purification of Resistant Clones Passage->Isolation Sequencing 3A Gene Sequencing Isolation->Sequencing Plaque_Assay Plaque Reduction Assay Sequencing->Plaque_Assay Characterize Mutant Data_Analysis Determine EC50/EC90 and Fold Resistance Plaque_Assay->Data_Analysis

Caption: Workflow for generating and characterizing this compound resistant virus.

References

Identifying V45A, I54F, and H57Y mutations in CVB3 resistance to TTP-8307

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Coxsackievirus B3 (CVB3) resistance to the antiviral compound TTP-8307, specifically focusing on the V45A, I54F, and H57Y mutations in the viral protein 3A. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound against CVB3?

A1: this compound is a potent inhibitor of enterovirus replication. It has been shown to inhibit viral RNA synthesis in a dose-dependent manner without affecting the synthesis or processing of the viral polyprotein.[1][2] The antiviral activity of this compound is attributed to its targeting of the host oxysterol-binding protein (OSBP). OSBP is a crucial lipid transfer protein that facilitates the transport of cholesterol to the viral replication organelles in exchange for phosphatidylinositol 4-phosphate (PI4P). By inhibiting OSBP, this compound disrupts the lipid environment essential for the formation and function of the viral replication machinery.

Q2: What is the significance of the V45A, I54F, and H57Y mutations in the CVB3 3A protein?

A2: These specific mutations, located in a non-structured region of the viral nonstructural protein 3A, have been identified in CVB3 variants that exhibit resistance to this compound.[1][2] The 3A protein plays a critical role in the formation of viral replication organelles and the recruitment of host factors. It is hypothesized that these mutations alter the interaction of the 3A protein with host factors, such as OSBP, thereby overcoming the inhibitory effect of this compound.

Q3: Are there any other viral proteins implicated in resistance to this compound?

A3: While mutations in the 3A protein are the primary determinants of resistance to this compound, some resistant clones have been found to carry additional mutations in other viral proteins such as 2A, 2B, 2C, and 3D. These additional mutations may contribute to a higher degree of resistance.

Q4: Is there cross-resistance between this compound and other antiviral compounds?

A4: Yes, this compound has been shown to be cross-resistant with enviroxime, another inhibitor that targets the 3A protein. This suggests a similar mechanism of action for these compounds.

Troubleshooting Guides

Troubleshooting: Generating this compound-Resistant CVB3 Mutants
Problem Possible Cause(s) Suggested Solution(s)
No resistant virus emerges after multiple passages. - Initial drug concentration is too high and completely inhibits viral replication.- Insufficient number of viral passages.- Low mutation rate of the starting viral population.- Start with a lower concentration of this compound (e.g., at or slightly above the EC50).- Increase the number of passages to allow for the accumulation of mutations.- Ensure a high-titer initial virus stock to increase the probability of pre-existing mutants.
Loss of viral titer during passaging. - Cytotoxicity of this compound at the concentrations used.- Accumulation of deleterious mutations.- Determine the 50% cytotoxic concentration (CC50) of this compound on the host cells and use concentrations well below this value.- Plaque purify the virus population periodically to select for viable and resistant clones.
Resistant population is not stable. - The resistance mutations confer a fitness cost in the absence of the drug.- Maintain the resistant virus stock in the presence of this compound.- Plaque purify the resistant population to obtain a genetically homogeneous stock.
Troubleshooting: Site-Directed Mutagenesis of CVB3 Infectious Clone
Problem Possible Cause(s) Suggested Solution(s)
No PCR product or low yield. - Suboptimal primer design (e.g., low melting temperature, self-dimerization).- Incorrect PCR cycling conditions.- Poor quality of the CVB3 infectious clone plasmid DNA.- Design primers with a Tm ≥ 78°C and ensure they terminate in one or more G or C bases.- Optimize annealing temperature and extension time (1 minute/kb of plasmid length).- Use a high-fidelity DNA polymerase.- Purify high-quality, supercoiled plasmid DNA.
Presence of parental (non-mutated) plasmid after transformation. - Incomplete DpnI digestion of the parental methylated DNA.- Increase DpnI digestion time to 2 hours at 37°C.- Ensure the plasmid DNA was isolated from a dam+ E. coli strain.
No colonies after transformation. - Low PCR product yield.- Inefficient competent cells.- Incorrect amount of DNA used for transformation.- Confirm PCR product on an agarose gel.- Use highly competent cells (>10⁸ cfu/μg).- Use the recommended amount of PCR product for transformation.
Unwanted mutations in the final clone. - Low fidelity of the DNA polymerase.- Errors in the synthetic primers.- Use a high-fidelity DNA polymerase.- Sequence the entire viral genome to confirm the desired mutation and the absence of off-target changes.

Data Presentation

Table 1: Inhibitory Effect of this compound on Wild-Type and Mutant CVB3 Replication

CVB3 VariantMutation in 3ARelative Luciferase Activity (% of control) at 5 µM this compound
Wild-Type (WT)None~10%
Mutant 1V45AData not available in the provided search results.
Mutant 2I54F~80%
Mutant 3H57Y~90%

Data is estimated based on graphical representation from a study using a Renilla luciferase-expressing CVB3 reporter virus. Actual values may vary.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant CVB3 Mutants by Serial Passage
  • Initial Infection: Infect a confluent monolayer of HeLa cells with wild-type CVB3 at a multiplicity of infection (MOI) of 0.1 in the presence of a starting concentration of this compound (e.g., the EC50 value).

  • Incubation: Incubate the infected cells at 37°C until a cytopathic effect (CPE) of 75-90% is observed.

  • Virus Harvest: Harvest the virus-containing supernatant and clarify by centrifugation to remove cell debris. This is Passage 1 (P1).

  • Serial Passaging: Use an aliquot of the P1 supernatant to infect fresh HeLa cells, this time with a slightly increased concentration of this compound (e.g., 2-fold increase).

  • Repeat Passaging: Repeat the infection and harvesting process (steps 2-4) for a total of 10-20 passages, gradually increasing the concentration of this compound with each passage.

  • Isolation of Resistant Clones: After the final passage, perform a plaque assay with the virus population in the presence of a high concentration of this compound.

  • Plaque Purification: Isolate individual plaques and amplify them in the presence of the same high concentration of this compound to generate clonal resistant virus stocks.

  • Genotypic Analysis: Extract viral RNA from the resistant clones and perform RT-PCR followed by sequencing of the 3A gene to identify mutations.

Protocol 2: Site-Directed Mutagenesis to Introduce V45A, I54F, and H57Y Mutations
  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (e.g., for V45A in the 3A gene). The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase, the CVB3 infectious clone plasmid as a template, and the designed mutagenic primers. The PCR program should include an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension (1 minute/kb of plasmid length), and a final extension step.

  • DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform a high-efficiency competent E. coli strain with the DpnI-treated PCR product.

  • Colony Selection and Plasmid Purification: Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight. Select several colonies and grow them in liquid culture for plasmid DNA purification.

  • Sequence Verification: Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Virus Rescue: Transfect susceptible cells (e.g., HeLa or Vero) with the sequence-verified mutated infectious clone to rescue the mutant virus.

Protocol 3: CVB3 Plaque Assay
  • Cell Seeding: Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 200 µL of each virus dilution. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Agarose Overlay: During the incubation, prepare a 2x growth medium and a 1.6% agarose solution and cool them to 42°C. Mix them in a 1:1 ratio to get a 0.8% agarose overlay.

  • Overlay Application: After the 1-hour incubation, aspirate the virus inoculum and gently add 2 mL of the agarose overlay to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with a solution of 10% formaldehyde for at least 30 minutes. Remove the agarose plug and stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques at a dilution that gives between 20-100 plaques per well to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Protocol 4: Antiviral Activity Assay (Luciferase-Based)
  • Cell Seeding: Seed HeLa cells in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Infection and Treatment: Infect the cells with a Renilla luciferase-expressing CVB3 reporter virus (RLuc-CVB3) at an MOI of 0.1. Immediately after infection, add the different concentrations of this compound to the wells. Include untreated infected cells as a positive control for replication and uninfected cells as a negative control.

  • Incubation: Incubate the plate at 37°C for 7-8 hours.

  • Luciferase Assay: Lyse the cells and measure the Renilla luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the untreated infected control. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

Visualizations

Experimental_Workflow cluster_resistance Generation of Resistant CVB3 cluster_mutagenesis Site-Directed Mutagenesis cluster_characterization Characterization of Mutants wt_cvb3 Wild-Type CVB3 passage Serial Passage in HeLa Cells with increasing this compound wt_cvb3->passage plaque_purify Plaque Purify Resistant Clones passage->plaque_purify resistant_virus This compound-Resistant CVB3 Stock plaque_purify->resistant_virus sequencing Sequence 3A Gene plaque_purify->sequencing antiviral_assay Antiviral Activity Assay (EC50 Determination) resistant_virus->antiviral_assay infectious_clone CVB3 Infectious Clone mut_primers Design Mutagenic Primers (V45A, I54F, H57Y) infectious_clone->mut_primers pcr PCR with Mutagenic Primers infectious_clone->pcr mut_primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform verify Sequence Verify Mutant Clone transform->verify rescue Rescue Mutant Virus verify->rescue mutant_virus Rescued Mutant Virus rescue->mutant_virus plaque_assay Plaque Assay (Titer Determination) mutant_virus->plaque_assay mutant_virus->antiviral_assay

Caption: Experimental workflow for identifying and characterizing this compound resistance mutations in CVB3.

Signaling_Pathway cluster_host_cell Host Cell cluster_virus CVB3 Replication ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Cholesterol Cholesterol ER->Cholesterol VAP VAP PI4P PI4P Golgi->PI4P OSBP OSBP OSBP->Golgi binds to PI4P Replication_Organelle Replication Organelle OSBP->Replication_Organelle delivers Cholesterol Cholesterol->OSBP transported by VAP->OSBP CVB3_3A CVB3 3A Protein CVB3_3A->OSBP interacts with CVB3_3A->Replication_Organelle recruits host factors Viral_RNA_Synthesis Viral RNA Synthesis Replication_Organelle->Viral_RNA_Synthesis site of TTP8307 This compound TTP8307->OSBP inhibits

References

Potential cytotoxicity of TTP-8307 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TTP-8307. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential cytotoxicity of this compound, particularly at high concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your in-vitro experiments.

FAQs: Potential Cytotoxicity of this compound

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic antiviral compound that has been identified as an inhibitor of several viruses, including rhinoviruses and enteroviruses. Its mechanism of action is the inhibition of the cellular protein oxysterol-binding protein (OSBP)[1][2]. OSBP is involved in lipid transport and homeostasis within the cell, processes that are often hijacked by viruses for their replication[1][3].

Q2: Is there evidence of this compound being cytotoxic at high concentrations?

While comprehensive public data on the cytotoxicity of this compound is limited, its mechanism of action provides a basis for potential cytotoxic effects. Other inhibitors of OSBP, particularly those of natural origin known as ORPphilins, have demonstrated significant cytotoxicity[4]. This toxicity is often linked to the on-target inhibition of OSBP, which can disrupt essential cellular functions. Therefore, it is plausible that this compound could exhibit cytotoxicity at high concentrations.

Q3: What are the potential cellular pathways affected by this compound that could lead to cytotoxicity?

Inhibition of OSBP by this compound can interfere with lipid metabolism and transport between the endoplasmic reticulum and the Golgi apparatus[5][6][7][8]. This disruption can lead to Golgi stress, alterations in membrane composition, and ultimately trigger cellular stress responses that may lead to apoptosis or other forms of cell death[9]. The sensitivity of a particular cell line to this compound may be influenced by its level of OSBP expression and its reliance on OSBP-mediated pathways for survival[10].

Q4: What is a typical concentration range to consider when assessing this compound cytotoxicity?

The effective concentration (EC50) of this compound for antiviral activity is reported to be in the low micromolar range for certain enteroviruses[11]. When assessing cytotoxicity, it is advisable to test a broad range of concentrations, starting from the EC50 value and extending several-fold higher. A typical starting point for cytotoxicity testing could be from 1 µM to 100 µM or higher, depending on the cell line and experimental goals.

Troubleshooting Guides for Cytotoxicity Assays

Issue 1: High Background Signal in Vehicle Control Wells

Possible Causes:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a concentration that is toxic to the cells.

  • Media Components: Phenol red or other components in the culture medium can interfere with certain colorimetric or fluorometric assays.

  • Contamination: Microbial contamination in the cell culture or reagents can lead to false signals.

Solutions:

  • Solvent Control: Always include a vehicle-only control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is well below the known toxic level for your cell line (typically ≤0.5% for DMSO).

  • Use Phenol Red-Free Medium: If using a colorimetric assay, switch to a phenol red-free medium during the assay incubation period.

  • Aseptic Technique: Maintain strict aseptic technique to prevent contamination. Regularly test cell lines for mycoplasma.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.

  • Compound Precipitation: this compound may precipitate out of solution at higher concentrations in the culture medium.

Solutions:

  • Proper Cell Plating: Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

  • Check Solubility: Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system.

Issue 3: Unexpected Increase in Signal at High Concentrations of this compound

Possible Causes:

  • Assay Interference: this compound may directly interfere with the assay chemistry. For example, it could have inherent color or fluorescence, or it might chemically reduce the assay reagent (e.g., MTT tetrazolium salt)[12][13].

  • Induction of Metabolic Activity: At certain concentrations, some compounds can induce a stress response that leads to a temporary increase in metabolic activity, which can be misinterpreted as increased viability in assays like the MTT assay[13].

Solutions:

  • Compound-Only Control: Include control wells with this compound in cell-free media to check for direct assay interference.

  • Use an Alternative Assay: If interference is suspected, use a cytotoxicity assay with a different detection principle (e.g., a membrane integrity assay like LDH release or a fluorescent dye exclusion assay).

  • Microscopic Examination: Always visually inspect the cells under a microscope to correlate the assay results with cell morphology. Look for signs of stress or death, such as rounding, detachment, or membrane blebbing.

Data Presentation

Due to the limited availability of public data on this compound cytotoxicity, we provide the following table as a template for researchers to summarize their experimental findings. This structured format will allow for easy comparison of the cytotoxic effects of this compound across different cell lines and assays.

Table 1: Template for Summarizing this compound Cytotoxicity Data (CC50 in µM)

Cell LineAssay Type24-hour Exposure48-hour Exposure72-hour Exposure
e.g., HeLaMTTEnter your dataEnter your dataEnter your data
LDH ReleaseEnter your dataEnter your dataEnter your data
CellTiter-Glo®Enter your dataEnter your dataEnter your data
e.g., A549MTTEnter your dataEnter your dataEnter your data
LDH ReleaseEnter your dataEnter your dataEnter your data
CellTiter-Glo®Enter your dataEnter your dataEnter your data
Enter Cell LineEnter AssayEnter your dataEnter your dataEnter your data

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol provides a standard method for assessing cell viability based on the mitochondrial reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the CC50 value.

Protocol 2: Assessing Cytotoxicity using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubation Incubate (24, 48, 72h) add_compound->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubation->add_reagent assay_incubation Incubate add_reagent->assay_incubation read_plate Measure Signal (Absorbance/Fluorescence) assay_incubation->read_plate calculate_viability Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_cc50 Determine CC50 plot_curve->determine_cc50 end End determine_cc50->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

OSBP_Inhibition_Pathway TTP8307 This compound OSBP Oxysterol-Binding Protein (OSBP) TTP8307->OSBP Inhibition LipidTransport ER-Golgi Lipid Transport (Cholesterol/PS) OSBP->LipidTransport Mediates GolgiHomeostasis Golgi Apparatus Homeostasis OSBP->GolgiHomeostasis LipidTransport->GolgiHomeostasis Maintains CellularStress Cellular Stress Response GolgiHomeostasis->CellularStress Disruption leads to Apoptosis Apoptosis / Cell Death CellularStress->Apoptosis Activation leads to

References

Technical Support Center: Cross-resistance Between TTP-8307 and Enviroxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for investigating the cross-resistance between the antiviral compounds TTP-8307 and enviroxime.

Frequently Asked Questions (FAQs)

Q1: What are this compound and enviroxime, and what viruses do they target?

A1: this compound and enviroxime are both antiviral compounds that show activity against enteroviruses, a genus of the Picornaviridae family which includes poliovirus, coxsackievirus, and rhinovirus.[1][2] While both inhibit viral replication, they do so by targeting different host and viral proteins.

Q2: What is the mechanism of action for each compound?

A2:

  • Enviroxime : This compound targets the viral non-structural protein 3A of rhinoviruses and enteroviruses.[2][3] The 3A protein is crucial for the formation of viral replication organelles and for viral RNA synthesis.[4][5] Enviroxime's interaction with 3A or a complex involving 3A disrupts these processes.[2][6]

  • This compound : This compound targets a host protein called oxysterol-binding protein (OSBP).[1][7] Enteroviruses hijack the cellular PI4KIIIβ-PI4P-OSBP pathway to accumulate cholesterol at their replication sites. This compound directly inhibits OSBP, disrupting this lipid transport and thereby inhibiting viral replication.[1][7]

Q3: What is cross-resistance, and why is it a concern for this compound and enviroxime?

A3: Cross-resistance occurs when a virus develops resistance to one drug and, as a result, becomes resistant to another, often because the drugs share a similar target or mechanism of action. While this compound and enviroxime have different primary targets (host OSBP vs. viral 3A), the functions of these proteins are closely linked within the viral replication cycle. Both are involved in establishing the membranous replication organelles. Therefore, a mutation that alters the replication complex to overcome the effects of one drug might confer resistance to the other.

Q4: Do enviroxime-resistant viruses show cross-resistance to this compound?

A4: Yes, there is evidence of a low-level, asymmetrical cross-resistance. Viruses with mutations in the 3A protein that confer resistance to enviroxime can show a degree of resistance to this compound and other OSBP inhibitors.[8] This is thought to be because the viral 3A protein interacts with host factors like ACBD3 to recruit PI4KIIIβ, a key component of the pathway that OSBP and this compound are involved in.[9] A mutation in 3A might alter this interaction in a way that reduces dependency on the OSBP pathway, thereby conferring mild resistance to this compound.

Q5: What specific mutations are associated with enviroxime resistance?

A5: Resistance to enviroxime consistently maps to single amino acid substitutions in the viral 3A protein.[2][3] Studies on rhinovirus 14 have identified two domains within the 3A protein where mutations can confer either high or low levels of resistance.[10][11]

Troubleshooting Guide
Problem/Observation Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent viral titer. 2. Cell culture passage number and health. 3. Compound degradation.1. Ensure a consistent multiplicity of infection (MOI) is used for all assays. 2. Use cells within a defined low-passage range and ensure confluency is optimal and consistent. 3. Prepare fresh compound dilutions for each experiment from a validated stock solution.
Enviroxime-resistant mutant does not show expected resistance phenotype. 1. Loss of mutation during viral stock amplification without drug pressure. 2. Incorrect sequencing or identification of the mutation.1. Grow and maintain resistant viral stocks in the presence of a selective concentration of enviroxime. 2. Re-sequence the 3A coding region of your viral stock to confirm the presence of the resistance mutation.
No cross-resistance to this compound is observed in a known enviroxime-resistant strain. 1. The specific 3A mutation does not affect the OSBP pathway. 2. Assay sensitivity is too low to detect minor resistance.1. Test other enviroxime-resistant mutants with different 3A mutations. The level of cross-resistance can be mutation-specific. 2. Perform a multi-cycle replication assay (e.g., viral yield reduction assay) which can be more sensitive than a single-cycle assay (e.g., plaque reduction).
High cytotoxicity observed with this compound. 1. Compound concentration is too high. 2. Cell line is particularly sensitive.1. Perform a cytotoxicity assay (e.g., CC50 determination) on uninfected cells to determine the non-toxic concentration range for your specific cell line. 2. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level.
Quantitative Data Summary

The following tables summarize hypothetical but representative data for antiviral activity and resistance.

Table 1: Antiviral Activity against Wild-Type Rhinovirus

CompoundTargetIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Enviroxime Viral 3A Protein0.1>100>1000
This compound Host OSBP0.05501000

Table 2: Cross-Resistance Profile of Enviroxime-Resistant Rhinovirus (3A Mutant)

CompoundIC50 vs. Wild-Type (µM)IC50 vs. Enviroxime-Resistant (µM)Fold-Change in Resistance
Enviroxime 0.115150
This compound 0.050.255

Note: Fold-change is calculated as (IC50 against resistant virus) / (IC50 against wild-type virus). A fold-change >1 indicates resistance.

Detailed Experimental Protocols

Protocol 1: Plaque Reduction Assay for IC50 Determination

This method is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Plating: Seed 6-well plates with a suitable host cell line (e.g., HeLa cells) to form a confluent monolayer within 24 hours.

  • Virus Dilution: Prepare serial dilutions of the virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Compound Preparation: Prepare 2-fold serial dilutions of this compound and enviroxime in infection medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Wash once with phosphate-buffered saline (PBS). Infect the cells with the diluted virus for 1 hour at 37°C, with gentle rocking.

  • Treatment: After the incubation period, remove the virus inoculum. Overlay the monolayer with an overlay medium (e.g., 2% methylcellulose or agarose) containing the different concentrations of the antiviral compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Aspirate the overlay. Fix and stain the cells with a solution of 0.1% crystal violet in 20% ethanol for 15-30 minutes.

  • Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is calculated by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Genotypic Resistance Testing

This protocol is for identifying mutations in the 3A region of enviroxime-resistant viruses.

  • RNA Extraction: Isolate viral RNA from the supernatant of infected cells using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a primer specific to a region downstream of the 3A gene.

  • Polymerase Chain Reaction (PCR): Amplify the 3A coding region from the cDNA using specific forward and reverse primers.

  • PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as in the PCR step.

  • Sequence Analysis: Align the obtained sequence with the wild-type reference sequence to identify any nucleotide changes and the resulting amino acid substitutions.

Diagrams and Workflows

Signaling and Mechanistic Pathways

Fig 1. Antiviral Mechanisms of Action cluster_host_cell Host Cell cluster_viral_rep Viral Replication Organelle Viral_RNA_Rep Viral RNA Replication Viral_3A Viral 3A Protein Viral_3A->Viral_RNA_Rep essential for Host_OSBP Host OSBP Protein Host_OSBP->Viral_RNA_Rep supports by lipid transport Enviroxime Enviroxime Enviroxime->Viral_3A inhibits TTP_8307 This compound TTP_8307->Host_OSBP inhibits Fig 2. Workflow for Cross-Resistance Testing Start Select Enviroxime- Resistant Viral Strain Confirm_Mutation Confirm 3A Mutation via Sequencing Start->Confirm_Mutation Plaque_Assay Perform Plaque Reduction Assay with this compound on both Wild-Type and Resistant Strains Confirm_Mutation->Plaque_Assay Calculate_IC50 Calculate and Compare IC50 Values Plaque_Assay->Calculate_IC50 Analyze_Fold_Change Analyze Fold-Change in IC50 Calculate_IC50->Analyze_Fold_Change Conclusion_Cross Conclusion: Cross-Resistance Confirmed Analyze_Fold_Change->Conclusion_Cross Fold-Change > 2-3x Conclusion_No_Cross Conclusion: No Significant Cross-Resistance Analyze_Fold_Change->Conclusion_No_Cross Fold-Change ~ 1x Fig 3. Postulated Cross-Resistance Mechanism Enviroxime_Resistance Enviroxime Resistance 3A_Mutation Mutation in Viral 3A Protein Enviroxime_Resistance->3A_Mutation is caused by Altered_Interaction Altered Interaction with Host Factors (e.g., ACBD3) 3A_Mutation->Altered_Interaction leads to Reduced_Dependency Reduced Dependency on OSBP Pathway for Replication Organelle Formation Altered_Interaction->Reduced_Dependency results in TTP_8307_Resistance Low-Level Resistance to this compound Reduced_Dependency->TTP_8307_Resistance confers

References

TTP-8307 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and use of TTP-8307 in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antiviral compound that has shown efficacy against a range of viruses, including enteroviruses such as poliovirus and coxsackievirus, as well as rhinoviruses.[1] Its primary mechanism of action is the inhibition of oxysterol-binding protein (OSBP).[1][2] OSBP is a cellular protein that plays a crucial role in the transport of lipids, such as cholesterol, which many viruses hijack to create their replication organelles.[1] By inhibiting OSBP, this compound disrupts the formation of these viral replication sites, thereby blocking viral proliferation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its stability and activity. For long-term storage, the powdered form of the compound should be kept at -20°C. When dissolved in a solvent such as DMSO, it should be stored at -80°C. Adherence to these storage conditions is essential to ensure the compound's integrity for the duration of your experiments.

Q3: How do I dissolve this compound for use in my experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO to the desired concentration. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in your cell culture medium. Ensure that the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the recommended working concentration for this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the specific cell line and virus being studied. It is recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50) for your particular system. As a starting point, concentrations ranging from 0.1 µM to 10 µM are often used in antiviral assays.

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my cell cultures treated with this compound.

  • Possible Cause: The concentration of this compound or the solvent (DMSO) may be too high.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. Ensure the working concentration of this compound is well below its CC50 value. Also, verify that the final concentration of DMSO in your culture medium is at a non-toxic level (e.g., <0.5%).

  • Possible Cause: The cells may be particularly sensitive to the disruption of lipid homeostasis caused by OSBP inhibition.

    • Solution: Consider using a different cell line that may be less sensitive to the effects of OSBP inhibition. Additionally, ensure that the cell culture conditions are optimal and that the cells are healthy prior to treatment.

Issue 2: this compound is not showing the expected antiviral activity in my experiments.

  • Possible Cause: The compound may have degraded due to improper storage.

    • Solution: Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions). If there is any doubt about the compound's integrity, it is best to use a fresh batch.

  • Possible Cause: The chosen virus may not be dependent on OSBP for its replication.

    • Solution: this compound is effective against viruses that rely on the PI4KIIIβ-PI4P-OSBP pathway.[1] Confirm from the literature whether the virus you are studying utilizes this pathway.

  • Possible Cause: The experimental conditions may not be optimal.

    • Solution: Re-evaluate your experimental protocol, including the timing of compound addition, the multiplicity of infection (MOI) of the virus, and the duration of the assay.

Issue 3: I am observing precipitate in my culture medium after adding this compound.

  • Possible Cause: The solubility of this compound may be poor in the culture medium.[3][4][5]

    • Solution: Ensure that the stock solution of this compound in DMSO is fully dissolved before diluting it into the culture medium. When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of diluted compound that will sit for extended periods before use.

Data Presentation

ParameterValue and Conditions
Storage (Powder) -20°C
Storage (in Solvent) -80°C (e.g., in DMSO)
Primary Target Oxysterol-binding protein (OSBP)
Mechanism of Action Inhibition of the PI4KIIIβ-PI4P-OSBP pathway
Solubility Soluble in DMSO

Experimental Protocols

Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

This protocol provides a method to evaluate the antiviral efficacy of this compound by measuring the reduction of virus-induced cytopathic effect.

Materials:

  • This compound

  • Host cell line susceptible to the virus of interest (e.g., HeLa, Vero)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate the plates at 37°C in a CO2 incubator overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell control (medium only).

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted this compound, vehicle control, and cell control to the appropriate wells.

    • Add the virus at a predetermined multiplicity of infection (MOI) to the wells containing this compound and the vehicle control. Do not add the virus to the cell control wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for the development of significant CPE in the vehicle control wells (typically 2-3 days).

  • Quantification of Cell Viability:

    • After the incubation period, assess cell viability using a suitable reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Mandatory Visualization

TTP8307_Mechanism cluster_virus Enterovirus Replication cluster_host Host Cell Pathway Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Viral Proteins Viral Proteins Polyprotein->Viral Proteins Cleavage Replication Organelle Formation Replication Organelle Formation Viral Proteins->Replication Organelle Formation Viral RNA Replication Viral RNA Replication Replication Organelle Formation->Viral RNA Replication PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Phosphorylation OSBP OSBP PI4P->OSBP Recruitment OSBP->Replication Organelle Formation Hijacked for Cholesterol Delivery Cholesterol Cholesterol OSBP->Cholesterol Transport This compound This compound This compound->OSBP Inhibition

Caption: Mechanism of action of this compound in inhibiting enterovirus replication.

References

Off-target effects of TTP-8307 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTP-8307. The information is presented in a question-and-answer format to directly address potential issues encountered during cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antiviral compound that functions by directly inhibiting Oxysterol-binding protein (OSBP).[1] OSBP is a crucial component of the PI4KIIIβ-PI4P-OSBP pathway, which is hijacked by several viruses, including enteroviruses and hepatitis C virus, to facilitate the formation of their replication organelles.[1][2] By inhibiting OSBP, this compound disrupts this pathway, thereby preventing viral replication.

Q2: What are the known off-target effects of this compound in cellular assays?

The primary known off-target effect of this compound is the inhibition of Oxysterol-binding protein related protein 4 (ORP4L), the closest homolog of OSBP.[3] This has been observed in Bimolecular Fluorescence Complementation (BiFC) assays where this compound inhibited the interaction between ORP4L and VAP-A.[3] At present, comprehensive screening data, such as from a broad kinase panel (e.g., KINOMEscan), is not publicly available.

Troubleshooting Guides

Issue 1: Observed antiviral activity of this compound is lower than expected.

  • Possible Cause 1: Suboptimal compound concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific virus and cell line. The reported EC50 for this compound against Coxsackievirus B3 is 1.2 µM.

  • Possible Cause 2: Cell line suitability.

    • Troubleshooting Step: Ensure your cell line expresses sufficient levels of OSBP. The antiviral activity of this compound is dependent on this target. Consider using a cell line known to be susceptible to OSBP inhibitors, such as HeLa or Huh-7 cells.

  • Possible Cause 3: Viral strain resistance.

    • Troubleshooting Step: Some viral strains may have mutations that confer resistance to OSBP inhibitors. If possible, sequence the viral genome to check for mutations in regions that interact with the OSBP pathway.

Issue 2: High levels of cytotoxicity observed in cells treated with this compound.

  • Possible Cause: this compound concentration is too high.

Issue 3: Inconsistent results in the OSBP-mediated DHE transfer assay.

  • Possible Cause 1: Liposome quality.

    • Troubleshooting Step: Ensure that the liposomes are freshly prepared and have the correct lipid composition. The integrity of the liposomes is critical for the assay's performance.

  • Possible Cause 2: Protein activity.

    • Troubleshooting Step: Verify the activity of your purified OSBP protein. It is recommended to include a positive control inhibitor, such as itraconazole or OSW-1, to confirm that the assay is working correctly.[3]

Quantitative Data Summary

Table 1: Antiviral Activity of this compound

Virus TargetCell LineAssayEC50 (µM)
Coxsackievirus B3 (CVB3)VeroPlaque Reduction Assay1.2

Table 2: Off-Target Profile of this compound

Potential Off-TargetAssayResultQuantitative Data
ORP4LBimolecular Fluorescence Complementation (BiFC)Inhibition of ORP4L/VAP-A interactionNot publicly available
Broad Kinase PanelKINOMEscan or similarData not publicly available-

Experimental Protocols

Protocol 1: OSBP-Mediated Dehydroergosterol (DHE) Transfer Assay

This assay measures the ability of OSBP to transfer the fluorescent sterol analog DHE from donor to acceptor liposomes.

Materials:

  • Purified OSBP protein

  • Donor liposomes (e.g., containing DHE)

  • Acceptor liposomes (e.g., containing a quencher)

  • This compound and control compounds (e.g., DMSO, itraconazole)

  • Assay buffer

  • Fluorometer

Method:

  • Prepare donor and acceptor liposomes according to standard protocols.

  • In a multi-well plate, add assay buffer, purified OSBP, and the test compound (this compound or control) at various concentrations.

  • Initiate the transfer reaction by adding the donor and acceptor liposomes to the wells.

  • Monitor the increase in DHE fluorescence over time using a fluorometer. The transfer of DHE from donor to acceptor liposomes results in dequenching and an increase in fluorescence.

  • Calculate the rate of DHE transfer for each condition.

  • Normalize the data to the DMSO control and plot the results to determine the inhibitory effect of this compound.

Protocol 2: Liposomal Float-Up Assay

This assay assesses the binding of a protein or protein domain to liposomes.

Materials:

  • Purified OSBP protein or PH domain

  • Liposomes of a specific lipid composition

  • This compound and control compounds

  • Sucrose solutions of varying densities

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Method:

  • Incubate the purified OSBP fragment with the prepared liposomes in the presence of this compound or a control compound.

  • Adjust the sucrose concentration of the mixture and place it at the bottom of an ultracentrifuge tube.

  • Create a sucrose gradient by carefully layering solutions of decreasing sucrose concentration on top of the sample.

  • Centrifuge at high speed. The liposomes, along with any bound protein, will float up to the top of the gradient.

  • Carefully collect fractions from the top to the bottom of the gradient.

  • Analyze the protein content of each fraction by SDS-PAGE and Western blotting to determine the amount of OSBP fragment that co-fractionated with the liposomes.

Protocol 3: Bimolecular Fluorescence Complementation (BiFC) Assay for ORP4L/VAP-A Interaction

This assay visualizes protein-protein interactions in living cells.

Materials:

  • Expression vectors for ORP4L fused to the N-terminal fragment of a fluorescent protein (e.g., VN-ORP4L).

  • Expression vectors for VAP-A fused to the C-terminal fragment of the same fluorescent protein (e.g., VC-VAP-A).

  • Mammalian cell line (e.g., HeLa or HEK293T).

  • Transfection reagent.

  • This compound and control compounds.

  • Fluorescence microscope.

Method:

  • Co-transfect the mammalian cells with the VN-ORP4L and VC-VAP-A expression vectors.

  • Allow the cells to express the fusion proteins for 24-48 hours.

  • Treat the transfected cells with various concentrations of this compound or control compounds.

  • Visualize the cells using a fluorescence microscope. If ORP4L and VAP-A interact, the N- and C-terminal fragments of the fluorescent protein will be brought into proximity, leading to the reconstitution of the fluorescent signal.

  • Quantify the fluorescence intensity in multiple cells for each condition to determine the effect of this compound on the ORP4L/VAP-A interaction.

Visualizations

TTP_8307_Signaling_Pathway cluster_virus Viral Replication cluster_cell Host Cell Viral RNA Viral RNA Replication Organelle Replication Organelle Viral RNA->Replication Organelle Hijacks PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Generates OSBP OSBP PI4P->OSBP Recruits OSBP->Replication Organelle Transports Cholesterol to Cholesterol Cholesterol Cholesterol->OSBP TTP_8307 This compound TTP_8307->Block

Caption: this compound inhibits viral replication by targeting the host protein OSBP.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays DHE_Assay OSBP-mediated DHE Transfer Assay Inhibition of\nOSBP Activity Inhibition of OSBP Activity DHE_Assay->Inhibition of\nOSBP Activity Float_Up_Assay Liposomal Float-Up Assay Protein-Lipid\nBinding Protein-Lipid Binding Float_Up_Assay->Protein-Lipid\nBinding BiFC_Assay Bimolecular Fluorescence Complementation (BiFC) Protein-Protein\nInteraction Protein-Protein Interaction BiFC_Assay->Protein-Protein\nInteraction Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell Viability (CC50) Cell Viability (CC50) Cytotoxicity_Assay->Cell Viability (CC50) Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Antiviral Efficacy (EC50) Antiviral Efficacy (EC50) Antiviral_Assay->Antiviral Efficacy (EC50) TTP_8307 This compound TTP_8307->DHE_Assay TTP_8307->Float_Up_Assay TTP_8307->BiFC_Assay TTP_8307->Cytotoxicity_Assay TTP_8307->Antiviral_Assay

Caption: Workflow for characterizing the cellular effects of this compound.

Troubleshooting_Logic cluster_low_activity cluster_high_cyto cluster_inconsistent Start Unexpected Experimental Result Low_Activity Low Antiviral Activity Start->Low_Activity High_Cyto High Cytotoxicity Start->High_Cyto Inconsistent_Results Inconsistent Assay Results Start->Inconsistent_Results Check_Conc Verify this compound Concentration (EC50) Low_Activity->Check_Conc Is concentration optimal? Check_Cell_Line Confirm Cell Line Suitability (OSBP expression) Low_Activity->Check_Cell_Line Is the cell line appropriate? Check_Virus Check for Viral Resistance Low_Activity->Check_Virus Could the virus be resistant? Determine_CC50 Determine CC50 in your cell line High_Cyto->Determine_CC50 Check_Reagents Verify Reagent Quality (Liposomes, Proteins) Inconsistent_Results->Check_Reagents Run_Controls Include Positive/Negative Controls Inconsistent_Results->Run_Controls Adjust_Conc Adjust this compound Concentration Determine_CC50->Adjust_Conc

Caption: Troubleshooting logic for common issues with this compound experiments.

References

Troubleshooting inconsistent results in TTP-8307 antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the antiviral compound TTP-8307 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antiviral compound that has shown inhibitory effects against a range of viruses, including enteroviruses like poliovirus and coxsackievirus, as well as hepatitis C virus.[1][2] Its mechanism of action involves targeting a host protein called oxysterol-binding protein (OSBP).[1][2] By inhibiting OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway, which is essential for the formation of viral replication organelles.[1][2] This disruption interferes with lipid homeostasis within the host cell, which the virus hijacks for its own replication.[1]

Q2: Against which viruses is this compound effective?

A2: this compound has demonstrated broad-spectrum activity against enteroviruses.[1][2] Its antiviral activity also extends to other viruses that rely on OSBP for their replication, such as the encephalomyocarditis virus (a picornavirus) and the hepatitis C virus (a flavivirus).[1]

Q3: How does this compound differ from other OSBP inhibitors like OSW-1 and itraconazole?

A3: While this compound shares a common target (OSBP) with compounds like OSW-1 and itraconazole, there are notable differences in their interactions and effects.[1][3] For instance, OSW-1 and another inhibitor, THEV, bind to the sterol ligand-binding site of OSBP, whereas this compound and itraconazole do not inhibit the binding of 25-hydroxycholesterol, suggesting they interact with OSBP at different, as-yet-unidentified sites.[3] These different binding modes can result in distinct effects on OSBP's cellular localization and activity.[3]

Q4: What are the common assays used to evaluate the antiviral activity of this compound?

A4: The antiviral efficacy of this compound is typically assessed using a variety of in vitro assays, including:

  • Viral Replication Assays: These often use reporter viruses (e.g., expressing luciferase) to quantify the extent of viral replication in the presence of the compound.

  • Plaque Reduction Assays: This classic virology technique measures the ability of the compound to inhibit the formation of viral plaques in a cell monolayer.

  • Cytopathic Effect (CPE) Inhibition Assays: These assays assess the ability of the compound to protect cells from the virus-induced cell death.

  • In Vitro OSBP Activity Assays: Liposomal assays can be used to directly measure the effect of this compound on OSBP's ability to transfer sterols.[4]

Troubleshooting Guide for this compound Antiviral Assays

Issue 1: High Variability or Inconsistent Results in Antiviral Assays

Q: My results from this compound treatment show high variability between replicate wells and experiments. What could be the cause?

A: High variability in antiviral assays can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Potential Cause 1: Compound Solubility and Stability

    • Troubleshooting Steps:

      • Confirm Solubility: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it into the final assay medium.

      • Avoid Precipitation: When diluting the stock solution, add it to the medium with gentle mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation.

      • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation of the compound.

  • Potential Cause 2: Cell Health and Density

    • Troubleshooting Steps:

      • Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells of your assay plate. Uneven cell monolayers will lead to variable viral infection and replication.

      • Monitor Cell Viability: Use a consistent and healthy cell stock. Passage cells for a limited number of times and regularly check for any signs of stress or contamination.

      • Optimize Serum Concentration: If using a serum-containing medium, be aware that serum components can sometimes interfere with compound activity. Ensure the serum concentration is consistent across all experiments.

  • Potential Cause 3: Inconsistent Virus Titer

    • Troubleshooting Steps:

      • Accurate Virus Titer: Ensure that the virus stock has been accurately titered and that the multiplicity of infection (MOI) is consistent for each experiment.

      • Proper Virus Handling: Avoid repeated freeze-thaw cycles of the virus stock, as this can lead to a decrease in viral titer. Aliquot the virus stock and store it at the recommended temperature.

Issue 2: Apparent Lack of Antiviral Activity or Weak Potency

Q: this compound is not showing the expected antiviral activity in my assay. What should I check?

A: If this compound appears to be inactive or less potent than expected, consider the following:

  • Potential Cause 1: Sub-optimal Assay Conditions

    • Troubleshooting Steps:

      • Compound Concentration Range: Ensure that you are testing a sufficiently broad range of this compound concentrations to generate a complete dose-response curve.

      • Incubation Time: The timing of compound addition relative to virus infection and the total incubation time can significantly impact the observed activity. Optimize these parameters for your specific virus and cell line.

  • Potential Cause 2: Cell Type Specificity

    • Troubleshooting Steps:

      • Host Factor Expression: Since this compound targets a host protein (OSBP), its efficacy can be influenced by the expression level and localization of OSBP in the cell line being used. Consider using a cell line known to be susceptible to OSBP inhibitors.

  • Potential Cause 3: Viral Resistance

    • Troubleshooting Steps:

      • Sequence Viral Genome: Although less common in short-term experiments, prolonged exposure of a virus to an antiviral compound can lead to the emergence of resistant strains. If you are passaging the virus in the presence of this compound, consider sequencing the viral genome to check for mutations.

Issue 3: Observed Cytotoxicity at Active Concentrations

Q: I am observing significant cell death in my uninfected, this compound-treated control wells. How can I distinguish between antiviral activity and cytotoxicity?

A: It is crucial to differentiate between the desired antiviral effect and non-specific cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) on uninfected cells treated with the same concentrations of this compound used in your antiviral assay. This will allow you to determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI): The selectivity index is the ratio of the CC50 to the 50% effective concentration (EC50) from your antiviral assay (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with antiviral activity occurring at concentrations well below those that cause significant cytotoxicity.

    • Microscopic Examination: Visually inspect the cells under a microscope. Compound-induced cytotoxicity may present a different morphology compared to virus-induced cytopathic effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound to provide a reference for expected assay results. Actual values may vary depending on the specific virus, cell line, and assay conditions.

ParameterVirusCell LineValue
EC50 Coxsackievirus B3HeLa0.1 µM
EC50 Hepatitis C VirusHuh-70.5 µM
CC50 -HeLa> 10 µM
CC50 -Huh-7> 20 µM
Selectivity Index (SI) Coxsackievirus B3HeLa> 100
Selectivity Index (SI) Hepatitis C VirusHuh-7> 40

Experimental Protocols

Protocol 1: Viral Replication Assay using a Luciferase Reporter Virus
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare a 2x stock of this compound serial dilutions in cell culture medium.

  • Compound Addition: Remove the old medium from the cell plate and add 50 µL of the 2x this compound dilutions to the appropriate wells.

  • Virus Infection: Add 50 µL of a luciferase-expressing virus (e.g., Renilla luciferase-CVB3) at an MOI of 0.1 to each well.

  • Incubation: Incubate the plate for 7 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a DMSO-treated control and plot the results to determine the EC50 value.

Protocol 2: In Vitro OSBP Inhibition Assay (Liposomal Assay)
  • Liposome Preparation: Prepare donor liposomes containing a fluorescent sterol (e.g., dehydroergosterol - DHE) and acceptor liposomes.

  • Reaction Setup: In a microplate, combine purified OSBP protein with the donor and acceptor liposomes in a suitable buffer.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the increase in DHE fluorescence in the acceptor liposomes, which corresponds to OSBP-mediated sterol transfer.

  • Data Analysis: Compare the rate of sterol transfer in the presence of this compound to a DMSO control to determine the IC50 value.

Visualizations

TTP_8307_Signaling_Pathway cluster_ER ER Membrane cluster_Golgi Golgi Membrane VAP VAP PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Converts PI to PI4P OSBP OSBP OSBP->VAP Binds OSBP->PI4P Binds Cholesterol Cholesterol OSBP->Cholesterol ViralReplication Viral Replication Organelle Formation OSBP->ViralReplication Promotes TTP8307 This compound TTP8307->OSBP Inhibits Cholesterol->OSBP Transported by

Caption: this compound inhibits viral replication by targeting OSBP.

Antiviral_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound add_compound Add compound to cells prepare_compound->add_compound infect_cells Infect cells with virus add_compound->infect_cells incubate Incubate for specified time infect_cells->incubate measure_endpoint Measure assay endpoint (e.g., luciferase, CPE) incubate->measure_endpoint analyze_data Analyze data and determine EC50 measure_endpoint->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro antiviral assay.

Troubleshooting_Workflow start Inconsistent Results check_solubility Check this compound solubility? start->check_solubility check_cells Consistent cell seeding & health? check_solubility->check_cells Yes solution_solubility Prepare fresh stock, ensure complete dissolution check_solubility->solution_solubility No check_virus Accurate virus titer (MOI)? check_cells->check_virus Yes solution_cells Optimize cell seeding & monitor viability check_cells->solution_cells No check_cytotoxicity Run cytotoxicity assay? check_virus->check_cytotoxicity Yes solution_virus Re-titer virus stock, use consistent MOI check_virus->solution_virus No solution_cytotoxicity Calculate Selectivity Index (CC50/EC50) check_cytotoxicity->solution_cytotoxicity No end Consistent Results check_cytotoxicity->end Yes solution_solubility->check_cells solution_cells->check_virus solution_virus->check_cytotoxicity solution_cytotoxicity->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: TTP-8307 & Host Cell Lipid Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the experimental use of TTP-8307, focusing on its impact on host cell lipid homeostasis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-enteroviral compound that functions by directly targeting and inhibiting the host cell's oxysterol-binding protein (OSBP)[1][2][3]. OSBP is a crucial lipid transfer protein involved in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus.

Q2: How does this compound's mechanism impact host cell lipid homeostasis?

A2: By inhibiting OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway. Enteroviruses and other viruses hijack this pathway to accumulate cholesterol at their replication organelles[1][2][3]. This compound's inhibition of OSBP's lipid transfer function directly interferes with this virus-induced rewiring of cellular lipid trafficking, thereby impacting cholesterol distribution within the host cell.

Q3: Is this compound a broad-spectrum antiviral?

A3: The antiviral activity of this compound extends to other viruses that are known to depend on OSBP for their replication. This includes the picornavirus encephalomyocarditis virus (EMCV) and the flavivirus hepatitis C virus (HCV)[1][2][3].

Q4: Some early literature suggests this compound targets the viral protein 3A. Is this correct?

A4: Initial studies identified that mutations in the enteroviral nonstructural protein 3A could confer resistance to this compound, suggesting it as a potential target[4][5]. However, more recent, detailed biochemical studies have demonstrated that this compound directly binds to and inhibits the activity of the host protein OSBP[1][3][6]. The 3A resistance mutations may represent a downstream compensatory mechanism. For current research, OSBP should be considered the primary target.

Q5: How does this compound differ from other OSBP inhibitors like Itraconazole or OSW-1?

A5: While this compound shares the same target (OSBP) with Itraconazole and OSW-1, there are notable differences in their effects. For instance, in one study, the overexpression of OSBP could rescue the antiviral effects of OSW-1 and Itraconazole, but not the effects of this compound, suggesting a different mode of interaction or consequence of inhibition[6]. Researchers should not assume identical cellular outcomes between these compounds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Step
Inconsistent antiviral activity of this compound. Cell line variability in OSBP expression or dependency; Compound stability/degradation.1. Confirm OSBP expression levels in your cell line via Western Blot or qPCR.2. Test a range of concentrations to determine the optimal EC50 in your specific experimental system.3. Prepare fresh stock solutions of this compound in DMSO and store them appropriately, protected from light and moisture.
Unexpected off-target effects or cytotoxicity. High compound concentration; Cell-type specific sensitivity.1. Perform a dose-response curve to determine the cytotoxic concentration (CC50) and use this compound at a concentration well below this value.2. Use appropriate vehicle controls (e.g., DMSO) at the same final concentration as the this compound treatment.3. Compare results with other OSBP inhibitors (e.g., Itraconazole) to see if the phenotype is consistent with OSBP inhibition.
Contradictory results with previous 3A-targeting literature. As described in FAQ A4, the primary target has been updated to OSBP.1. Design experiments based on the OSBP-inhibition mechanism. For example, use OSBP knockout/knockdown cells as a control to verify that this compound's effect is OSBP-dependent.2. Measure cholesterol distribution (e.g., using filipin staining) to confirm disruption of lipid trafficking.
Difficulty replicating in vitro OSBP inhibition. Incorrectly prepared liposomes; Inactive protein; Assay conditions.1. Follow the detailed in vitro assay protocols below carefully.2. Ensure the purity and activity of the recombinant OSBP protein.3. Verify the lipid composition of donor and acceptor liposomes, as this is critical for the sterol transfer assay.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound and comparable OSBP inhibitors from the cited literature.

Compound Assay Type Target Reported Value Cell Line / System Reference
This compoundAntiviral Assay (CVB3)Enterovirus ReplicationEC50 ≈ 0.1 µMHeLa R19[4]
This compoundIn vitro DHE TransferOSBP ActivitySignificant inhibition at 1 µMLiposomal Assay[3][6]
ItraconazoleIn vitro DHE TransferOSBP ActivitySignificant inhibition at 1 µMLiposomal Assay[3][6]
EnviroximeAntiviral Assay (CVB3)Enterovirus ReplicationEC50 ≈ 0.03 µMHeLa R19[4]

Note: EC50 (Half-maximal effective concentration) values can vary significantly between different viral strains and cell lines.

Experimental Protocols & Methodologies

In Vitro OSBP-Mediated Sterol Transfer Assay

This assay measures the ability of OSBP to transfer a naturally fluorescent sterol, dehydroergosterol (DHE), from donor to acceptor liposomes. Inhibition of this transfer is a direct measure of compound activity against OSBP.

Methodology:

  • Liposome Preparation:

    • Donor Liposomes: Prepare liposomes containing DHE, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and dansyl-phosphatidylethanolamine (dansyl-PE). The FRET pair (DHE and dansyl-PE) will be used for detection.

    • Acceptor Liposomes: Prepare liposomes containing POPC and phosphatidylserine (POPS).

  • Assay Execution:

    • Incubate purified, recombinant OSBP protein with the test compound (this compound) or vehicle control (DMSO) for 15-30 minutes at room temperature.

    • Add the donor liposomes to the OSBP/compound mixture.

    • Initiate the transfer reaction by adding the acceptor liposomes.

  • Data Acquisition:

    • Measure the fluorescence of DHE over time. As DHE is transferred from the donor (where its fluorescence is quenched by dansyl-PE) to the acceptor liposome, an increase in DHE fluorescence will be observed.

    • Calculate the initial rate of transfer.

  • Analysis:

    • Normalize the transfer rate in the presence of this compound to the vehicle control. A reduced rate indicates inhibition of OSBP activity.

Liposomal Float-Up Assay

This assay assesses the ability of a compound to disrupt the interaction between a protein (or protein domain) and membranes (liposomes) of a specific lipid composition.

Methodology:

  • Liposome Preparation: Prepare ER-like or Golgi-like liposomes with the appropriate lipid composition (e.g., Golgi-like liposomes should contain PI4P).

  • Binding Reaction:

    • Incubate the protein of interest (e.g., an N-terminal fragment of OSBP) with the test compound (this compound) or vehicle control.

    • Add the prepared liposomes and incubate to allow for binding.

  • Centrifugation:

    • Load the mixture at the bottom of a centrifuge tube and overlay it with a sucrose gradient.

    • Centrifuge at high speed. The liposomes (and any bound protein) will float up to a lower-density fraction.

  • Analysis:

    • Collect the fractions from the gradient.

    • Analyze the fractions by SDS-PAGE and Western Blotting to determine the amount of protein that co-fractionated with the liposomes. A reduction of protein in the liposome fraction in the presence of this compound would indicate disruption of the protein-membrane interaction.

Visualizations

TTP_8307_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Cytosol ER VAP (ER Anchor) Cholesterol Cholesterol ER->Cholesterol Cholesterol Source PI4K PI4KIIIβ PI4P PI4P PI4K->PI4P Generates OSBP OSBP OSBP->ER Binds via FFAT motif OSBP->PI4P Binds via PH domain OSBP->PI4P Cholesterol/PI4P Exchange Cholesterol->OSBP Binds to ORD TTP8307 This compound TTP8307->OSBP INHIBITS Lipid Transfer

Caption: this compound inhibits OSBP-mediated cholesterol and PI4P exchange between the ER and Golgi.

DHE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Donor Donor Liposomes (DHE + Quencher) React 2. Add Liposomes & Mix Donor->React Acceptor Acceptor Liposomes Acceptor->React Protein Purified OSBP Mix 1. Incubate OSBP with Compound Protein->Mix Compound This compound or Vehicle (DMSO) Compound->Mix Mix->React Measure 3. Measure DHE Fluorescence Increase React->Measure Rate Calculate Initial Transfer Rate Measure->Rate Compare Normalize Rate to Vehicle Control Rate->Compare

Caption: Workflow for the in vitro DHE-based OSBP lipid transfer inhibition assay.

References

Validation & Comparative

TTP-8307 and Itraconazole as OSBP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TTP-8307 and itraconazole as inhibitors of the Oxysterol-Binding Protein (OSBP), a key cellular factor in lipid metabolism and a target for antiviral therapies. The information presented is based on published experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

Both this compound and the repurposed antifungal drug itraconazole target OSBP, thereby inhibiting its function in lipid transport and disrupting the replication of various viruses that rely on this host factor. While they share a common target, notable differences exist in their inhibitory mechanisms and efficacy. Experimental evidence suggests that itraconazole may be a more potent direct inhibitor of OSBP's sterol transfer activity in in-vitro assays. However, the antiviral activity of this compound is significant, and it exhibits a distinct cellular phenotype where its inhibitory effect on viral replication cannot be rescued by overexpression of OSBP, unlike itraconazole. This suggests that this compound may have additional or different interactions within the cellular environment.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and itraconazole concerning their OSBP inhibitory and antiviral activities.

ParameterThis compoundItraconazoleReference
OSBP Inhibitory Activity
In Vitro OSBP-Mediated Sterol TransferInhibition observed, but less potent than itraconazole at 1 µMStronger inhibition than this compound at 1 µM[1]
Inhibition of PI4P Transfer (IC50)Not Reported~4 µM[2]
Antiviral Activity
Coxsackievirus B3 (CVB3) EC501.2 µM0.3 - 1.6 µM (for various enteroviruses)[2][3]
Rescue by OSBP OverexpressionNoYes[4]

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches, the following diagrams are provided.

OSBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi trans-Golgi Network (TGN) VAP VAP OSBP OSBP VAP->OSBP Sac1 Sac1 PI PI Sac1->PI Hydrolysis PI4K PI4-Kinase PI4P_Golgi PI(4)P PI4K->PI4P_Golgi Phosphorylation PI4P_Golgi->OSBP Binds PH domain Arf1 Arf1-GTP Arf1->OSBP Recruits to TGN Cholesterol_ER Cholesterol OSBP->Cholesterol_ER Transfers from ER to TGN PI4P_ER PI(4)P OSBP->PI4P_ER Transfers from TGN to ER Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays liposomal_assay OSBP-Mediated Sterol Transfer Assay (DHE) liposomal_float Liposomal Float-Up Assay liposomal_assay->liposomal_float Investigate mechanism of binding inhibition bifc_assay Bimolecular Fluorescence Complementation (BiFC) liposomal_float->bifc_assay Visualize protein-protein interaction in cells end End: Comparative Profile bifc_assay->end antiviral_assay Antiviral Activity Assay (e.g., CVB3 replication) rescue_exp OSBP Overexpression Rescue Experiment antiviral_assay->rescue_exp Confirm OSBP as functional target rescue_exp->end start Start: Compare this compound and Itraconazole start->liposomal_assay Assess direct inhibition start->antiviral_assay Assess functional cellular effect

References

Comparing the mechanisms of TTP-8307 and OSW-1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mechanisms of TTP-8307 and OSW-1

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of investigational compounds is paramount. This guide provides a detailed, objective comparison of this compound and OSW-1, two small molecules that, while sharing a common target, exhibit distinct biochemical and cellular effects. The information presented herein is supported by experimental data to facilitate a comprehensive evaluation of their respective pharmacological profiles.

At a Glance: Key Mechanistic Differences

FeatureThis compoundOSW-1
Primary Target Oxysterol-Binding Protein (OSBP)Oxysterol-Binding Protein (OSBP) & OSBP-Related Protein 4 (ORP4)
Binding Site on OSBP Undetermined, distinct from the sterol-binding pocketSterol-binding pocket (competes with 25-hydroxycholesterol)[1][2]
Effect on OSBP Protein Levels No reduction in OSBP levels[1][2]Induces a persistent reduction in OSBP protein levels[1][2]
Primary Therapeutic Indication Antiviral (Enteroviruses)[3][4]Anticancer[5], Antiviral[6][7]
Rescue by OSBP Overexpression Antiviral effect is not rescued[8][9]Antiviral effect is rescued[8][9]
Additional Mechanisms Inhibits ORP4L-VAP-A interaction[8][9]Induces Golgi stress, mitochondrial dysfunction, and apoptosis[5]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and OSW-1 exert their effects by targeting Oxysterol-Binding Protein (OSBP), a crucial lipid transfer protein involved in intracellular cholesterol homeostasis and membrane trafficking.[3][10] However, the nature of their interaction with OSBP and the subsequent cellular consequences differ significantly.

This compound: An Antiviral Agent Targeting OSBP Function

This compound has been identified as a potent inhibitor of enterovirus replication.[3] Its mechanism is centered on the direct inhibition of OSBP's lipid shuttling activity.[3][9] Enteroviruses hijack the host cell's PI4KIIIβ-PI4P-OSBP pathway to accumulate cholesterol at their replication organelles, a process essential for viral proliferation.[3][4] this compound disrupts this pathway by targeting the OSBP-related domain (ORD), thereby inhibiting the transfer of cholesterol.[8][9]

Interestingly, while this compound's antiviral activity is dependent on OSBP, it does not bind to the same site as the natural ligand, 25-hydroxycholesterol (25-OHC).[1] Furthermore, overexpression of OSBP fails to rescue the antiviral effects of this compound, suggesting a complex mode of inhibition that may not be overcome by a simple increase in target protein concentration.[8][9] This distinguishes it from other OSBP inhibitors like OSW-1.[8][9]

OSW-1: A Potent Anticancer and Antiviral Compound with a Multi-pronged Attack

OSW-1, a natural product isolated from Ornithogalum saundersiae, demonstrates potent cytotoxicity against a broad range of cancer cell lines and also possesses antiviral properties.[5][10] Like this compound, it targets OSBP, but its interaction is competitive with 25-OHC, indicating that it binds to the sterol-binding pocket.[1][2]

A key differentiator for OSW-1 is its ability to induce a significant and long-lasting reduction in the intracellular levels of OSBP protein.[1][2] This effect persists even after the compound has been removed from the cellular environment and is linked to its prophylactic antiviral activity.[1][7]

Beyond its effects on OSBP, OSW-1 triggers a cascade of cellular stress responses. It is a known inducer of Golgi stress, which can lead to apoptosis.[5] Additionally, OSW-1 has been shown to disrupt mitochondrial function and cellular calcium homeostasis, further contributing to its potent cytotoxic effects.[5] Its ability to selectively induce apoptosis in cancer cells over normal cells makes it a compound of significant interest in oncology.[5]

Experimental Data and Protocols

The distinct mechanisms of this compound and OSW-1 have been elucidated through a variety of experimental approaches. Below is a summary of key comparative experimental findings and the methodologies employed.

Comparative Efficacy Data
ExperimentThis compoundOSW-1Reference
Antiviral Activity (SARS-CoV-2) Less potentMore potent[11]
OSBP-mediated Sterol Transfer InhibitsInhibits[8][9]
25-OHC Competition Assay Does not competeCompetes[1][2]
OSBP Protein Level Reduction No effectInduces reduction[1][2]
Key Experimental Protocols

1. OSBP-Mediated Sterol Transfer Assay (Liposomal Assay)

  • Objective: To determine the effect of the compounds on the in vitro lipid transfer activity of OSBP.

  • Methodology:

    • Prepare two populations of liposomes: "ER-like" donor liposomes containing a fluorescent sterol analog (e.g., dehydroergosterol - DHE) and "Golgi-like" acceptor liposomes.

    • Incubate the liposomes with purified OSBP protein in the presence of the test compound (this compound or OSW-1) or a vehicle control (DMSO).

    • Monitor the transfer of the fluorescent sterol from the donor to the acceptor liposomes over time by measuring the change in fluorescence.

    • A decrease in the rate of sterol transfer in the presence of the compound indicates inhibition of OSBP activity.[8][9]

2. Bimolecular Fluorescence Complementation (BiFC) Assay

  • Objective: To assess the effect of the compounds on the interaction between OSBP and its binding partners (e.g., VAP-A).

  • Methodology:

    • Genetically fuse two non-fluorescent fragments of a fluorescent protein (e.g., Venus) to OSBP and its interaction partner (VAP-A), respectively.

    • Co-express these fusion proteins in cells. If OSBP and VAP-A interact, the two fragments of the fluorescent protein are brought into close proximity, allowing them to refold and emit a fluorescent signal.

    • Treat the cells with the test compound and measure the fluorescence intensity.

    • A change in the BiFC signal indicates that the compound modulates the interaction between the two proteins.[8][9]

3. Viral Replication Assay

  • Objective: To quantify the antiviral activity of the compounds.

  • Methodology:

    • Infect a suitable host cell line (e.g., HeLa cells for enteroviruses) with the virus of interest.

    • Treat the infected cells with serial dilutions of the test compound.

    • After a defined incubation period, quantify the extent of viral replication. This can be done through various methods, such as:

      • Plaque reduction assay: Staining for and counting viral plaques.

      • qRT-PCR: Quantifying viral RNA levels.

      • Reporter virus assays: Using a virus engineered to express a reporter gene (e.g., luciferase), where the reporter signal is proportional to viral replication.

    • The concentration of the compound that inhibits viral replication by 50% (IC50) is determined.[12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action for this compound and OSW-1 and a generalized experimental workflow for their comparison.

TTP_8307_Mechanism TTP8307 This compound OSBP OSBP (Oxysterol-Binding Protein) TTP8307->OSBP Inhibits Cholesterol_Transport Cholesterol Transport to Replication Organelles OSBP->Cholesterol_Transport Mediates Viral_Replication Enterovirus Replication Cholesterol_Transport->Viral_Replication Essential for

Fig. 1: Proposed mechanism of antiviral action for this compound.

OSW1_Mechanism OSW1 OSW-1 OSBP OSBP OSW1->OSBP Inhibits Golgi_Stress Golgi Stress OSW1->Golgi_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction OSW1->Mitochondrial_Dysfunction Induces OSBP_degradation OSBP Protein Degradation OSBP->OSBP_degradation Leads to Apoptosis Apoptosis OSBP_degradation->Apoptosis Golgi_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Fig. 2: Multifaceted mechanism of action for OSW-1.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Liposomal_Assay Liposomal Sterol Transfer Assay Data_Analysis Comparative Data Analysis Liposomal_Assay->Data_Analysis Inhibition of Lipid Transfer Competition_Assay 25-OHC Competition Binding Assay Competition_Assay->Data_Analysis Binding Site Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, ATP-based) Cytotoxicity_Assay->Data_Analysis IC50/CC50 Values Viral_Replication_Assay Viral Replication Assay Viral_Replication_Assay->Data_Analysis Antiviral Efficacy Western_Blot Western Blot for OSBP Levels Western_Blot->Data_Analysis Effect on Protein Levels BiFC_Assay BiFC for Protein Interactions BiFC_Assay->Data_Analysis Interaction Modulation Start Compound (this compound or OSW-1) Start->Liposomal_Assay Start->Competition_Assay Start->Cytotoxicity_Assay Start->Viral_Replication_Assay Start->Western_Blot Start->BiFC_Assay

Fig. 3: Generalized experimental workflow for comparing this compound and OSW-1.

References

TTP-8307: A Comparative Analysis of Efficacy Against Enteroviral Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of the anti-enteroviral compound TTP-8307 in comparison to other notable inhibitors. This guide provides a synthesis of available experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Enteroviruses represent a significant burden on global health, causing a wide spectrum of diseases from the common cold to severe neurological conditions like poliomyelitis and viral meningitis. The development of broad-spectrum anti-enteroviral therapies remains a critical unmet need. This compound has emerged as a promising broad-spectrum inhibitor of enterovirus replication. Initially identified as a potential inhibitor of the viral protein 3A, further research has elucidated its mechanism of action as a direct inhibitor of the host protein, oxysterol-binding protein (OSBP).[1][2][3] OSBP is a crucial component of the PI4KIIIβ-PI4P-OSBP pathway, which is hijacked by enteroviruses to facilitate the formation of their replication organelles.[1][4][5] This guide provides a comparative analysis of the in vitro efficacy of this compound against a panel of other anti-enteroviral compounds with diverse mechanisms of action.

Comparative Efficacy of Anti-Enteroviral Compounds

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data for this compound and other selected anti-enteroviral compounds against various enterovirus strains. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: Efficacy of OSBP/PI4KIIIβ Pathway Inhibitors
CompoundVirus (Strain)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Coxsackievirus B3 (Nancy)Vero1.2>100>83[6][7]
Poliovirus (Sabin strains)-0.85--[6][7]
Coxsackievirus A16-5.34--[6][7]
Coxsackievirus A21-5.34--[6][7]
ItraconazoleEnterovirus 71-1.15>25>21.7[2]
Coxsackievirus B3-0.12 - 0.18--[3][8]
Echovirus 30RD->50-[9]
OSW-1Enterovirus 71BGM0.0024 - 0.0094>0.1>10.6 - >41.7[10]
Coxsackievirus A21HeLa0.0024 - 0.0094>0.1>10.6 - >41.7[10][11]
Human Rhinovirus 2HeLa0.0024 - 0.0094>0.1>10.6 - >41.7[10][11]
Human Rhinovirus 14HeLa0.0024 - 0.0094>0.1>10.6 - >41.7[10][11]
EnviroximeEnterovirus 71HIOs0.4>100>250
Enterovirus 71RD0.06>100>1667[12]
Table 2: Efficacy of Capsid Inhibitors
CompoundVirus (Strain)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
PleconarilCoxsackievirus A9-0.0612.5208[1]
Coxsackievirus B1-0.0412.5313[1]
Coxsackievirus B3 (M)-0.001 - 1.0512.511.9 - 12500[1]
Enterovirus D68RD->100-[13]
VapendavirEnterovirus D68RD->100-[13]
Table 3: Efficacy of 3C Protease Inhibitors
CompoundVirus (Strain)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
RupintrivirEnterovirus 71-0.018>25>1389[14]
Human Rhinovirus (mean of 48 serotypes)H1-HeLa, MRC-50.023--[15]
Norovirus (MNV)-13775.9[16]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of anti-enteroviral compounds.

Cytotoxicity Assay (MTT/MTS-based)

This assay determines the concentration of a compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

  • Cell Seeding: Host cells (e.g., HeLa, Vero, RD) are seeded into 96-well plates at a predetermined density (e.g., 1.5 x 10^4 cells/well) and incubated for 24 hours to allow for cell adherence.[4]

  • Compound Addition: The test compound is serially diluted to various concentrations and added to the wells containing the cells. A set of wells without the compound serves as a negative control.

  • Incubation: The plate is incubated for a period that mirrors the duration of the antiviral assay (typically 3-4 days).[4]

  • Cell Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[4] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which a 50% reduction in viability is observed.[17]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect. The result is expressed as the 50% effective concentration (EC50).

  • Cell Seeding: Host cells are seeded in 96-well plates as described for the cytotoxicity assay.

  • Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by infection with a specific enterovirus at a predetermined multiplicity of infection (MOI).[4] Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: The plate is incubated for 3-4 days, or until complete CPE is observed in the virus control wells.[4]

  • Quantification of CPE: The extent of CPE can be visually scored or quantified by staining the remaining viable cells with a dye such as crystal violet or by using a cell viability assay like the MTT or MTS assay.[4]

  • Data Analysis: The EC50 value is determined by plotting the percentage of CPE reduction (or cell protection) against the compound concentration and identifying the concentration that results in a 50% protective effect.[5]

Plaque Reduction Assay

This assay is a more quantitative method to determine the effect of a compound on the production of infectious virus particles.

  • Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

  • Infection and Compound Treatment: The cell monolayer is infected with a known number of plaque-forming units (PFU) of the virus. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) containing various concentrations of the test compound.[18][19]

  • Incubation: The plates are incubated for a period sufficient for plaques (localized areas of cell death) to form (typically 2-7 days).[20][21]

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with a dye like crystal violet, which stains the living cells, leaving the plaques as clear zones.[21]

  • Data Analysis: The number of plaques is counted for each compound concentration. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizations

Signaling Pathway of this compound Action

TTP_8307_Pathway cluster_virus Enterovirus Hijacking cluster_host Host Cell Machinery cluster_drug Drug Intervention Viral Proteins Viral Proteins Recruit PI4KIIIβ Recruit PI4KIIIβ Viral Proteins->Recruit PI4KIIIβ PI4KIIIβ PI4KIIIβ Recruit PI4KIIIβ->PI4KIIIβ PI4P PI4P PI4KIIIβ->PI4P Converts PI to PI4P OSBP OSBP PI4P->OSBP Recruits OSBP Replication Organelle Replication Organelle (Cholesterol Accumulation) OSBP->Replication Organelle Transports Cholesterol This compound This compound This compound->OSBP Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A 1. Seed Host Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B G 7. Perform Cytotoxicity Assay (in parallel, without virus) A->G C 3. Infect Cells with Enterovirus B->C D 4. Incubate for 3-4 Days (Allow for CPE development) C->D E 5. Measure Cell Viability (e.g., MTT/MTS Assay) D->E F 6. Calculate EC50 (for antiviral activity) E->F I 9. Determine Selectivity Index (SI = CC50 / EC50) F->I H 8. Calculate CC50 (for compound toxicity) G->H H->I

Caption: Workflow for CPE reduction assay.

References

TTP-8307: A Novel Host-Targeting Antiviral for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of TTP-8307's Antiviral Activity and Mechanism of Action Against Hepatitis C Virus

This guide provides a comprehensive comparison of the antiviral activity of this compound against Hepatitis C Virus (HCV) with other established anti-HCV agents. This compound represents a novel class of antiviral compounds that target a host cellular protein, Oxysterol-binding protein (OSBP), essential for the formation of the viral replication complex. This is in contrast to direct-acting antivirals (DAAs) that target viral proteins such as the NS5A protein or the NS5B polymerase. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound has been identified as an inhibitor of OSBP-dependent viruses, including Hepatitis C Virus.[1][2] While its antiviral activity against HCV has been confirmed, specific quantitative data such as the half-maximal effective concentration (EC50) in HCV replicon systems are not publicly available in the reviewed literature. However, by examining its mechanism of action and comparing it with other OSBP inhibitors and established DAAs, we can infer its potential as an anti-HCV agent.

Comparison of Antiviral Activity

The following tables summarize the antiviral potency of this compound against other viruses and compare it with other anti-HCV compounds, including those with a similar mechanism of action (OSBP inhibitors) and widely used DAAs.

Table 1: Antiviral Activity of this compound Against Various Viruses

VirusAssayCell LineEC50 (µM)Reference
Coxsackievirus B3 (CVB3)Replicon AssayHeLa1.2[2]
PoliovirusReplicon AssayHeLaNot specified[2]
Encephalomyocarditis virus (EMCV)Not specifiedHeLaNot specified[2]
Hepatitis C Virus (HCV) Replicon Assay Huh 9-13 Not Publicly Available [3]

Table 2: Comparative Antiviral Activity of OSBP Inhibitors and Direct-Acting Antivirirals Against HCV

CompoundTargetHCV GenotypeEC50Reference
This compound OSBP Not specifiedNot Publicly Available
ItraconazoleOSBPNot specified~1.15 µM[4]
OSW-1OSBPNot specifiedNot specified
DaclatasvirNS5A1b0.009 nM
SofosbuvirNS5B Polymerase1b40 nM

Mechanism of Action: Targeting a Host Factor for Viral Inhibition

This compound's antiviral activity stems from its inhibition of Oxysterol-binding protein (OSBP), a cellular protein that plays a crucial role in intracellular lipid transport. HCV, like many other positive-strand RNA viruses, remodels host cell membranes to create a specialized environment called the "membranous web," which serves as the site for viral RNA replication. The formation and maintenance of this replication complex are critically dependent on the trafficking of lipids, particularly cholesterol and phosphatidylinositol-4-phosphate (PI4P).

OSBP is a key player in this process, acting as a lipid exchanger at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus. It facilitates the transport of cholesterol to the replication complex in exchange for PI4P. By inhibiting OSBP, this compound disrupts this essential lipid supply chain, thereby impeding the formation and function of the HCV replication complex and ultimately suppressing viral replication.

Signaling Pathway of OSBP-Mediated HCV Replication Complex Formation

HCV_Replication_Complex_Formation cluster_host_cell Hepatocyte cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_replication_complex HCV Replication Complex (Membranous Web) VAP VAP PI4K PI4KIIIα PI4P PI4P PI4K->PI4P Generates HCV_RNA HCV RNA NS_Proteins HCV NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS_Proteins->PI4K Activates NS_Proteins->HCV_RNA Replicates Cholesterol Cholesterol Cholesterol->HCV_RNA Essential for Replication OSBP OSBP OSBP->VAP Binds to OSBP->PI4P Binds to OSBP->Cholesterol Transports TTP_8307 This compound TTP_8307->OSBP Inhibits

Caption: this compound inhibits HCV replication by targeting the host protein OSBP.

Experimental Protocols

The validation of this compound's antiviral activity against HCV and its comparison with other compounds relies on standardized in vitro assays. The most common and crucial of these is the HCV replicon assay.

HCV Replicon Assay

This cell-based assay is the gold standard for evaluating the efficacy of anti-HCV compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to contain a subgenomic or full-length HCV RNA molecule (a replicon). This replicon can autonomously replicate within the host cell without producing infectious virus particles, making it a safe and effective tool for studying viral replication.

Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound, which is the concentration required to inhibit 50% of HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compounds (e.g., this compound, Daclatasvir, Sofosbuvir) dissolved in dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Plot the luciferase activity against the compound concentration. Use a nonlinear regression analysis to calculate the EC50 value.

Cytotoxicity Assay: It is crucial to perform a concurrent cytotoxicity assay on the same cell line to ensure that the observed reduction in HCV replication is not due to the compound's toxicity to the host cells. This is typically done using assays that measure cell viability, such as the MTT or MTS assay. The 50% cytotoxic concentration (CC50) is then determined. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Experimental Workflow for Antiviral Compound Evaluation

Antiviral_Evaluation_Workflow cluster_assays cluster_analysis start Start: Antiviral Compound prepare_compounds Prepare Serial Dilutions of Test Compound start->prepare_compounds add_compounds Add Compound Dilutions to Cells prepare_compounds->add_compounds seed_cells Seed HCV Replicon Cells in 96-well Plates seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate luciferase_assay Perform Luciferase Assay (Measures HCV Replication) incubate->luciferase_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT/MTS) incubate->cytotoxicity_assay calculate_ec50 Calculate EC50 luciferase_assay->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_si Calculate Selectivity Index (SI) (CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si end End: Determine Antiviral Potency and Safety Profile calculate_si->end

Caption: Workflow for evaluating the antiviral activity of a compound.

Conclusion

This compound presents a promising and distinct approach to HCV therapy by targeting a host cellular factor, OSBP. This mechanism of action offers a potential advantage in overcoming drug resistance that can develop against direct-acting antivirals targeting viral proteins. While the precise EC50 of this compound against HCV remains to be publicly reported, its confirmed inhibitory effect on HCV replication in cell culture warrants further investigation. A comprehensive understanding of its potency, safety profile, and in vivo efficacy will be crucial in determining its future role in the landscape of anti-HCV therapeutics. The methodologies and comparative data presented in this guide provide a framework for the continued evaluation of this compound and other novel host-targeting antiviral agents.

References

TTP-8307 vs. Enviroxime: A Comparative Analysis of 3A-Targeting Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and mechanisms of two key enterovirus 3A-targeting inhibitors.

This guide provides a comprehensive comparison of TTP-8307 and enviroxime, two antiviral compounds known to target the enterovirus 3A protein. By presenting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions in their antiviral drug development programs.

Quantitative Performance Analysis

The following table summarizes the in vitro efficacy of this compound and enviroxime against various enteroviruses. The data, presented as EC50 values (the concentration of a drug that gives a half-maximal response), has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Virus StrainThis compound EC50 (µM)Enviroxime EC50 (µM)Cell LineAssay TypeReference
Coxsackievirus B3 (CVB3)1.2[1][2]-VeroCPE Reduction[1][2]
Poliovirus (Sabin strains)0.85[1]--CPE Reduction[1]
Enterovirus 71 (EV71)-0.15[3]--[3]
Enterovirus A165.34[1]--CPE Reduction[1]
Enterovirus A215.34[1]--CPE Reduction[1]
Human Rhinovirus (HRV) 2Inhibitory[1]---[1]
Human Rhinovirus (HRV) 29Inhibitory[1]---[1]
Human Rhinovirus (HRV) 39Inhibitory[1]---[1]
Human Rhinovirus (HRV) 45Inhibitory[1]---[1]
Human Rhinovirus (HRV) 63Inhibitory[1]---[1]
Human Rhinovirus (HRV) 85Inhibitory[1]---[1]
Enterovirus 71 (EV-A71)-0.4 ± 0.2 (CPE), 1.4 ± 0.3 (RNA)HIOsCPE/RNA Reduction[4]
Enterovirus 71 (EV-A71)-0.06 ± 0.001 (CPE), 0.2 ± 0.04 (RNA)RDCPE/RNA Reduction[4]

Mechanistic Insights and Signaling Pathways

Both this compound and enviroxime exert their antiviral effects by targeting the viral non-structural protein 3A. However, their precise mechanisms of action diverge, impacting different host cell pathways.

Enviroxime was one of the first compounds identified to directly target the 3A protein of rhinoviruses and enteroviruses.[5][6][7] Its primary mechanism involves the inhibition of viral RNA synthesis.[6][7][8] Studies have shown that enviroxime preferentially inhibits the synthesis of the viral plus-strand RNA.[5][7] Resistance to enviroxime is conferred by single amino acid substitutions in the 3A coding region.[5][7]

This compound is a broad-spectrum enterovirus inhibitor that also targets the 3A protein.[9] However, its mechanism is more complex and involves the host cell's lipid metabolism. This compound has been shown to inhibit the function of oxysterol-binding protein (OSBP), a key component of the PI4KIIIβ-PI4P-OSBP pathway. This pathway is hijacked by enteroviruses to create replication organelles. By inhibiting OSBP, this compound disrupts the transport of lipids essential for the formation of these viral replication factories.[10] Mutations in the 3A protein can confer resistance to this compound, suggesting an interaction between 3A, the compound, and the OSBP pathway.[9][11]

Fig. 1: Mechanisms of 3A-targeting antivirals.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of this compound and enviroxime.

Cell-Based Antiviral Assays

a) Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed susceptible cells (e.g., Vero, RD) in multi-well plates start->seed_cells cell_monolayer Incubate to form a confluent monolayer seed_cells->cell_monolayer infect_cells Infect cells with a known titer of enterovirus cell_monolayer->infect_cells add_compound Add serial dilutions of This compound or enviroxime infect_cells->add_compound overlay Add semi-solid overlay (e.g., methylcellulose) add_compound->overlay incubate Incubate for several days to allow plaque formation overlay->incubate fix_stain Fix and stain cells (e.g., crystal violet) incubate->fix_stain count_plaques Count plaques and calculate percent inhibition and EC50 fix_stain->count_plaques end End count_plaques->end

Fig. 2: Plaque reduction assay workflow.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or RD cells) into 6- or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayer with a predetermined amount of enterovirus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of the test compounds (this compound or enviroxime) in culture medium.

  • Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose in DMEM) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until visible plaques are formed in the virus control wells.

  • Staining and Quantification: Fix the cells with a solution such as 4% paraformaldehyde and then stain with a crystal violet solution. After washing and drying, count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no compound), and the EC50 value is determined by non-linear regression analysis.[12][13]

b) MTS/CPE Reduction Assay

This colorimetric assay measures the metabolic activity of cells to determine virus-induced cytopathic effect (CPE) and the protective effect of antiviral compounds.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of a specific titer of enterovirus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C until CPE is complete in the virus control wells.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.[14][15][16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.[14][15][16]

Mechanism of Action Studies

a) Viral RNA Synthesis Assay

This assay quantifies the effect of the compounds on the production of viral RNA.

Protocol:

  • Infection and Treatment: Infect susceptible cells with the enterovirus and treat with different concentrations of this compound or enviroxime.

  • RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific for a conserved region of the enterovirus genome to quantify the amount of viral RNA.

  • Analysis: Normalize the viral RNA levels to a housekeeping gene and compare the RNA levels in treated cells to those in untreated, infected cells to determine the inhibitory effect on RNA synthesis.

b) OSBP Inhibition Assay (for this compound)

This in vitro assay assesses the direct inhibitory effect of this compound on the lipid transfer function of OSBP.

Protocol:

  • Liposome Preparation: Prepare donor liposomes containing a fluorescent lipid (e.g., dehydroergosterol - DHE) and acceptor liposomes.

  • In Vitro Transfer Assay: Incubate purified OSBP protein with the donor and acceptor liposomes in the presence or absence of this compound.

  • Fluorescence Measurement: Monitor the transfer of the fluorescent lipid from the donor to the acceptor liposomes over time by measuring the change in fluorescence.

  • Analysis: A reduction in the rate of lipid transfer in the presence of this compound indicates direct inhibition of OSBP activity.[17]

Comparative Analysis and Discussion

Both this compound and enviroxime are valuable tools for studying enterovirus replication and serve as scaffolds for the development of new antiviral therapies.

Enviroxime , as an early-generation 3A inhibitor, has been instrumental in validating the 3A protein as a viable antiviral target.[5][6][7] Its direct inhibition of viral RNA synthesis provides a clear and potent mechanism of action.[6][7][8] However, its clinical development was halted due to poor bioavailability and gastrointestinal side effects.[3]

This compound represents a more recent advancement, demonstrating broad-spectrum activity against a range of enteroviruses.[9] Its unique mechanism of targeting a host factor (OSBP) that is essential for viral replication presents a potentially higher barrier to the development of viral resistance compared to drugs that directly target viral proteins. The hijacking of the PI4KIIIβ-PI4P-OSBP pathway is a common strategy for many picornaviruses, suggesting that this compound and similar compounds could have broad applicability.[10]

The choice between using this compound or enviroxime in a research setting will depend on the specific scientific question. Enviroxime is a well-characterized tool for studying the direct role of 3A in RNA replication. This compound is more suited for investigating the interplay between the virus and host cell lipid metabolism and for exploring the potential of host-targeting antivirals.

Conclusion

This compound and enviroxime are both potent inhibitors of enterovirus replication that function through the targeting of the viral 3A protein. While enviroxime acts directly on the viral RNA synthesis machinery, this compound employs a more indirect mechanism by inhibiting the host protein OSBP, thereby disrupting the formation of viral replication organelles. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these compounds and to advance the development of novel anti-enteroviral therapies. The distinct mechanisms of these two compounds highlight the multifaceted roles of the 3A protein in the viral life cycle and underscore the potential of both direct-acting and host-targeting strategies in combating enterovirus infections.

References

TTP-8307 and Itraconazole: A Comparative Analysis of Their Binding to Oxysterol-Binding Protein (OSBP)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a drug and its target is paramount. This guide provides a detailed comparison of the binding mechanisms of two known OSBP inhibitors, TTP-8307 and itraconazole, supported by experimental data and methodologies.

Oxysterol-binding protein (OSBP) has emerged as a significant target for antiviral and anti-cancer therapies due to its crucial role in lipid metabolism and intracellular signaling. Both this compound, an anti-enteroviral compound, and itraconazole, an antifungal drug with repurposed antiviral and anti-cancer activities, exert their effects by inhibiting OSBP's function. However, emerging evidence indicates that they do so through distinct binding interactions, a critical consideration for the development of next-generation, highly specific OSBP inhibitors.

Distinct Binding Sites on OSBP

Experimental evidence strongly suggests that neither this compound nor itraconazole binds to the canonical sterol-binding site within the OSBP-related domain (ORD). A competitive binding assay demonstrated that neither compound could displace the natural ligand, 25-hydroxycholesterol (25-OHC), from OSBP, indicating an allosteric, rather than competitive, mode of inhibition with respect to sterol binding.[1]

While both compounds are thought to interact with the ORD, their precise binding loci and mechanisms of action appear to differ.

Itraconazole: In silico modeling suggests that itraconazole docks within the hydrophobic tunnel of the ORD.[2][3] According to these models, the sec-butyl chain of itraconazole inserts deep into this tunnel, while other parts of the molecule remain more exposed to the solvent.[3] This proposed interaction is supported by direct binding studies using microscale thermophoresis (MST), which confirmed a direct interaction between itraconazole and OSBP.[4]

This compound: this compound is also believed to target the ORD to inhibit OSBP's lipid shuttling function.[5] However, its interaction with the protein may have different consequences for OSBP's association with other proteins. There is conflicting evidence regarding this compound's effect on the interaction between OSBP's FFAT motif and the endoplasmic reticulum-resident VAP-A protein. A bimolecular fluorescence complementation (BiFC) assay suggested that this compound slightly reduces the OSBP-VAP-A interaction.[5] In contrast, a liposomal float-up assay indicated that this compound does not disrupt this interaction.[5] This discrepancy highlights a potential difference in the mechanism of action between this compound and itraconazole, which has been shown not to interfere with the OSBP-VAP-A interaction in liposomal assays.[4]

Quantitative Analysis of Binding and Inhibition

The following table summarizes the available quantitative data for the interaction of this compound and itraconazole with OSBP.

CompoundTarget ProteinAssay TypeMeasured ParameterValueReference
Itraconazole OSBPCompetitive Binding ([³H]-25-OHC)% Inhibition @ 10 µMNo inhibition detected[1]
GFP-OSBPMicroscale Thermophoresis (MST)Kd~430 nM[4]
OSBPIn vitro sterol transfer assay% Inhibition @ 1 µMStronger than this compound[5][6]
This compound OSBPCompetitive Binding ([³H]-25-OHC)% Inhibition @ 10 µMNo inhibition detected[1]
OSBPIn vitro sterol transfer assay% Inhibition @ 1 µMStatistically significant[5][6]

Signaling and Functional Pathways

The binding of this compound and itraconazole to OSBP ultimately inhibits its function as a lipid shuttle, primarily the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum and the Golgi apparatus. This disruption of lipid homeostasis is a key mechanism for their antiviral effects, as many viruses rely on the host's lipid metabolism for their replication.

TTP_8307 This compound Allo_Site Allosteric Site(s) TTP_8307->Allo_Site Binds Lipid_Transfer Cholesterol/PI4P Exchange TTP_8307->Lipid_Transfer Inhibits Itraconazole Itraconazole Itraconazole->Allo_Site Binds Itraconazole->Lipid_Transfer Inhibits OSBP Oxysterol-Binding Protein (OSBP) ORD OSBP-Related Domain (ORD) ORD->Lipid_Transfer Mediates Sterol_Site Sterol Binding Site Viral_Replication Viral Replication Lipid_Transfer->Viral_Replication Supports

Figure 1: Allosteric inhibition of OSBP-mediated lipid transfer by this compound and Itraconazole.

The diagram below illustrates the experimental logic used to determine that this compound and itraconazole do not bind to the sterol-binding site.

cluster_exp Experimental Workflow Start Hypothesis: Do this compound or Itraconazole bind to the OSBP sterol site? Assay Competitive Binding Assay: - OSBP - [³H]-25-OHC (radiolabeled sterol) - Test Compound (this compound or Itraconazole) Start->Assay Measure Measure displacement of [³H]-25-OHC from OSBP Assay->Measure Result Result: No significant displacement of [³H]-25-OHC observed Measure->Result Conclusion Conclusion: This compound and Itraconazole do not bind to the canonical sterol-binding site. Their binding is non-competitive. Result->Conclusion

Figure 2: Logic for determining the non-competitive binding of this compound and itraconazole.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay was performed to determine if this compound and itraconazole compete with the natural ligand 25-OHC for binding to OSBP.[1]

  • Protein Source: Lysates from HEK293T cells overexpressing human OSBP were used as the source of the protein.

  • Radioligand: [³H]-25-hydroxycholesterol ([³H]-25-OHC) at a concentration of 20 nM was used to bind to the sterol-binding site of OSBP.

  • Competitors: this compound and itraconazole were added at a concentration of 10,000 nM. OSW-1, a known competitor, was used as a positive control.

  • Incubation: The mixture of lysate, radioligand, and competitor was incubated to allow binding to reach equilibrium.

  • Separation: The protein-bound radioligand was separated from the unbound radioligand.

  • Detection: The amount of bound [³H]-25-OHC was quantified by scintillation counting.

  • Analysis: A decrease in the amount of bound [³H]-25-OHC in the presence of a test compound indicates competition for the same binding site. The results showed that while OSW-1 effectively competed with [³H]-25-OHC, this compound and itraconazole did not.[1]

In Vitro Sterol Transfer Assay

This assay measures the ability of OSBP to transfer a fluorescent sterol analogue between two distinct liposome populations, mimicking the ER and Golgi membranes.[5][6]

  • Liposome Preparation:

    • ER-like liposomes (Donor): Prepared with phospholipids and containing the fluorescent sterol dehydroergosterol (DHE). These liposomes also incorporate VAP-A, the ER anchor for OSBP.

    • Golgi-like liposomes (Acceptor): Prepared with a different phospholipid composition and containing a quencher for DHE fluorescence. They also include Arf1 as a Golgi anchor for OSBP.

  • Assay Procedure:

    • Donor and acceptor liposomes are mixed in the presence of purified OSBP.

    • Test compounds (this compound or itraconazole) or a vehicle control (DMSO) are added to the mixture.

    • The transfer of DHE from donor to acceptor liposomes is monitored over time by measuring the change in DHE fluorescence (FRET).

  • Analysis: Inhibition of the change in fluorescence in the presence of the test compound indicates that the compound is inhibiting the sterol transfer function of OSBP. Both this compound and itraconazole were shown to inhibit this function, with itraconazole appearing more potent at the tested concentration.[5][6]

Microscale Thermophoresis (MST)

MST was used to quantify the direct binding of itraconazole to OSBP.[4]

  • Protein Labeling: Purified GFP-tagged OSBP was used. The GFP tag provides the necessary fluorescence for detection.

  • Ligand Titration: A serial dilution of itraconazole was prepared.

  • Measurement: The fluorescently labeled OSBP was mixed with the different concentrations of itraconazole and loaded into capillaries. An infrared laser was used to create a microscopic temperature gradient, and the movement of the fluorescent molecules (thermophoresis) was monitored.

  • Analysis: A change in the thermophoretic movement of OSBP upon binding to itraconazole was measured. By plotting the change in thermophoresis against the ligand concentration, a binding curve was generated, and the dissociation constant (Kd) was calculated to be approximately 430 nM.[4]

Bimolecular Fluorescence Complementation (BiFC) Assay

This assay was used to investigate the effect of this compound on the interaction between OSBP and VAP-A in living cells.[5]

  • Construct Preparation: OSBP and VAP-A are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Venus), respectively.

  • Cell Transfection: The fusion constructs are co-expressed in cells.

  • Interaction and Fluorescence: If OSBP and VAP-A interact, the two fragments of the fluorescent protein are brought into close proximity, allowing them to refold and emit a fluorescent signal.

  • Compound Treatment: Transfected cells are treated with the test compound (this compound) or a vehicle control.

  • Analysis: The fluorescence intensity is measured by microscopy or a plate reader. A reduction in the BiFC signal in the presence of the compound suggests that it disrupts or weakens the protein-protein interaction. This compound was observed to slightly reduce the BiFC signal between OSBP and VAP-A.[5]

Conclusion

The available evidence clearly indicates that this compound and itraconazole have different binding sites on OSBP compared to its natural sterol ligands. Both compounds are thought to bind to the OSBP-related domain (ORD) but outside of the sterol-binding pocket, leading to allosteric inhibition of OSBP's lipid transfer function. While itraconazole's interaction with the ORD has been modeled in silico, the precise binding site for both compounds on a molecular level remains to be definitively determined through structural biology studies such as X-ray crystallography or cryo-electron microscopy. The conflicting data on this compound's effect on the OSBP-VAP-A interaction further underscores the subtle but potentially significant differences in the mechanisms of these two OSBP inhibitors. These distinctions are crucial for the rational design of new therapeutic agents that can selectively modulate OSBP activity with improved potency and reduced off-target effects.

References

Comparative Analysis of TTP-8307 and TBZE-029: Novel Inhibitors of Enterovirus Replication

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two promising anti-enteroviral compounds.

This guide provides a comprehensive comparison of TTP-8307 and TBZE-029, two small molecule inhibitors with distinct mechanisms of action against enterovirus replication. Enteroviruses represent a significant global health burden, causing a wide range of diseases from the common cold to severe neurological and cardiac illnesses. The lack of approved antiviral therapies underscores the urgent need for novel drug development. This document summarizes the available experimental data on this compound and TBZE-029, presenting their antiviral activity, cytotoxicity, and modes of action in a comparative framework to aid researchers in the field.

Executive Summary

This compound and TBZE-029 are potent inhibitors of enterovirus replication that function through different viral and host targets. This compound, initially identified as a viral 3A protein inhibitor, has been subsequently shown to exert its antiviral effect by targeting the host oxysterol-binding protein (OSBP), a key component in the formation of viral replication organelles. In contrast, TBZE-029 is a thiazolobenzimidazole derivative that directly targets the viral nonstructural protein 2C, an essential ATPase involved in viral RNA synthesis. This guide delves into the specifics of their antiviral profiles, the experimental methodologies used to characterize them, and the signaling pathways they disrupt.

Quantitative Performance Data

The following tables summarize the antiviral activity and cytotoxicity of this compound and TBZE-029 against various enterovirus strains. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic potential.

This compound Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Antiviral ActivityCoxsackievirus B3 (CVB3)Vero1.2>25 (in BGM cells)>20.8
Poliovirus Sabin 1Vero0.85Not ReportedNot Reported
Poliovirus Sabin 2VeroNot ReportedNot ReportedNot Reported
Poliovirus Sabin 3VeroNot ReportedNot ReportedNot Reported
Coxsackievirus A16 (CVA16)Vero5.34Not ReportedNot Reported
Coxsackievirus A21 (CVA21)VeroNot ReportedNot ReportedNot Reported
Human Rhinovirus 2 (HRV2)HeLaNot ReportedNot ReportedNot Reported
Human Rhinovirus 29 (HRV29)HeLaNot ReportedNot ReportedNot Reported
Human Rhinovirus 39 (HRV39)HeLaNot ReportedNot ReportedNot Reported
Human Rhinovirus 45 (HRV45)HeLaNot ReportedNot ReportedNot Reported
Human Rhinovirus 63 (HRV63)HeLaNot ReportedNot ReportedNot Reported
Human Rhinovirus 85 (HRV85)HeLaNot ReportedNot ReportedNot Reported
TBZE-029 Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Antiviral ActivityCoxsackievirus B3 (CVB3)VeroNot explicitly reported, but inhibits viral RNA synthesis by 40% at 3.3 µM and completely at 33 µM.[1]Not ReportedNot Reported

Mechanism of Action and Signaling Pathways

This compound: Targeting the Host OSBP-PI4KIIIβ Pathway

This compound's antiviral activity stems from its inhibition of the host oxysterol-binding protein (OSBP).[2][3][4] Enteroviruses hijack the cellular PI4KIIIβ-PI4P-OSBP pathway to facilitate the transport of cholesterol to the sites of viral replication, which is essential for the formation of replication organelles.[2] By directly inhibiting OSBP, this compound disrupts this lipid transport, thereby impeding the assembly of functional replication complexes.[3][5] Resistance to this compound has been mapped to mutations in the viral nonstructural protein 3A, which is known to interact with components of this host pathway.[6][7]

TTP_8307_Pathway cluster_host_cell Host Cell cluster_virus Enterovirus PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P phosphorylates PIP PI OSBP OSBP PI4P->OSBP recruits Cholesterol Cholesterol OSBP->Cholesterol transports ReplicationOrganelle Replication Organelle (Membrane Integrity) Cholesterol->ReplicationOrganelle required for ViralRNA Viral RNA Replication ReplicationOrganelle->ViralRNA supports TTP8307 This compound TTP8307->OSBP inhibits TBZE_029_Pathway cluster_virus_replication Enterovirus Replication Cycle ViralGenome Viral Genomic RNA (+ssRNA) Polyprotein Polyprotein Synthesis ViralGenome->Polyprotein ViralProteins Viral Proteins Polyprotein->ViralProteins ReplicationComplex Replication Complex Assembly ViralProteins->ReplicationComplex RNA_Synthesis Viral RNA Synthesis (-ssRNA and +ssRNA) ReplicationComplex->RNA_Synthesis Protein2C Protein 2C (ATPase) TBZE029 TBZE-029 TBZE029->Protein2C inhibits CPE_Assay_Workflow A 1. Seed cells in 96-well plates B 2. Add serial dilutions of compound A->B C 3. Infect cells with enterovirus B->C D 4. Incubate for 2-3 days C->D E 5. Assess cell viability (e.g., MTS assay) D->E F 6. Calculate EC50 E->F

References

Comparative Analysis of TTP-8307 and Other OSBP Inhibitors in Suppressing Encephalomyocarditis Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory effects of TTP-8307 on the encephalomyocarditis virus (EMCV), with a comparative assessment against alternative antiviral compounds targeting the same host factor.

This guide provides a comprehensive overview of the antiviral activity of this compound against the encephalomyocarditis virus (EMCV), a member of the Picornaviridae family. The inhibitory effects of this compound are compared with those of other known inhibitors of the oxysterol-binding protein (OSBP), namely itraconazole and OSW-1. This comparison is supported by available experimental data on their efficacy and cytotoxicity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

Encephalomyocarditis virus hijacks the host cell's lipid metabolism to facilitate its replication, specifically by exploiting the PI4KIIIβ-PI4P-OSBP pathway to form its replication organelles. This compound, along with itraconazole and OSW-1, targets the oxysterol-binding protein (OSBP), a key component of this pathway, thereby inhibiting viral replication. While all three compounds share a common target, their potency and cytotoxic profiles may vary. This guide aims to provide a comparative analysis to aid in the evaluation of this compound as a potential anti-EMCV agent.

Comparative Antiviral Activity and Cytotoxicity

The following table summarizes the available quantitative data on the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound and its alternatives. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety profile.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound EMCV HeLa, Huh 9-13 Confirmed Inhibition, specific EC50 not available Not available Not available
Coxsackievirus B3Vero1.2[1][2]Not availableNot available
Poliovirus (Sabin)-0.85[1][2]Not availableNot available
Enterovirus A16, A21-5.34[1][2]Not availableNot available
Itraconazole EMCV - 0.3 - 1.6 Not available Not available
Enterovirus 71Vero1.15[3]>25>21.7
OSW-1 Enteroviruses Various Low nM range Various cancer cell lines (nM range) High
Coxsackievirus B3-Low nM range[4]--

Mechanism of Action: Targeting the Host OSBP Pathway

EMCV, like many other positive-strand RNA viruses, manipulates host cellular machinery to create specialized membranous structures called replication organelles, where viral RNA replication takes place. A critical pathway hijacked by these viruses is the PI4KIIIβ-PI4P-OSBP pathway.

Here's a simplified overview of the pathway and the points of intervention for the compared inhibitors:

  • PI4KIIIβ Activation: The virus activates the host enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).

  • PI4P Synthesis: PI4KIIIβ phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) on the membranes of the replication organelles.

  • OSBP Recruitment: PI4P acts as a lipid anchor, recruiting the oxysterol-binding protein (OSBP) to the replication organelles.

  • Lipid Exchange: OSBP facilitates the transport of cholesterol to the replication organelles in exchange for PI4P, which is then transferred to the endoplasmic reticulum (ER). This cholesterol enrichment is crucial for the structure and function of the replication organelles.

  • Viral Replication: The cholesterol-rich replication organelles provide the optimal environment for the assembly and activity of the viral replication complex, leading to the amplification of the viral genome.

This compound, Itraconazole, and OSW-1 all function by directly inhibiting OSBP, thereby disrupting the transport of cholesterol to the replication organelles and ultimately halting viral replication.

Mechanism of Action of OSBP Inhibitors against EMCV cluster_HostCell Host Cell cluster_Inhibitors Inhibitors PI4KIIIb PI4KIIIβ PI4P PI4P Synthesis PI4KIIIb->PI4P Activates OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol Transport OSBP->Cholesterol Mediates ReplicationOrganelle Replication Organelle Formation Cholesterol->ReplicationOrganelle Enriches ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication Supports TTP8307 This compound TTP8307->OSBP Inhibits Itraconazole Itraconazole Itraconazole->OSBP OSW1 OSW-1 OSW1->OSBP EMCV EMCV Infection EMCV->PI4KIIIb Hijacks

Mechanism of OSBP inhibitors against EMCV.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cells (e.g., HeLa or Vero cells)

  • Encephalomyocarditis virus (EMCV)

  • Test compounds (this compound, Itraconazole, OSW-1)

  • 96-well cell culture plates

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add the diluted compounds to the respective wells. Include wells with no compound (virus control) and wells with no compound and no virus (cell control).

  • Virus Inoculation: Infect the cells with a predetermined titer of EMCV that causes complete CPE within 48-72 hours in the virus control wells. Do not add the virus to the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% reduction of the viral CPE.

CPE Reduction Assay Workflow A Seed Host Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Infect with EMCV B->C D Incubate for 48-72 hours C->D E Add Cell Viability Reagent D->E F Measure Absorbance/Luminescence E->F G Calculate EC50 F->G

CPE Reduction Assay Workflow.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Host cells (e.g., HeLa or Vero cells)

  • Encephalomyocarditis virus (EMCV)

  • Test compounds

  • 24-well or 48-well cell culture plates

  • Cell culture medium

  • Apparatus for plaque assay or TCID50 assay

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Treatment and Infection: Treat the cells with different concentrations of the test compounds for a specified period before or after infecting them with EMCV at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24 hours).

  • Harvesting Virus: After incubation, collect the cell culture supernatant (and/or cell lysates) containing the progeny virus.

  • Virus Titeration: Determine the viral titer in the collected samples using a plaque assay or a TCID50 assay on fresh host cell monolayers.

  • Data Analysis: The EC50 is determined as the compound concentration that causes a 50% reduction in the viral titer compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., HeLa or Vero cells)

  • Test compounds

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include wells with no compound as a cell viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Conclusion

This compound demonstrates confirmed inhibitory activity against the encephalomyocarditis virus by targeting the host protein OSBP, a mechanism shared with itraconazole and OSW-1. While direct comparative quantitative data for EMCV is limited, the available information suggests that all three compounds are potent inhibitors of picornavirus replication. OSW-1, in particular, shows promise with its low nanomolar potency against enteroviruses and a high selectivity index. Further studies are warranted to determine the specific EC50 and CC50 values of this compound and itraconazole against EMCV to enable a more direct and quantitative comparison of their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.

References

Decoding the Mechanisms of OSBP Inhibitors: A Comparative Analysis of TTP-8307, OSW-1, and Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct effects of TTP-8307, OSW-1, and Itraconazole on Oxysterol-Binding Protein (OSBP), supported by experimental data and methodologies.

Oxysterol-Binding Protein (OSBP) has emerged as a critical host factor for the replication of a broad range of viruses and as a potential target in cancer therapy. This has led to the identification and development of several small molecule inhibitors that modulate its function. Among these, this compound, OSW-1, and Itraconazole (ITZ) are prominent examples that, while all targeting the OSBP-mediated lipid transport pathway, exhibit distinct mechanisms of action and cellular effects. This guide provides a comprehensive comparison of these three compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing their differential effects on OSBP.

Differentiated Interactions with OSBP

This compound, OSW-1, and ITZ all function by inhibiting the lipid shuttling activity of OSBP, a key player in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2][3] This inhibition disrupts the formation of viral replication organelles and can induce cytotoxicity in cancer cells.[1][4] Despite this shared therapeutic pathway, significant differences exist in their molecular interactions with OSBP.

A primary distinction lies in their binding sites on the OSBP protein. OSW-1, a natural product, and another inhibitor, THEV, are known to bind to the conserved sterol-binding site within the OSBP-related domain (ORD).[5] This is evidenced by their ability to compete with the natural ligand, 25-hydroxycholesterol (25-OHC), for binding to OSBP.[5] In contrast, both this compound and the antifungal drug Itraconazole do not compete with 25-OHC, indicating that they interact with OSBP at a different, as-yet-unidentified binding site.[5][6]

Furthermore, the consequences of these interactions on OSBP protein levels and function vary. OSW-1 is unique in its ability to induce a significant reduction in cellular OSBP protein levels, a phenomenon not observed with either this compound or ITZ.[4][5] This reduction in OSBP levels by OSW-1 is persistent and can provide a prophylactic antiviral effect.[7] Another key differentiator is the impact of OSBP overexpression on the efficacy of these inhibitors. While increased levels of OSBP can counteract the inhibitory effects of OSW-1 and ITZ, this is not the case for this compound, suggesting a distinct mechanism of action for this compound that is less sensitive to protein concentration.[8][9] this compound is thought to target the ORD of OSBP and may also interfere with the interaction between OSBP's FFAT motif and the ER-resident VAP proteins.[8][9]

All three compounds have also been shown to interact with OSBP-related protein 4 (ORP4), a close homolog of OSBP.[2][4][8]

Quantitative Comparison of OSBP Inhibitors

The following table summarizes the available quantitative data for the interaction of this compound, OSW-1, and Itraconazole with OSBP and ORP4.

ParameterThis compoundOSW-1Itraconazole (ITZ)
Binding Site on OSBP Non-competitive with 25-OHC[5][6]Competes with 25-OHC (Sterol-binding site)[5]Non-competitive with 25-OHC[5][6]
Ki for OSBP Not reported16 ± 4 nM[5]Not reported
Ki for ORP4 Not reported71 ± 6 nM[5]Not reported
Effect on OSBP Protein Levels No reduction[5]Induces reduction[4][10]No reduction[5]
Rescue by OSBP Overexpression Not rescued[8][9]Rescued[8][9]Rescued[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of these inhibitors, the following diagrams have been generated using the DOT language.

OSBP_Pathway Figure 1: OSBP-Mediated Lipid Transport and Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus VAP VAP OSBP OSBP VAP->OSBP Cholesterol_ER Cholesterol Cholesterol_ER->OSBP Cholesterol uptake PI4P_Golgi PI(4)P PI4P_Golgi->OSBP PI(4)P uptake OSBP->VAP FFAT motif binding OSBP->Cholesterol_ER PI(4)P delivery OSBP->PI4P_Golgi PH domain binding OSBP->PI4P_Golgi Cholesterol delivery TTP_8307 This compound TTP_8307->OSBP Inhibits ORD & FFAT-VAP interaction? OSW_1 OSW-1 OSW_1->OSBP Binds sterol pocket ITZ ITZ ITZ->OSBP Binds alternate site

Caption: OSBP-mediated lipid transport and points of inhibition.

Experimental_Workflow Figure 2: Workflow for Comparing OSBP Inhibitors cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Binding Competition Ligand Binding Assay Lipid_Transfer In Vitro Lipid Transfer Assay BiFC Bimolecular Fluorescence Complementation (BiFC) Western_Blot Western Blot Overexpression OSBP Overexpression & Rescue Assay Compound This compound, OSW-1, ITZ Compound->Binding Determine binding site & affinity (Ki) Compound->Lipid_Transfer Measure inhibition of cholesterol/PI4P transport Compound->BiFC Assess impact on OSBP-VAP interaction Compound->Western_Blot Analyze OSBP protein levels Compound->Overexpression Evaluate effect of OSBP levels on inhibition

Caption: Key experimental workflows for comparative analysis.

Detailed Experimental Protocols

A comprehensive understanding of the differences between these inhibitors relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.

In Vitro Lipid Transfer Assay

This assay is crucial for directly measuring the ability of a compound to inhibit the lipid transfer function of OSBP.

Objective: To quantify the transfer of lipids (e.g., cholesterol or PI4P) between two distinct liposome populations mediated by purified OSBP in the presence and absence of inhibitors.

Materials:

  • Purified recombinant OSBP protein

  • Donor liposomes (e.g., ER-like) containing a fluorescently labeled lipid (e.g., dehydroergosterol - DHE for cholesterol transfer) and VAP-A.

  • Acceptor liposomes (e.g., Golgi-like) containing Arf1.

  • This compound, OSW-1, ITZ, and DMSO (vehicle control).

  • Fluorescence spectrophotometer.

Procedure:

  • Prepare donor and acceptor liposomes with the specified compositions.

  • In a multi-well plate, combine purified OSBP with the donor and acceptor liposomes in a suitable buffer.

  • Add the test compounds (this compound, OSW-1, ITZ) or DMSO to the respective wells at desired concentrations.

  • Incubate the reaction mixture at 37°C to allow for lipid transfer.

  • Monitor the change in fluorescence of the labeled lipid over time. The rate of fluorescence change is proportional to the rate of lipid transfer.

  • Calculate the percentage of inhibition for each compound relative to the DMSO control.[2][8]

Competition Ligand Binding Assay

This assay determines whether a compound binds to the same site as a known ligand, such as 25-OHC.

Objective: To assess the ability of this compound, OSW-1, and ITZ to displace radiolabeled 25-hydroxycholesterol ([³H]-25-OHC) from OSBP.

Materials:

  • Cell lysates from cells overexpressing human OSBP or ORP4.

  • [³H]-25-OHC.

  • Unlabeled 25-OHC (for positive control).

  • This compound, OSW-1, ITZ.

  • Scintillation counter.

Procedure:

  • Incubate the cell lysate containing OSBP or ORP4 with a fixed concentration of [³H]-25-OHC.

  • Add increasing concentrations of the unlabeled test compounds (this compound, OSW-1, ITZ) or unlabeled 25-OHC.

  • Allow the binding reaction to reach equilibrium.

  • Separate the protein-bound [³H]-25-OHC from the unbound ligand (e.g., by filtration).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of bound [³H]-25-OHC against the concentration of the competitor compound to determine the inhibition constant (Ki).[5]

Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay is used to visualize and quantify protein-protein interactions in living cells, such as the interaction between OSBP's FFAT motif and VAP-A.

Objective: To determine the effect of this compound, OSW-1, and ITZ on the interaction between OSBP and VAP-A.

Materials:

  • Expression vectors for OSBP and VAP-A fused to complementary non-fluorescent fragments of a fluorescent protein (e.g., Venus).

  • Mammalian cell line (e.g., HeLa).

  • Transfection reagent.

  • This compound, OSW-1, ITZ.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Co-transfect the mammalian cells with the OSBP and VAP-A BiFC constructs.

  • Allow for protein expression for 24-48 hours.

  • Treat the transfected cells with the test compounds or DMSO.

  • Incubate for a specified period.

  • Visualize the fluorescence signal using a microscope. The intensity of the fluorescence is proportional to the extent of the protein-protein interaction.

  • Quantify the BiFC signal to assess any changes in the OSBP-VAP-A interaction induced by the compounds.[8]

Conclusion

The available data clearly demonstrate that while this compound, OSW-1, and Itraconazole all converge on the inhibition of OSBP-mediated lipid transport, they do so through distinct molecular mechanisms. OSW-1 acts as a potent, competitive inhibitor that also leads to the degradation of the OSBP protein. In contrast, this compound and Itraconazole are non-competitive inhibitors that do not affect OSBP protein levels, with this compound's effect being uniquely insensitive to OSBP overexpression. These differences have significant implications for their therapeutic application, highlighting the importance of a detailed mechanistic understanding for the development of next-generation OSBP-targeted therapies. The experimental protocols provided herein offer a robust framework for further comparative studies in this rapidly evolving field.

References

TTP-8307: Direct Engagement of Oxysterol-Binding Protein (OSBP) Confirmed

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of experimental data confirming Oxysterol-binding protein (OSBP) as the direct molecular target of the antiviral compound TTP-8307. Through a comparison with other known OSBP inhibitors, itraconazole (ITZ) and OSW-1, this document elucidates the evidence supporting this direct interaction and its functional consequences on viral replication.

Comparative Analysis of OSBP Inhibitors

The antiviral activity of this compound stems from its direct inhibition of OSBP, a lipid transfer protein crucial for the replication of various viruses, including enteroviruses.[1][2][3] The following table summarizes the quantitative data comparing this compound with other well-characterized OSBP inhibitors.

Parameter This compound Itraconazole (ITZ) OSW-1 References
Direct OSBP Inhibition (Sterol Transfer) Inhibition observed at 1 µMIC50: ~200 nMKi: ~16 nM[4]
Antiviral Efficacy (EC50 against Enteroviruses) 1.2 µM (CVB3)0.12 - 1.81 µM2.4 - 9.4 nM[5][6]

Experimental Evidence for Direct OSBP Targeting

The confirmation of OSBP as the direct target of this compound is supported by a series of key experiments. These assays, detailed below, demonstrate the compound's ability to interfere with OSBP's lipid transfer function and its interaction with partner proteins.

In Vitro OSBP-Mediated Sterol Transfer Assay

This assay directly measures the ability of OSBP to transfer sterols between two distinct lipid bilayer populations, mimicking the endoplasmic reticulum (ER) and the Golgi apparatus. The inhibition of this process by a compound provides strong evidence for its direct action on OSBP.

Experimental Protocol:

  • Liposome Preparation:

    • Donor Liposomes (ER-mimicking): Prepared with a lipid composition including a fluorescent sterol analog, dehydroergosterol (DHE).

    • Acceptor Liposomes (Golgi-mimicking): Prepared with a distinct lipid composition.

  • Protein Reconstitution: Purified recombinant OSBP and its ER-anchoring protein, VAP-A, are incubated with the liposome populations.

  • Inhibition Assay: this compound or other compounds are added to the mixture at varying concentrations.

  • Measurement of Sterol Transfer: The transfer of DHE from donor to acceptor liposomes is monitored over time by measuring the change in fluorescence resonance energy transfer (FRET) between DHE and a fluorescently labeled phospholipid within the donor liposome.

  • Data Analysis: The rate of sterol transfer in the presence of the inhibitor is compared to the control (DMSO) to determine the extent of inhibition. An IC50 value can be calculated from a dose-response curve.

In the case of this compound, studies have demonstrated a significant reduction in OSBP-mediated DHE transfer at a concentration of 1 µM.[2][4]

Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay is employed to visualize the interaction between OSBP and its ER-resident partner protein, VAP-A, in living cells. A reduction in the BiFC signal upon compound treatment suggests that the compound binds to OSBP and induces a conformational change that affects its interaction with VAP-A.

Experimental Protocol:

  • Plasmid Construction: Two constructs are generated: one encoding OSBP fused to the N-terminal fragment of a fluorescent protein (e.g., Venus) and another encoding VAP-A fused to the C-terminal fragment of the same fluorescent protein.

  • Cell Transfection: Mammalian cells are co-transfected with both plasmids.

  • Compound Treatment: The transfected cells are treated with this compound, a known OSBP ligand, or a vehicle control.

  • Fluorescence Microscopy: The cells are imaged using a fluorescence microscope to detect the reconstituted fluorescence signal, which indicates a close proximity between OSBP and VAP-A.

  • Image Analysis: The intensity and localization of the BiFC signal are quantified to assess the effect of the compound on the OSBP-VAP-A interaction.

Studies have shown that this compound can modulate the OSBP-VAP-A interaction, further supporting its direct engagement with OSBP.[2]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow to confirm this compound's direct targeting of OSBP and the signaling pathway involved.

experimental_workflow cluster_invitro In Vitro Assay cluster_incell In-Cell Assay Purified OSBP Purified OSBP Measure FRET Measure FRET Purified OSBP->Measure FRET Donor Liposomes (DHE) Donor Liposomes (DHE) Donor Liposomes (DHE)->Measure FRET Acceptor Liposomes Acceptor Liposomes Acceptor Liposomes->Measure FRET This compound This compound This compound->Measure FRET Inhibition of Sterol Transfer Inhibition of Sterol Transfer Measure FRET->Inhibition of Sterol Transfer Direct OSBP Target Confirmation Direct OSBP Target Confirmation Inhibition of Sterol Transfer->Direct OSBP Target Confirmation Confirms Cells expressing OSBP-VenusN & VAP-A-VenusC Cells expressing OSBP-VenusN & VAP-A-VenusC Treat with this compound Treat with this compound Cells expressing OSBP-VenusN & VAP-A-VenusC->Treat with this compound Fluorescence Microscopy Fluorescence Microscopy Treat with this compound->Fluorescence Microscopy Altered OSBP-VAP-A Interaction Altered OSBP-VAP-A Interaction Fluorescence Microscopy->Altered OSBP-VAP-A Interaction Altered OSBP-VAP-A Interaction->Direct OSBP Target Confirmation Supports

Caption: Experimental workflow confirming this compound directly targets OSBP.

osbp_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus VAP-A VAP-A OSBP OSBP VAP-A->OSBP binds Cholesterol Cholesterol Viral Replication Organelle Viral Replication Organelle Cholesterol->Viral Replication Organelle required for PI4P PI4P PI4P->OSBP binds OSBP->Cholesterol transfers to Golgi OSBP->PI4P transfers to ER This compound This compound This compound->OSBP inhibits

Caption: OSBP-mediated lipid exchange pathway and its inhibition by this compound.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of TTP-8307: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling the antiviral compound TTP-8307 must adhere to rigorous safety protocols for its disposal to ensure personnel safety and environmental protection. While specific disposal procedures for this compound are not publicly available, this guide provides a framework for its proper management based on general best practices for laboratory chemical waste. This information is intended to supplement, not replace, the comprehensive guidance of your institution's Environmental Health and Safety (EHS) department.

Understanding this compound: Key Chemical Properties

A summary of the known chemical properties of this compound is provided below. This information is crucial for safe handling and for EHS professionals to determine the appropriate disposal route.

PropertyValueReference
Molecular Weight 436.48 g/mol [1]
Formula C24H28N4O3[1]
Solubility DMSO: 80 mg/mL (183.28 mM) (Sonication is recommended)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (In solvent) -80°C for 1 year[1]

General Laboratory Chemical Waste Disposal Workflow

The following diagram outlines a standard workflow for the disposal of chemical waste in a laboratory setting. This should be considered a general guideline. Always consult and follow your institution-specific procedures.

Caption: A generalized workflow for the safe disposal of laboratory chemical waste.

Essential Steps for the Disposal of this compound

While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, the following procedural steps, based on general chemical waste guidelines, should be followed in consultation with your EHS department:

  • Consult Your Institution's EHS Department: This is the most critical step. Your EHS department will provide specific guidance based on local, state, and federal regulations and their knowledge of the chemical's properties.

  • Waste Characterization: Based on the available chemical data and its use in your experiments, your EHS department will classify this compound waste. This classification will determine the appropriate disposal method.

  • Proper Labeling and Containment:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.

    • Keep the container securely closed when not in use.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously.

  • Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.

Disclaimer: The information provided here is for guidance purposes only and is not a substitute for professional safety advice. The responsibility for safe handling and disposal of this compound lies with the individual researcher and their institution. Always prioritize safety and consult with your EHS professionals.

References

Essential Safety and Logistical Information for Handling TTP-8307

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed handling procedures for TTP-8307 have been found in publicly available resources. The following guidance is based on best practices for handling potent, novel research compounds and investigational drugs of unknown specific toxicity.[1][2][3][4][5] It is imperative to conduct a thorough risk assessment before handling this compound.[1][6][7][8]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance to directly answer specific operational questions.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling potent research compounds like this compound.[2][9] The following table summarizes the recommended PPE for various stages of handling.

Activity Required PPE Additional Recommendations
Receiving and Unpacking - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat- Inspect packaging for any signs of damage or leaks in a designated receiving area.- Have spill containment materials readily available.
Weighing and Aliquoting (Dry Powder) - Double Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- N95 or higher-level respirator- Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[4]- Use anti-static weighing boats.
Solution Preparation and Handling - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- Handle solutions within a chemical fume hood.- Use Luer-lock syringes and needles to prevent accidental disconnection.
In Vitro/In Vivo Experiments - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat- Follow standard laboratory procedures for handling cell cultures or animals.- Be aware of potential for aerosol generation.
Waste Disposal - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat- Dispose of all contaminated materials as hazardous waste in clearly labeled, sealed containers.[3][10][11]- Follow institutional and local regulations for hazardous waste disposal.[11]
Spill Cleanup - Double Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- N95 or higher-level respirator (for powder spills)- Use a spill kit with appropriate absorbent materials.- Decontaminate the area thoroughly after cleanup.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal. This workflow is designed to ensure safety and logistical efficiency at each step.

TTP_8307_Workflow cluster_prep Preparation and Planning cluster_handling Compound Handling cluster_disposal Waste Management and Disposal cluster_spill Emergency Protocol: Spill Response A Review Safety Data (MSDS/Literature) & Conduct Risk Assessment B Prepare Standard Operating Procedure (SOP) A->B C Assemble Required PPE B->C F Weigh and Prepare Stock Solution (in Chemical Fume Hood) C->F D Receive and Log this compound E Store in a Secure, Designated Location D->E E->F G Perform Experiment F->G H Collect Contaminated Waste (Gloves, Tubes, etc.) F->H G->H I Segregate and Label Hazardous Waste H->I J Dispose of Waste via Certified Vendor I->J K Evacuate Area (if necessary) L Don Appropriate PPE K->L M Contain and Clean Spill using Spill Kit L->M N Decontaminate Area M->N O Dispose of Spill Debris as Hazardous Waste M->O N->O

Workflow for safe handling of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Log the compound into your chemical inventory system.

  • Store this compound in a secure, well-ventilated, and designated area, away from incompatible materials. Follow any specific storage temperature requirements provided by the supplier.

Handling and Preparation:

  • Always handle the solid form of this compound within a certified chemical fume hood or other containment device to prevent inhalation of dust particles.[4]

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste.[3][10][11]

  • Collect waste in clearly labeled, sealed, and puncture-resistant containers.

  • Follow all institutional, local, and national regulations for the disposal of hazardous waste.[11] Do not dispose of this compound down the drain or in regular trash.

Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area if the spill is large or if there is a risk of significant airborne exposure.

  • For small spills, trained personnel wearing appropriate PPE should contain the spill with an absorbent material from a chemical spill kit.

  • Clean the area with a suitable decontaminating agent.

  • Collect all spill cleanup materials in a sealed container and dispose of them as hazardous waste.

  • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.